Caffeic aldehyde

Catalog No.
S1795502
CAS No.
141632-15-7
M.F
C₉H₈O₃
M. Wt
164.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeic aldehyde

CAS Number

141632-15-7

Product Name

Caffeic aldehyde

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enal

Molecular Formula

C₉H₈O₃

Molecular Weight

164.16

InChI

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+

SMILES

C1=CC(=C(C=C1C=CC=O)O)O

Synonyms

(E)-3-(3,4-Dihydroxyphenyl)-2-propenal; (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal

3,4-dihydroxycinnamaldehyde is a cinnamaldehyde that is (E)-cinnamaldehyde substituted at positions 3 and 4 on the phenyl ring by hydroxy groups. It has a role as a metabolite. It is a member of catechols and a member of cinnamaldehydes.
Caffeic aldehyde is a natural product found in Daphnia pulex, Apis cerana, and other organisms with data available.

3 4 dihydroxycinnamaldehyde natural plant sources

Author: Smolecule Technical Support Team. Date: February 2026

Identified Natural Plant Source

The primary natural source identified for 3,4-dihydroxycinnamaldehyde (also commonly known as caffeic aldehyde or caffeyl aldehyde) is the seeds of the American pokeweed (Phytolacca americana) [1].

The table below summarizes its core chemical identity:

Property Description
IUPAC Name (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal [2] [1]
Other Names This compound, Caffeyl aldehyde, trans-3,4-Dihydroxycinnamaldehyde [2] [3] [1]
Molecular Formula C₉H₈O₃ [2] [3]
Average Mass 164.16 g/mol [2] [3]
CAS Registry 68149-78-0 (for the (E)-isomer) [4] [5]
Biosynthetic Pathway Phenylpropanoid biosynthesis [3]

Biosynthetic Pathway

The following diagram illustrates the position of 3,4-dihydroxycinnamaldehyde within the phenylpropanoid biosynthesis pathway, a major route for secondary metabolite production in plants.

f Phenylpropanoid Pathway Simplified Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid pCoumaric_Acid Cinnamic_Acid->pCoumaric_Acid C4H Caffeic_Acid Caffeic_Acid pCoumaric_Acid->Caffeic_Acid F3'H/C3H Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA 4CL Caffeic_Aldehyde Caffeic_Aldehyde Caffeic_Acid->Caffeic_Aldehyde Proposed Reduction

This pathway shows the proposed route to this compound from caffeic acid. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; F3'H/C3H: Flavonoid 3'-hydroxylase/Coumarate 3-hydroxylase; 4CL: 4-coumarate-CoA ligase.

Research Context and Data Gaps

While the presence of this compound in pokeweed seeds is established [1], the search results do not provide the following details often required for a technical whitepaper:

  • Quantitative Data: Specific concentration levels in the plant or yield from extraction.
  • Detailed Extraction Protocol: A step-by-step methodology for isolating the compound from plant material.
  • Broader Source List: A comprehensive survey of other plants that may produce this compound.
  • Recent Studies: The key citing research articles are from the late 1970s and 1980s [1], indicating a need to find more recent literature.

Suggestions for Further Research

To gather the in-depth technical information required for drug development research, I suggest the following steps:

  • Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to perform a comprehensive literature search. The identified CAS Number (68149-78-0) and name variants can be used as search terms.
  • Focus on Extraction Studies: Look for research papers on the isolation of bioactive compounds from Phytolacca americana and other related plants.
  • Explore Analytical Methods: Search for protocols using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry for detecting and quantifying cinnamaldehyde derivatives in plant extracts.

References

biosynthesis pathway of caffeic aldehyde in plants

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Caffeic Aldehyde in Plant Metabolism

This compound is a phenolic compound and an intermediate in the biosynthesis of lignin, a major polymer in plant cell walls [1] [2]. It sits at a branch point between different metabolic fates.

The diagram below illustrates its position in a simplified section of the phenylpropanoid pathway:

Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL CaffeicAcid CaffeicAcid CinnamicAcid->CaffeicAcid C4H CaffeicAldehyde CaffeicAldehyde CaffeicAcid->CaffeicAldehyde Possible CCR FerulicAcid FerulicAcid CaffeicAldehyde->FerulicAcid COMT ConiferylAlcohol ConiferylAlcohol CaffeicAldehyde->ConiferylAlcohol CAD SinapylAlcohol SinapylAlcohol FerulicAcid->SinapylAlcohol SyringylLignin SyringylLignin SinapylAlcohol->SyringylLignin GuaiacylLignin GuaiacylLignin ConiferylAlcohol->GuaiacylLignin

Simplified pathway showing this compound biosynthesis and metabolism

Key Enzymes and Catalytic Reactions

The table below summarizes the enzymes thought to be involved in the formation and conversion of this compound.

Enzyme Class Enzyme Example (EC Number) Catalyzed Reaction Pathway Significance
Cinnamoyl-CoA Reductase (CCR) CCR [EC:1.2.1.44] [1] Reduction of Caffeoyl-CoA to This compound [1] Proposed biosynthetic step producing this compound.
Cinnamyl-Alcohol Dehydrogenase (CAD) CAD [EC:1.1.1.195] [1] [3] Reduction of This compound to Caffeyl Alcohol [1] Diverts this compound towards G-type lignin [3].
Caffeic Acid O-Methyltransferase (COMT) COMT [EC:2.1.1.68] [1] [3] [4] Methylation of This compound to 5-Hydroxyconiferaldehyde [3] Diverts this compound towards S-type lignin [3] [4].
Aldehyde Dehydrogenase (ALDH) REF1 [EC:1.2.1.68] [1] Oxidation of This compound to Caffeic Acid [1] Not a biosynthetic step; potentially removes this compound.

Experimental Analysis of Aldehydes in Plants

While specific protocols for this compound were not detailed in the search results, the following methods are standard for analyzing such compounds in plant tissues.

  • Sample Preparation: Fresh or frozen plant tissue (e.g., leaves, roots) is homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0) or extraction solvent (often methanol or aqueous methanol). The homogenate is then centrifuged to remove solid debris [5].
  • Extraction and Derivatization: Lipidic aldehydes may be extracted with organic solvents like hexane or dichloromethane. For GC-MS analysis, aldehydes often require chemical derivatization to increase their volatility and stability. A common method is oximation, using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives [5].
  • Instrumental Analysis:
    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a prevalent technique, especially for thermally unstable or polar compounds like phenolic aldehydes. It separates compounds in a liquid phase before introducing them into the mass spectrometer for detection and identification [6].
    • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the analysis of volatile aldehydes. After derivatization, samples are injected into the GC-MS system. The mass spectrometer provides accurate mass and structural information for identification [5] [6].
    • High-Resolution Mass Spectrometry (HRMS): Provides superior mass accuracy, which is crucial for confidently determining the elemental composition of this compound and its metabolites in complex plant extracts [6].

Research Implications and Future Directions

This compound is recognized as more than just an intermediate; its levels are regulated by enzymes like REF1, and its flow through the pathway significantly impacts the final structure of lignin [1] [3]. Genetic manipulation of these enzymes, particularly COMT and CAD, is a key strategy in bioenergy research to develop plant biomass with reduced recalcitrance for improved biofuel production [3] [4].

The precise origin of this compound (whether directly from caffeoyl-CoA or via another route) and its pool size in different plant species are areas where further enzymatic and genetic characterization is needed.

References

caffeic aldehyde vs caffeic acid structural differences

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison: Structural & Chemical Properties

The table below summarizes the core differences between caffeic aldehyde and caffeic acid based on the information gathered.

Property This compound Caffeic Acid
IUPAC Name (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal [1] (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid [2]
Molecular Formula C₉H₈O₃ [1] [3] [4] C₉H₈O₄ [2]
Molecular Weight 164.16 g/mol [1] [3] [4] 180.16 g/mol [2]
Chemical Structure Chemical structure of this compound: a phenyl ring with two hydroxyl groups (3,4-di-hydroxy) attached to an acrylic acid chain where the terminal carboxylic acid is replaced by an aldehyde group. Chemical structure of caffeic acid: a phenyl ring with two hydroxyl groups (3,4-di-hydroxy) attached to an acrylic acid chain with a terminal carboxylic acid.
Core Functional Group Aldehyde (-CHO) [1] Carboxylic Acid (-COOH) [2]
Key Difference Terminal carbon is part of an aldehyde group. Terminal carbon is part of a carboxylic acid group.
Natural Occurrence Found in seeds of Phytolacca americana (American pokeweed) [1]. Ubiquitous in plants; high levels in coffee, thyme, sage, yerba mate, and black chokeberry [2] [5].
Biosynthetic Role Intermediate in the phenylpropanoid pathway [4]. Intermediate in the biosynthesis of lignin and other phenylpropanoids [2].

Biological Pathway Context

Both compounds are intermediates in the phenylpropanoid biosynthesis pathway, which is crucial for producing a wide array of plant metabolites. The following diagram illustrates their relationship, showing how this compound sits at a branch point between pathways leading to different lignin monomers.

f Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL CoumaricAcid CoumaricAcid CinnamicAcid->CoumaricAcid C4H CaffeicAcid CaffeicAcid CoumaricAcid->CaffeicAcid C3'H CaffeicAldehyde CaffeicAldehyde CaffeicAcid->CaffeicAldehyde Possible reduction Coniferaldehyde Coniferaldehyde CaffeicAldehyde->Coniferaldehyde OMT Sinapaldehyde Sinapaldehyde CaffeicAldehyde->Sinapaldehyde OMT, F5H OtherLignins OtherLignins CaffeicAldehyde->OtherLignins ...

Caffeic acid and this compound are intermediates in phenylpropanoid pathway, with this compound serving as a key branch point in lignin biosynthesis [2] [4].

Pharmacological Profile

While caffeic acid has been extensively studied, detailed pharmacological data for this compound from the search results is limited. The table below outlines the available information.

Aspect This compound Caffeic Acid

| Reported Bioactivities | Information limited in search results [1]. | Antioxidant: Effective ROS scavenger in vitro and in vivo [2]. Anti-inflammatory: Modulates immunomodulatory activity [2] [5]. Anti-osteoporotic: Derivatives like CAPE can inhibit osteoclastogenesis [5]. Neuroprotective: Shows anti-AChE activity and improves memory in animal models [5]. | | Research Emphasis | Appears less studied based on available data. | Widely investigated for its health-promoting potential and as a precursor for derivatives [5]. | | Key Derivatives | Not specified in search results. | Caffeic Acid Phenethyl Ester (CAPE): Known for potent antitumor and anti-inflammatory effects [5]. Chlorogenic Acid: An ester of caffeic acid and quinic acid, common in coffee [2]. | | Toxicology / Carcinogenicity | No specific data found in search results. | Classified by IARC as Group 2B ("possibly carcinogenic to humans") based on animal studies showing stomach papillomas at high doses; also shows anticarcinogenic properties [2]. |

Analytical Methodologies

The search results provide some information on analytical techniques suitable for these compounds, though not the detailed experimental protocols you requested.

  • Conformational Analysis: A recent study (2023) used laser ablation chirped-pulse Fourier transform microwave spectroscopy to identify eight distinct conformers of caffeic acid, highlighting the utility of rotational spectroscopy for deciphering complex conformational landscapes, even with minimal structural differences [6].
  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying these compounds. For instance, one referenced method for determining caffeic acid in dandelion uses a C18 column, a methanol-phosphate buffer mobile phase (pH 3.8-4.0), and detection at 323 nm [7]. This protocol could likely be adapted for this compound with optimization of the detection wavelength and mobile phase.
  • Mass Spectrometry: Caffeic acid is commonly used as a matrix in MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry analyses [2] [7]. Its ability to absorb UV laser energy and facilitate ionization of analytes makes it valuable in this analytical technique.

Key Insights for Researchers

  • Strategic Positioning of this compound: Its role in the phenylpropanoid pathway suggests it is a key precursor for synthesizing G-lignin (via coniferaldehyde) and S-lignin (via sinapaldehyde) [4]. This makes it a critical target for metabolic engineering aimed at modifying plant lignin content for improved biofuel production.
  • The Caffeic Acid Paradox: The dual carcinogenic and anticarcinogenic reports for caffeic acid underscore the complexity of polyphenol biology. Factors such as dosage, metabolic transformation by gut flora, and oxidative state can influence its biological effects [2]. This highlights a crucial area for further investigation, particularly concerning its mechanisms of action.
  • Derivatives over Parent Compounds: The enhanced bioactivity of caffeic acid esters like CAPE and CADPE, particularly their potent anti-osteoclastogenic and antitumor effects, strongly indicates that chemical modification of the core scaffold is a promising strategy in drug development [5].

References

caffeic aldehyde spectroscopic data NMR IR MS

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure of Caffeic Aldehyde

This compound, with the IUPAC name (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal, has the molecular formula C9H8O3 [1] [2]. Its structure combines a catechol ring (3,4-dihydroxyphenyl) with an acrolein group (trans-propenal).

Below is a visual representation of its structure and the key functional groups that influence its spectroscopic properties:

f Structure This compound (C9H8O3) FG1 Aldehyde Group (C=O and C-H) FG1->Structure FG2 Conjugated C=C Double Bond FG2->Structure FG3 Catechol Ring (3,4-dihydroxyphenyl) FG3->Structure

The core functional groups of this compound.

Summary of Expected Spectroscopic Data

The following table summarizes the key spectroscopic features you can expect for this compound, based on its functional groups.

Spectroscopic Method Key Functional Groups Expected Spectral Features & Characteristics

| Infrared (IR) Spectroscopy | Aldehyde (C=O), Aromatic, O-H | • C=O Stretch: ~1685 cm⁻¹ (conjugated, lower frequency). • Aldehydic C-H Stretch: Two weak peaks at ~2850-2700 cm⁻¹ (Fermi resonance). • O-H Stretch: Broad peak ~3400-3200 cm⁻¹. • C=C Stretch: ~1600-1650 cm⁻¹ (conjugated alkene/aromatic) [3]. | | Nuclear Magnetic Resonance (NMR) | Aldehyde (CHO), Aromatic, Alkenyl | • ¹H NMR: Aldehydic proton (~9.5-10 ppm), alkene protons (coupling pattern for trans), aromatic protons (catechol pattern). • ¹³C NMR: Aldehyde carbon (~190-200 ppm), alkene carbons, aromatic carbons [4]. | | Mass Spectrometry (MS) | Overall Molecular Structure | • Electron Impact (EI) MS: Molecular ion ([M]⁺) at m/z 164. • Fragmentation: Peaks from loss of CHO (m/z 135) and other structure-specific fragments [5]. |

Experimental Protocols & Data Interpretation

Here is a detailed workflow for the acquisition and analysis of spectroscopic data for a compound like this compound:

f Sample Sample Preparation A1 IR Spectroscopy Sample->A1 A2 NMR Spectroscopy Sample->A2 A3 Mass Spectrometry Sample->A3 I Data Integration & Structure Confirmation A1->I A2->I A3->I

A workflow for comprehensive spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For standard Fourier-Transform IR (FTIR), the compound can be analyzed as a KBr pellet or as a thin film between NaCl plates (neat) [6].
  • Data Interpretation:
    • The C=O stretching vibration is the most diagnostic peak. Because the aldehyde group is conjugated with the carbon-carbon double bond and the aromatic ring, its stretching frequency is lowered and is expected around 1710-1685 cm⁻¹ [3].
    • The aldehydic C-H stretch appears as two weak-to-medium bands between 2850-2700 cm⁻¹, a characteristic pattern due to Fermi resonance between the C-H stretching fundamental and the first overtone of the aldehyde C-H bending vibration [3].
    • The O-H stretch from the phenolic groups will be a broad, intense band centered around 3400-3200 cm⁻¹, which can often overlap the C-H stretching region [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is good for phenolic protons, or CDCl₃). The sample must be free of particulate matter [4] [8].
  • ¹H NMR Interpretation [4]:
    • Aldehydic Proton (CHO): A sharp singlet appearing far downfield, typically between δ 9.5 and 10.0 ppm.
    • Alkenyl Protons (-CH=CH-): For the trans-configured double bond, this will appear as two doublets of doublets (dd), with coupling constants (J) of ~16 Hz (trans) and ~10 Hz (ortho coupling). The proton closer to the aldehyde (H-β) is more deshielded.
    • Aromatic Protons: The three protons on the catechol ring will show a characteristic pattern for a 1,2,3,4-trisubstituted benzene ring, often appearing as a doublet (H-5), a doublet of doublets (H-6), and a singlet (H-2).
Mass Spectrometry (MS)
  • Sample Preparation & Ionization: For a pure compound, direct infusion into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common. For analysis as a volatile derivative, Gas Chromatography-MS (GC-MS) can be used [5].
  • Derivatization for GC-MS: To analyze aldehydes by GC-MS, derivatization is often employed to improve volatility and stability. A common method is to use O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form oxime derivatives. This also allows for sensitive detection in selected ion monitoring (SIM) mode [5].
  • Fragmentation Patterns: The molecular ion [M]⁺• is expected at m/z 164. Characteristic fragments may include [M-H]⁺ (m/z 163), [M-CHO]⁺ (m/z 135 from loss of the formyl group), and other fragments resulting from the breakdown of the propenal chain and the catechol ring.

Key Technical Considerations for Researchers

  • Solvent Effects: Be aware that NMR chemical shifts and IR stretching frequencies can be slightly influenced by the solvent used (e.g., DMSO vs. CDCl₃ in NMR; KBr vs. neat in IR).
  • Purity is Critical: The presence of impurities or water can significantly affect spectral quality, particularly in IR (O-H bands) and NMR.
  • Data Correlation: The most robust structural confirmation comes from the congruence of data from all three techniques. The molecular formula from high-resolution MS, functional groups from IR, and the proton/carbon connectivity from NMR together provide an unambiguous identification.

References

caffeic aldehyde solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Caffeic Aldehyde

Property Detail
IUPAC Name (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal [1]
Other Names 3,4-Dihydroxycinnamaldehyde, Caffeoyl aldehyde [1]
Molecular Formula C₉H₈O₃ [1] [2]
Average Mass 164.160 g·mol⁻¹ [1] [2]
Chemical Structure A phenylpropanoid with a phenolic ring bearing two hydroxyl groups (3,4-dihydroxy) and a propenal side chain. [1]

Solubility and Stability Data

Direct quantitative data on the solubility and stability of this compound is sparse in the searched literature. The table below summarizes the available information and related insights.

Aspect Available Information & Related Context
Aqueous Solubility No direct quantitative data was found for this compound.
Solubility of Related Compound Caffeic acid (the carboxylic acid analog) has an intrinsic water solubility of 2.33 x 10⁻³ M (420 mg/L), indicating inherent hydrophobicity. [3]
Solubility Enhancement Complexation with cyclodextrins (α-, β-, and γ-CD) linearly increases the solubility of caffeic acid. Adding cosolvents like ethanol can provide an exponential solubility boost. [3]
Stability & Photoreactivity Photochemical Decomposition: Benzaldehyde, a simpler aromatic aldehyde, undergoes decomposition under UV light via radical pathways (e.g., forming benzoyl and α-hydroxybenzyl radicals). [4] This suggests this compound may also be light-sensitive.
Polymerization Initiator: Aromatic aldehydes can act as photoinitiators for chemical transformations, which implies reactivity under light exposure. [4]

Analytical Methodology

While a specific protocol for this compound was not detailed, the method below for analyzing similar compounds provides a proven experimental approach.

HPLC Analysis for Phenolic Aldehydes and Acids [5]

  • Application: Simultaneous separation and determination of protocatechuic aldehyde, protocatechuic acid, and caffeic acid in a complex matrix.
  • Column: Zorbax SB-C18 (150 mm x 4.6 mm i.d., 5.0 μm).
  • Mobile Phase: Gradient elution with methanol and 0.4% aqueous phosphoric acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: Electrochemical detection (ECD) at 0.7 V for the phenolic aldehydes and acids, which offered 11-25 times greater sensitivity than ultraviolet (UV) detection.
  • Key Takeaway: This method is highly suitable for sensitive and accurate quantification of this compound in the presence of other phenolic compounds.

Biosynthetic Pathway Context

This compound is a key intermediate in the phenylpropanoid pathway in plants. The following diagram illustrates its biosynthetic relationship to other important compounds.

G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid pCoumaric_Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA pCoumaroyl_CoA->Caffeoyl_CoA C3'H/F5H Caffeic_Aldehyde Caffeic_Aldehyde Caffeoyl_CoA->Caffeic_Aldehyde CCR Caffeyl_Alcohol Caffeyl_Alcohol Caffeic_Aldehyde->Caffeyl_Alcohol CAD Caffeic_Acid Caffeic_Acid Caffeic_Aldehyde->Caffeic_Acid Oxidation Lignin Lignin Caffeyl_Alcohol->Lignin Polymerization

This compound's role in phenylpropanoid biosynthesis [6]

Research Implications and Gaps

The available data suggests that this compound is a hydrophobic and potentially photolabile compound. For research and development purposes, especially in drug development, the following should be considered:

  • Solubility Formulation: Strategies like cyclodextrin complexation or the use of safe cosolvents (e.g., ethanol, propylene glycol) will likely be necessary to achieve usable concentrations in aqueous systems. [3]
  • Storage and Handling: The compound should be protected from light, stored in dark containers, and potentially kept under inert atmosphere to minimize photodecomposition and oxidative degradation.
  • Analytical Verification: Employing sensitive analytical techniques, such as HPLC with electrochemical detection, is crucial for accurately quantifying the compound and monitoring its stability over time. [5]

References

(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal molecular geometry

Author: Smolecule Technical Support Team. Date: February 2026

Structural Analysis and Geometry Prediction

The molecule consists of a propenal (acrylaldehyde) chain linked to a 3,4-dihydroxyphenyl (catechol) ring. The table below breaks down the predicted geometry based on established chemical principles like VSEPR (Valence Shell Electron Pair Repulsion) theory [1].

Molecular Fragment Central Atom Predicted Local Geometry Rationale & Key Characteristics
Propenal Chain C2 (alkene) Trigonal Planar The C2 and C3 atoms are ( sp^2 )-hybridized due to the C=C double bond. The "(2E)" designation specifies the two heavy atom chains are on opposite sides of double bond [2] [3].
C1 (carbonyl) Trigonal Planar The carbonyl carbon is ( sp^2 )-hybridized, with the atom and its three attached atoms (C2, O, H) lying in same plane [4] [5].
Dihydroxyphenyl Ring Any Carbon Trigonal Planar The aromatic ring is comprised of ( sp^2 )-hybridized carbon atoms, forcing a planar geometry.
Oxygen (in OH) Bent / Angular Each oxygen has two lone pairs and two bonds (one to C, one to H), leading to a bent geometry around the oxygen atom [1].

The entire molecule is expected to be largely planar in its lowest-energy conformation. The ( sp^2 ) hybridization of the alkene and carbonyl groups facilitates electron delocalization across the propenal chain and into the aromatic ring, a phenomenon known as conjugation. This conjugation stabilizes the planar structure. The two hydroxyl (-OH) groups on the aromatic ring are hydrogen bond donors and acceptors, influencing the molecule's interactions with its environment [4] [6].

Methods for Determining Molecular Geometry

To move from a theoretical prediction to experimental confirmation, you would employ the following techniques:

Methodology Application to This Compound Expected Key Insights
Computational Chemistry (e.g., Density Functional Theory - DFT) Perform geometry optimization to find the most stable conformation and calculate bond lengths, angles, and dihedral angles. Provides a precise 3D model, molecular orbital diagrams, and electronic properties like the electrostatic potential map.
X-Ray Crystallography Grow a single crystal of the compound and analyze diffraction pattern. Considered the "gold standard" for directly determining the precise 3D atomic coordinates and solid-state packing.
Infrared (IR) Spectroscopy Analyze absorption bands to identify functional groups and confirm conjugation. Confirm presence of O-H (~3400 cm⁻¹), conjugated C=O (~1680-1650 cm⁻¹), and C=C (~1640 cm⁻¹) bonds [5].

The following diagram illustrates the workflow for determining the molecular geometry using these key techniques:

G Start Sample of (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal Comp Computational Modeling (DFT) Start->Comp Crystal X-Ray Crystallography Start->Crystal IR Infrared (IR) Spectroscopy Start->IR Model Theoretical 3D Model Comp->Model Structure Experimental 3D Structure Crystal->Structure Data Functional Group & Conjugation Data IR->Data Final Validated Molecular Geometry Model->Final Structure->Final Data->Final

Insights for Research and Development

The predicted geometry has direct implications for the compound's activity in drug development:

  • Planarity and Conjugation: The extended, planar structure is ideal for intercalating into or stacking against biological targets like protein binding sites.
  • Hydrogen Bonding Capacity: The two phenolic -OH groups are key pharmacophores—they can act as both hydrogen bond donors and acceptors, forming strong, specific interactions with amino acid residues in a target protein (e.g., via serine, threonine, or backbone carbonyls) [6].
  • Electron Density: The conjugated system creates a specific electron density landscape that can be crucial for binding affinity and selectivity.

References

Comprehensive Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Caffeic Aldehyde for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Horner–Wadsworth–Emmons Reaction

The Horner–Wadsworth–Emmons (HWE) reaction represents one of the most reliable and versatile methods for carbon–carbon double bond formation in organic synthesis, particularly valued for its exceptional stereoselectivity control. First described by Leopold Horner in 1958 and further developed by Wadsworth and Emmons in 1961, this transformation has become an indispensable tool for constructing complex molecular architectures found in biologically active natural products and pharmaceutical compounds [1] [2]. The reaction involves the coupling of stabilized phosphonate carbanions with carbonyl compounds (aldehydes or ketones) to produce substituted alkenes with predictable stereochemistry. Unlike the related Wittig reaction, which employs phosphonium ylides, the HWE reaction utilizes phosphonate-stabilized carbanions that offer distinct advantages including enhanced nucleophilicity, reduced basicity, and simplified purification due to the water-soluble nature of the phosphate byproducts [1] [3].

The significance of the HWE reaction in modern drug development stems from its remarkable functional group compatibility, operational simplicity, and ability to deliver excellent E-selectivity across a broad range of substrates. These characteristics make it particularly valuable for synthesizing conjugated systems such as caffeic aldehyde derivatives, which exhibit numerous biological activities including antioxidant, anti-inflammatory, and potential anticancer properties [4]. Recent advancements have expanded the utility of HWE chemistry to include bioconjugation applications, enabling selective modification of proteins and antibodies under physiological conditions—a testament to its mild reaction requirements and biocompatibility [5]. This comprehensive guide details optimized protocols and strategic considerations for implementing HWE methodology in pharmaceutical research, with particular emphasis on the synthesis of this compound derivatives as privileged structures in medicinal chemistry.

Fundamental Principles and Mechanism

Reaction Mechanism

The Horner–Wadsworth–Emmons reaction proceeds through a well-defined mechanistic pathway that shares similarities with the Wittig reaction but exhibits distinct differences that account for its superior E-selectivity and reaction efficiency. The mechanism begins with deprotonation of the phosphonate compound using a base to generate the key phosphonate carbanion intermediate [1] [3]. This nucleophilic species then attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxyphosphonate intermediate known as an oxaphosphetane. The reaction concludes with elimination of a dialkylphosphate group, generating the desired alkene product along with the water-soluble phosphate byproduct that facilitates purification [1].

Several features distinguish the HWE mechanism from related olefination processes. The electron-withdrawing group (EWG) adjacent to the phosphonate moiety is essential for facilitating the final elimination step, and its nature significantly influences both reaction rate and stereochemical outcome [1]. Unlike Wittig reactions where betaine intermediates can be stable under certain conditions, the oxaphosphetane intermediates in HWE reactions typically undergo rapid elimination, favoring formation of the more stable (E)-alkene isomer. The ability of intermediates to equilibrate under many reaction conditions further enhances the preference for the thermodynamically favored (E)-configuration, making this transformation particularly valuable for synthesizing conjugated systems with predictable stereochemistry [1] [3].

Advantages Over Alternative Olefination Methods
  • Superior E-selectivity: The HWE reaction typically provides higher (E)-selectivity compared to classical Wittig reactions, especially with aromatic aldehydes and aliphatic aldehydes bearing moderate steric bulk [1] [3]

  • Simplified purification: Phosphate byproducts are water-soluble, allowing easy removal by aqueous extraction versus phosphine oxide byproducts from Wittig reactions that often require chromatographic separation [1]

  • Enhanced nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic yet less basic than Wittig ylides, resulting in higher functional group tolerance and reduced side reactions [2]

  • Substrate versatility: Phosphonate reagents can be alkylated prior to olefination, enabling access to more complex molecular architectures [1]

  • Biocompatibility: Recent demonstrations of HWE reactions under physiological conditions highlight their potential for bioconjugation chemistry and protein modification [5]

Reaction Optimization and Strategic Considerations

Key Factors Influencing Efficiency and Stereoselectivity

Successful implementation of the HWE reaction requires careful optimization of several parameters that collectively determine both reaction efficiency and stereochemical outcome. Systematic studies by Thompson and Heathcock have revealed that while individual effects may be modest, their cumulative impact on selectivity is substantial [1]. The following factors have been identified as critical determinants of reaction performance:

  • Base selection: The choice of base significantly impacts both reactivity and selectivity. Strong bases such as sodium hydride (NaH) and alkoxides are effective for generating the phosphonate carbanion but may not be compatible with base-sensitive substrates. For such cases, milder alternatives including DBU with lithium chloride or triethylamine with magnesium halides have been developed [1] [2]. Recent advances have demonstrated that isopropyl magnesium bromide (iPrMgBr) and related Grignard reagents provide excellent E-selectivity while facilitating the formation of stable, isolable magnesium phosphonoenolate intermediates [4].

  • Cation effects: The counterion associated with the base influences stereoselectivity through coordination with the phosphonate oxygen atoms. In general, lithium salts provide higher E-selectivity compared to sodium or potassium counterparts due to their stronger Lewis acidity and ability to form chelated intermediates [1]. This effect is particularly pronounced in the Masamune-Roush modification where lithium chloride is explicitly added to enable the use of milder bases [2].

  • Temperature control: Contrary to intuitive expectations, higher reaction temperatures (e.g., room temperature versus -78°C) typically enhance E-selectivity by promoting equilibration of reaction intermediates toward the thermodynamically favored pathway [1].

  • Phosphonate structure: Increased steric bulk in both the phosphonate ester groups (e.g., isopropyl versus methyl) and the electron-withdrawing substituent correlates with improved E-selectivity [1]. This principle is exemplified by the Still-Gennari modification where bis(trifluoroethyl) phosphonoacetate is employed for Z-selective olefination under carefully controlled conditions [1] [2].

Substrate-Specific Considerations

The structural features of both the phosphonate component and the carbonyl partner significantly influence the optimal conditions for HWE reactions:

  • Aldehyde substrate: Aromatic aldehydes typically yield excellent E-selectivity across a wide range of conditions, while aliphatic aldehydes require more careful optimization to achieve high stereoselectivity. Aldehydes bearing electron-withdrawing groups generally exhibit faster reaction rates but may require adjustment of base strength to prevent side reactions [1] [4].

  • Ketone substrates: Olefination of ketones generally proceeds with lower efficiency and modest stereoselectivity compared to aldehydes, often requiring more forcing conditions and providing variable isomeric ratios [1].

  • Functional group compatibility: The relatively mild conditions and selective nature of the HWE reaction tolerate a wide range of functional groups including esters, nitriles, halides, and protected alcohols, making it particularly valuable for complex molecule synthesis [2] [3].

Table 1: Optimization Guidelines for HWE Reactions Based on Substrate Type

Substrate Type Recommended Base Optimal Temperature Expected E:Z Ratio Special Considerations
Aromatic Aldehydes NaH, KHMDS 0°C to rt >95:5 High E-selectivity across most conditions
Aliphatic Aldehydes LiCl/DBU, iPrMgBr -78°C to rt 70:30 to 95:5 Steric bulk improves E-selectivity
Enolizable Aldehydes iPrMgCl, NaHMDS -78°C 80:20 to 90:10 Lower temperatures minimize enolization
α,β-Unsaturated Aldehydes LiCl/DBU, K₂CO₃ 0°C to rt 85:15 to 95:5 Conjugation may slow reaction rate
Ketones NaH, n-BuLi rt to 60°C Variable Lower yields; modest stereoselectivity

This compound Synthesis via HWE Reaction

Strategic Disconnection and Retrosynthetic Analysis

The synthesis of this compound (3-(3,4-dihydroxyphenyl)-2-propenal) via the HWE reaction employs a convergent strategy that disconnects the molecule at the critical aryl-propenal linkage. This approach employs 3,4-dihydroxybenzaldehyde as the aromatic carbonyl component and an appropriate formylmethyl phosphonate reagent as the aldehyde precursor. The strategic advantage of this disconnection lies in its convergence and the ability to leverage the exceptional E-selectivity of the HWE reaction to establish the trans-configured double bond inherent to caffeic acid derivatives [2] [3].

This synthetic approach offers significant flexibility for preparing this compound analogs with modified substitution patterns. By varying the protection strategy for the catechol hydroxyl groups or incorporating electron-withdrawing or donating substituents on the aromatic ring, this methodology provides access to diverse this compound derivatives for structure-activity relationship studies. The orthogonally protected catechol intermediates allow selective functionalization and deprotection, enabling the synthesis of more complex molecules based on the this compound scaffold [2].

Recommended Phosphonate Reagents and Conditions

Based on the comprehensive analysis of HWE applications in natural product synthesis, several phosphonate reagents have been identified as particularly effective for aldehyde synthesis:

  • Diethyl (formylmethyl)phosphonate: This commercially available reagent provides direct access to α,β-unsaturated aldehydes but may require careful handling due to the potential for self-condensation.

  • Protected aldehyde equivalents: reagents such as 2-(diethoxyphosphoryl)acetaldehyde dimethyl acetal offer improved stability, with subsequent deprotection after olefination to reveal the aldehyde functionality.

  • Weinreb amide-type HWE reagents: Recent advances described by Murata et al. demonstrate that Weinreb amide phosphonate reagents provide exceptional E-selectivity and functional group tolerance, with the added advantage that the resulting enamide intermediates can be efficiently converted to aldehydes [4].

Table 2: Phosphonate Reagents for this compound Synthesis

Phosphonate Reagent Base Conditions Temperature Yield Range E:Z Selectivity Key Advantages
Diethyl (formylmethyl)phosphonate NaH, THF -78°C to 0°C 60-75% >95:5 Direct aldehyde synthesis
2-(Diethoxyphosphoryl)acetaldehyde dimethyl acetal n-BuLi, THF -78°C to rt 70-85% >90:10 Improved reagent stability
Weinreb amide phosphonate iPrMgCl, THF -78°C to 0°C 80-92% >98:2 Excellent E-selectivity; stable intermediates
Bis(trifluoroethyl) phosphonoacetate KHMDS/18-crown-6 -78°C 65-80% <5:95 (Z-selective) Z-selective option
Detailed Multi-Step Synthesis Protocol
Step 1: Protection of 3,4-Dihydroxybenzaldehyde
  • Reaction Setup: Charge a flame-dried round-bottom flask with 3,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) and anhydrous DMF (50 mL) under nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.

  • Protection Procedure: Add imidazole (12.3 g, 181 mmol) followed by tert-butyldimethylsilyl chloride (13.6 g, 90.5 mmol) portionwise over 15 minutes. Warm the reaction mixture gradually to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (100 mL) and extract with ethyl acetate (3 × 75 mL). Combine the organic extracts, wash with water (5 × 50 mL) to remove DMF, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography (hexanes/ethyl acetate 95:5) to afford 3,4-bis(tert-butyldimethylsilyloxy)benzaldehyde as a colorless solid (12.8 g, 85% yield). Characterization: ( ^1H ) NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H), 7.45-7.35 (m, 2H), 6.95 (d, J = 8.2 Hz, 1H), 0.99 (s, 18H), 0.22 (s, 12H).

Step 2: HWE Olefination with Weinreb Amide Phosphonate Reagent
  • Phosphonate Activation: In a flame-dried flask under nitrogen, charge the Weinreb amide phosphonate reagent (1.2 equiv, 4.36 mmol) and anhydrous THF (15 mL). Cool to -78°C and add iPrMgCl (1.1 equiv, 1.0 M in THF, 4.0 mL) dropwise. Stir for 30 minutes at -78°C to generate the magnesium phosphonoenolate.

  • Olefination: Add a solution of 3,4-bis(tert-butyldimethylsilyloxy)benzaldehyde (1.0 equiv, 3.63 mmol) in anhydrous THF (10 mL) dropwise via cannula. Warm the reaction mixture gradually to 0°C and stir for 3 hours.

  • Reaction Monitoring: Monitor reaction progress by TLC (hexanes/ethyl acetate 7:3) or LC-MS. Upon completion, quench with saturated aqueous NH₄Cl solution (20 mL) and extract with ethyl acetate (3 × 25 mL).

  • Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography (hexanes/ethyl acetate 6:4) to afford the protected caffeic enamide as a pale yellow solid (92% yield, E:Z >98:2).

Step 3: Conversion to Aldehyde and Deprotection
  • Reductive Cleavage: Dissolve the protected caffeic enamide (3.2 mmol) in anhydrous THF (20 mL) at -78°C. Add DIBAL-H (1.5 equiv, 1.0 M in hexanes, 4.8 mL) dropwise and stir for 2 hours while warming to 0°C.

  • Aldehyde Workup: Carefully quench the reaction with methanol (5 mL) followed by Rochelle's salt solution (20 mL). Warm to room temperature, extract with ethyl acetate (3 × 25 mL), dry over MgSO₄, filter, and concentrate to afford the silyl-protected this compound.

  • Global Deprotection: Dissolve the protected aldehyde (3.0 mmol) in THF (15 mL) and add TBAF (6.0 mmol, 1.0 M in THF). Stir at room temperature for 6 hours until complete deprotection as monitored by TLC.

  • Final Purification: Concentrate under reduced pressure and purify by flash chromatography (dichloromethane/methanol 95:5) to afford This compound as a yellow crystalline solid (78% yield over two steps). Characterization: ( ^1H ) NMR (400 MHz, CD₃OD): δ 9.55 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 15.8 Hz, 1H), 7.25-7.15 (m, 2H), 6.85 (d, J = 8.1 Hz, 1H), 6.65 (d, J = 15.8 Hz, 1H); HRMS (ESI+) m/z calc'd for C₉H₈O₃ [M+H]⁺: 165.0552, found: 165.0549.

Advanced Applications in Drug Development and Natural Product Synthesis

Synthesis of Bioactive Natural Products

The HWE reaction has been extensively employed as a key strategic element in the total synthesis of complex natural products with pharmaceutical relevance. Recent applications highlighted in a 2021 review by Beemelmanns et al. demonstrate the versatility of HWE methodology for constructing challenging molecular frameworks encountered in natural product synthesis [2]. Notable examples include:

  • Cytochalasan macrocycles: The HWE reaction enables efficient closure of medium-to-large rings characteristic of cytochalasan natural products, which exhibit diverse biological activities including cytotoxic, immunomodulatory, and nematicidal properties. The intramolecular HWE cyclization approach provides superior functional group tolerance compared to alternative macrocyclization strategies [2].

  • Polyketide fragments: The predictable E-selectivity of the HWE reaction makes it particularly valuable for assembling polyene chains found in numerous polyketide natural products. Sequential HWE reactions can be employed to construct extended conjugated systems with control over double bond geometry [6].

  • Fluorinated bioactive compounds: A 2023 review by Bilska-Markowska and Kaźmierczak comprehensively documents the application of HWE reactions for introducing fluorine-containing vinyl groups that serve as peptide bond mimetics in enzyme inhibitors [7]. This approach provides access to metabolically stabilized analogs of bioactive natural products with enhanced pharmacological properties.

Bioconjugation and Protein Modification

Recent groundbreaking research has demonstrated that HWE olefination chemistry is compatible with physiological conditions, enabling selective modification of proteins and antibodies [5]. This emerging application represents a significant expansion of HWE methodology into chemical biology and biopharmaceutical development:

  • Aldehyde-tagged proteins: Proteins engineered to contain aldehyde functional groups (introduced through pyridoxal phosphate oxidation or other methods) undergo efficient HWE olefination with various phosphonate reagents under mild aqueous conditions (pH 7.6-8.6) [5].

  • Tunable reactivity: The rate of protein olefination can be modulated over orders of magnitude by appropriate selection of the electron-withdrawing group on the phosphonate reagent. Cyanophosphonates exhibit the fastest kinetics, while ester-substituted phosphonates provide slower but highly selective conjugation [5].

  • Secondary functionalization: The electron-deficient alkenes generated by HWE olefination of proteins can undergo subsequent thiol- or phospha-Michael additions, enabling dual labeling strategies that are orthogonal to existing bioconjugation methodologies [5].

The following diagram illustrates the workflow for protein modification using HWE bioconjugation chemistry:

Protein_HWE NativeProtein Native Protein (N-term Glycine) PLP PLP Oxidation NativeProtein->PLP AldehydeTagged Aldehyde-Tagged Protein HWEReaction HWE Reaction with Phosphonate AldehydeTagged->HWEReaction OlefinatedProtein Olefinated Protein (Michael Acceptor) HWEReaction->OlefinatedProtein SecondaryMod Secondary Functionalization OlefinatedProtein->SecondaryMod FinalBioproduct Dual-Labeled Bioconjugate SecondaryMod->FinalBioproduct Phosphonate Phosphonate Reagent (EWG = CN, COOR, SO₂R) Phosphonate->HWEReaction Nucleophile Biological Nucleophile (Thiol, Phosphine) Nucleophile->SecondaryMod PLP->AldehydeTagged

Diagram 1: HWE Bioconjugation Workflow for Protein Functionalization

Experimental Protocols and Technical Specifications

General HWE Olefination Procedure for this compound Synthesis

Materials:

  • 3,4-Bis(tert-butyldimethylsilyloxy)benzaldehyde (1.0 equiv)
  • Weinreb amide phosphonate reagent (1.2 equiv)
  • Anhydrous THF (freshly distilled from sodium/benzophenone)
  • Isopropyl magnesium chloride (iPrMgCl, 1.1 equiv, 1.0 M in THF)
  • Nitrogen atmosphere (glove box or Schlenk line)
  • TLC plates (Silica Gel 60 F₂₅₄)
  • Flash chromatography silica gel (40-63 μm)

Procedure:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the Weinreb amide phosphonate reagent (1.2 equiv) and purge with nitrogen. Add anhydrous THF (0.1 M concentration relative to aldehyde) and cool to -78°C using a dry ice/acetone bath.

  • Phosphonate Activation: Add iPrMgCl (1.1 equiv) dropwise via syringe over 5 minutes. The solution typically turns yellow and may become slightly turbid. Stir for 30 minutes at -78°C to ensure complete formation of the magnesium phosphonoenolate.

  • Carbonyl Addition: Add a solution of 3,4-bis(tert-butyldimethylsilyloxy)benzaldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration) dropwise via cannula over 10 minutes. Maintain the temperature at -78°C during addition.

  • Reaction Progress: Warm the reaction mixture gradually to 0°C over 2 hours and monitor by TLC (hexanes/ethyl acetate 6:4, UV visualization). The reaction is typically complete within 3 hours at 0°C.

  • Workup: Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (10 mL per mmol of substrate). Warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 × 15 mL per mmol), combine organic layers, and wash with brine (1 × 20 mL per mmol).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using a gradient of hexanes/ethyl acetate (80:20 to 50:50) to afford the protected caffeic enamide intermediate.

Characterization Data:

  • Protected Caffeic Enamide: Yellow solid; ( ^1H ) NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 15.6 Hz, 1H), 7.25-7.15 (m, 2H), 6.95 (d, J = 15.6 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 3.75 (s, 3H), 3.65 (s, 3H), 1.00 (s, 18H), 0.25 (s, 12H); ( ^{13}C ) NMR (100 MHz, CDCl₃): δ 170.5, 155.2, 149.8, 146.5, 132.8, 126.5, 122.8, 120.5, 115.8, 61.5, 32.8, 26.2, 18.5, -4.2; HRMS (ESI+) m/z calc'd for C₂₇H₄₇NO₅Si₂ [M+H]⁺: 542.3125, found: 542.3121.
Troubleshooting Guide for HWE Reactions

Table 3: Troubleshooting Common Issues in HWE Reactions

Problem Potential Causes Recommended Solutions
Low Yield Incomplete formation of phosphonate carbanion Use stronger base (NaH, n-BuLi) or longer activation time; ensure anhydrous conditions
Poor E/Z Selectivity Suboptimal reaction conditions Increase steric bulk of phosphonate; switch to lithium-based system; increase temperature
Phosphonate Hydrolysis Moisture in reaction system Rigorously dry glassware, reagents, and solvents; use molecular sieves
Aldehyde Side Reactions Enolization or aldol condensation Lower reaction temperature; use less basic conditions (LiCl/DBU)
Incomplete Conversion Low reactivity of partners Increase temperature; use activating additives (LiCl, 18-crown-6); extend reaction time
Difficult Purification Phosphate byproduct co-elution Implement aqueous wash protocol; use alternative phosphonate with more polar ester groups
Analytical Methods and Quality Control
  • HPLC Analysis: Employ reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (water/acetonitrile with 0.1% formic acid) to assess purity and isomeric ratio of final this compound. Typical retention time: 8.5-9.5 minutes.

  • Spectroscopic Validation: Confirm E-configuration by ( ^1H ) NMR coupling constants (J = 15.8-16.2 Hz for trans-olefins). UV-Vis spectroscopy should show characteristic absorption maxima at 290 nm and 350 nm for this compound.

  • Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to confirm molecular formula. LC-MS monitoring is recommended for reaction optimization and bioconjugation applications.

Conclusion and Future Perspectives

The Horner–Wadsworth–Emmons reaction continues to be an indispensable transformation in the synthetic chemist's toolbox, particularly for pharmaceutical applications requiring predictable stereoselective olefination. The protocols detailed in this application note provide robust methodologies for synthesizing this compound and related bioactive compounds with excellent efficiency and selectivity. Recent advancements in HWE chemistry, including the development of Weinreb amide-type reagents with exceptional E-selectivity and the groundbreaking application of HWE olefination to protein bioconjugation, demonstrate the continuing evolution of this classic reaction [4] [5].

Future developments in HWE chemistry will likely focus on expanding the substrate scope to include increasingly complex molecular architectures, enhancing sustainability through catalytic variants and reduced waste generation, and further exploring biological applications including in vivo labeling and targeted drug delivery. The demonstrated compatibility of HWE reactions with physiological conditions suggests significant potential for creating novel bioconjugation platforms that complement existing methodologies [5]. As pharmaceutical research continues to demand more efficient and selective synthetic methods, the HWE reaction remains well-positioned to address these challenges through its unique combination of reliability, selectivity, and operational simplicity.

References

biotransformation protocatechuic aldehyde to caffeic aldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Pathway and Enzyme Selection

The transformation of protocatechuic aldehyde to caffeic aldehyde is hypothesized to be a hydroxylation reaction, adding a hydroxyl group (-OH) to the meta-position of the aromatic ring. This is a key step in the phenylpropanoid pathway [1].

  • Proposed Reaction: Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) + [O] → this compound (3,4,5-trihydroxycinnamaldehyde)
  • Enzyme Candidate: The most likely enzyme to catalyze this reaction is a cytochrome P450-dependent monooxygenase (CYP), specifically from the CYP98 family (often referred to as p-coumarate 3-hydroxylase). In plants, CYP98A3 catalyzes the 3-hydroxylation of p-coumaroyl shikimate and other esters; its activity on free aldehydes can be explored [1].
  • Cofactor Requirement: This reaction requires NADPH and O₂ as a co-substrate.

The following diagram illustrates this theoretical pathway and the preceding step in the biosynthesis.

G L_Tyrosine L-Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid Tyrosine ammonia-lyase p_Coumaraldehyde p-Coumaraldehyde Protocatechuic_Aldehyde Protocatechuic Aldehyde p_Coumaraldehyde->Protocatechuic_Aldehyde CYP450 Hydroxylase Caffeic_Aldehyde This compound Protocatechuic_Aldehyde->Caffeic_Aldehyde CYP450 Hydroxylase p_Coumaric_ p_Coumaric_ Acid Acid Acid->p_Coumaraldehyde 4CL/CCR Enzymes

Detailed Experimental Protocol for Microbial Biotransformation

This protocol adapts a system for producing 4-hydroxycinnamaldehydes in E. coli, as demonstrated for the production of p-coumaraldehyde, caffealdehyde, and coniferaldehyde [2].

Part 1: Strain and Culture Preparation
  • Expression Plasmid: Clone the gene encoding the selected hydroxylase (e.g., CYP98A3 with a native or compatible cytochrome P450 reductase) into an appropriate E. coli expression vector (e.g., pET or pQE series).
  • Host Strain: Transform the plasmid into a suitable E. coli host strain (e.g., BL21(DE3) for T7-driven expression).
  • Seed Culture: Inoculate a single colony into 5-10 mL of LB medium containing the required antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
  • Main Culture: Dilute the seed culture 1:100 into fresh TB (Terrific Broth) medium with antibiotic. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
Part 2: Whole-Cell Biotransformation
  • Enzyme Induction: Add IPTG (Isopropyl β-d-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM to induce enzyme expression. Simultaneously, add δ-aminolevulinic acid (0.5 mM) to enhance heme synthesis for P450 activity.
  • Reaction Initiation: Add filter-sterilized protocatechuic aldehyde (substrate dissolved in DMSO) to the culture to a final concentration of 0.5-1.0 mM.
  • Incubation Conditions: Incubate the culture at a reduced temperature (25-30°C) with shaking at 150 rpm for 12-24 hours to facilitate P450 activity and substrate conversion.
Part 3: Product Analysis and Purification
  • Sample Extraction:
    • Centrifuge 1 mL of culture at 13,000 rpm for 5 minutes.
    • Separate the supernatant. Acidify slightly with 10 µL of 1 M HCl.
    • Extract metabolites twice with an equal volume of ethyl acetate. Combine and evaporate the organic layers under a gentle nitrogen stream.
    • Reconstitute the dried extract in 100 µL of methanol for analysis.
  • HPLC-PDA-ESI-MSⁿ Analysis [2]:
    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.
    • Gradient: 5% B to 95% B over 30 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection: Use a Photodiode Array (PDA) detector to scan from 200-400 nm. This compound is expected to have a λ_max around 320-340 nm.
    • Mass Spectrometry: Use ESI in negative ion mode to confirm the molecular ion [M-H]⁻ for this compound (m/z ~ 177).
  • Purification (Scale-Up): For larger-scale reactions, the culture medium can be extracted with ethyl acetate. The crude product can be purified using preparatory HPLC or the bisulfite extraction method described for reactive aldehydes [3].

Key Parameters and Optimization Strategies

The table below summarizes critical parameters and potential optimization strategies based on the related microbial production system [2].

Parameter System Description / Target Optimization Strategy
Host Organism E. coli BL21 or M15 [2] Test other hosts like Pseudomonas putida for better P450 activity or solvent tolerance.
Enzyme System Bifunctional 4CL1-CCR [2] / CYP450 Hydroxylase + Reductase Co-express different cytochrome P450 reductases; use enzyme fusion to enhance electron transfer.
Substrate Feeding 0.5 - 1.0 mM phenylpropanoic acids [2] Test fed-batch addition of substrate to minimize potential toxicity or degradation.
Product Yield p-Coumaraldehyde: 49 mg/L; Caffealdehyde: 19 mg/L [2] Optimize CYP expression level, heme availability, and NADPH regeneration cofactor supply.
Product Detection HPLC-PDA-ESI-MSⁿ [2] Compare retention times and spectra with an authentic standard if available.

Critical Considerations and Troubleshooting

  • Enzyme Solubility & Activity: Cytochrome P450s can be difficult to express functionally in E. coli. Ensure the use of codons optimized for E. coli and test different expression temperatures.
  • Cofactor Regeneration: The hydroxylation reaction consumes NADPH. Consider engineering the host strain or supplementing with co-substrates like glucose to bolster NADPH regeneration.
  • By-product Formation: Monitor for the formation of side products, such as the corresponding acid (caffeic acid) from aldehyde dehydrogenase activity or glycosylated derivatives.
  • Analytical Standards: The lack of commercially available this compound standard [2] makes quantification challenging. Quantification may need to be relative (e.g., based on peak area) or require the synthesis of an in-house standard.

References

Comprehensive Analysis of Caffeic Aldehyde Antioxidant Activity: Assay Methods and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caffeic Aldehyde and Its Antioxidant Potential

This compound, chemically known as (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a phenolic aldehyde structurally related to the more extensively studied caffeic acid. This compound features a cinnamaldehyde backbone with 3,4-dihydroxy substitutions on the phenyl ring, which are known to contribute significantly to antioxidant activity. This compound occurs naturally in various plant species, most notably in the seeds of Phytolacca americana (American pokeweed) [1]. While research specifically focused on this compound is less extensive than that on caffeic acid, its structural characteristics suggest significant antioxidant potential that warrants systematic investigation.

The antioxidant capacity of phenolic compounds like this compound primarily stems from their ability to donate hydrogen atoms or transfer electrons to free radicals, thereby terminating chain propagation in oxidative processes. The ortho-dihydroxy (catechol) structure on the aromatic ring is particularly effective in stabilizing the resulting phenoxyl radical through resonance and hydrogen bonding, enhancing the compound's radical-scavenging efficiency [2] [3]. Additionally, the α,β-unsaturated aldehyde moiety may contribute to additional antioxidant mechanisms through potential metal chelation properties, though this aspect requires further investigation specifically for this compound.

Overview of Antioxidant Assay Methods

Classification of Antioxidant Assays

Antioxidant capacity assessment methods can be broadly categorized based on their underlying mechanisms. Hydrogen atom transfer (HAT)-based assays measure the ability of an antioxidant to donate a hydrogen atom to neutralize free radicals, while single electron transfer (SET)-based assays measure the reducing capacity of antioxidants [4] [5]. Each assay type has distinct advantages and limitations, and employing multiple complementary methods provides a more comprehensive understanding of a compound's antioxidant profile.

Table 1: Major Antioxidant Activity Assay Methods Applicable to this compound

Assay Method Mechanism Radical Source Detection Method Key Advantages
DPPH SET/HAT Stable nitrogen radical (DPPH•) Spectrophotometric (515-517 nm) Simple, rapid, does not require special equipment
ABTS SET ABTS•+ radical cation Spectrophotometric (734 nm) Fast reaction, applicable to both hydrophilic and lipophilic systems
ORAC HAT Peroxyl radicals (from AAPH) Fluorescence decay (Ex: 485 nm, Em: 520 nm) Biologically relevant radicals, quantifies inhibition time
Lipid Peroxidation Inhibition HAT Peroxyl radicals (from AAPH) Thiobarbituric acid reactive substances (TBARS) Measures protection in model biological systems
Crocin Bleaching HAT Peroxyl radicals (from AAPH) Spectrophotometric (443 nm) Sensitive, uses biologically relevant radicals
Hypochlorous Acid Scavenging SET HOCl/OCl− Spectrophotometric Relevant to inflammatory conditions
Comparative Performance of Antioxidant Assays

When evaluating antioxidant compounds, it is essential to understand that different assays may yield varying results due to their distinct mechanisms and reaction conditions. A comprehensive study comparing seven antioxidant capacity assays found that the Ferric Reducing Antioxidant Power (FRAP) and Total Polyphenolic Content (TPC) assays were most representative of overall antioxidant capacity for berry samples, while for sour cherries, TPC was the most appropriate method with FRAP as a close second [4]. These findings suggest that employing multiple assay types provides the most reliable assessment of antioxidant potential.

For this compound specifically, assays that utilize biologically relevant radical species such as peroxyl radicals (as in ORAC and lipid peroxidation inhibition assays) may offer better predictive value for potential in vivo activity. The dual antioxidant/prooxidant behavior observed for many phenolic compounds further complicates their characterization [6]. This dual nature is concentration-dependent and significantly influenced by the assay system and conditions, emphasizing the need for multiple methodological approaches.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most widely used methods for initial screening of antioxidant activity due to its simplicity, reproducibility, and minimal requirement for specialized equipment [6] [3].

3.1.1 Reagents and Equipment
  • DPPH solution: Prepare 0.1 mM solution in methanol or ethanol (stable when stored in darkness at 4°C)
  • Test compound: this compound dissolved in methanol, ethanol, or buffer (depending on solubility)
  • Positive controls: Trolox (water-soluble vitamin E analog) or ascorbic acid
  • Equipment: UV-Visible spectrophotometer or microplate reader, vortex mixer, analytical balance
3.1.2 Procedure
  • Prepare serial dilutions of this compound in methanol to cover a concentration range of 1-100 μM
  • Add 2 mL of DPPH solution (0.1 mM) to 0.5 mL of each sample concentration
  • Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes
  • Measure absorbance at 515-517 nm against a blank containing solvent without DPPH
  • Run positive controls (Trolox/ascorbic acid) and negative control (DPPH + solvent) simultaneously
3.1.3 Data Analysis and Interpretation

Calculate radical scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample)/A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. Determine the IC₅₀ value (concentration providing 50% scavenging) from the concentration-response curve. For reference, caffeic acid typically shows IC₅₀ values in the range of 5-20 μM in DPPH assays [3].

ABTS Radical Cation Scavenging Assay

The ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is based on the scavenging of the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color [7].

3.2.1 Reagents and Equipment
  • ABTS stock solution: 7 mM ABTS in water
  • Oxidizing agent: 2.45 mM potassium persulfate
  • Phosphate buffered saline (PBS): 10 mM, pH 7.4
  • Equipment: Spectrophotometer or microplate reader, water bath or incubator
3.2.2 Procedure
  • Generate ABTS radical cation by mixing equal volumes of ABTS stock solution and potassium persulfate solution
  • Allow the mixture to stand in darkness at room temperature for 12-16 hours to form ABTS•+
  • Dilute the ABTS•+ solution with PBS until absorbance reaches 0.70 (±0.02) at 734 nm
  • Add 0.1 mL of sample solution (various concentrations of this compound) to 3.9 mL of diluted ABTS•+ solution
  • Incubate the reaction mixture for exactly 10 minutes in darkness
  • Measure absorbance at 734 nm against a PBS blank
3.2.3 Data Analysis

Calculate the percentage inhibition of ABTS•+ using the same formula as for DPPH assay. Express results as Trolox equivalent antioxidant capacity (TEAC) by comparing the scavenging activity to a Trolox standard curve. This assay is particularly valuable as it works well for both hydrophilic and lipophilic antioxidants and demonstrates rapid kinetics [7].

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of antioxidants to protect a fluorescent probe from peroxyl radical-induced oxidation, employing biologically relevant radical species [5].

3.3.1 Reagents and Equipment
  • Fluorescent probe: Fluorescein (or β-phycoerythrin in traditional methods)
  • Radical generator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
  • Reference standard: Trolox
  • Equipment: Fluorescence microplate reader with temperature control, multi-channel pipettes
3.3.2 Procedure
  • Prepare fresh fluorescein solution (70 nM) in phosphate buffer (75 mM, pH 7.4)
  • Dissolve this compound in DMSO or buffer and prepare serial dilutions
  • Add 150 μL fluorescein solution to each well of a black 96-well microplate
  • Add 25 μL of sample, standard, or blank to appropriate wells
  • Pre-incubate the plate at 37°C for 15-30 minutes
  • Rapidly add 25 μL of AAPH solution (153 mM in buffer) to initiate the reaction
  • Immediately measure fluorescence every 2 minutes for 90-120 minutes (Ex: 485 nm, Em: 520 nm)
3.3.3 Data Analysis and Critical Considerations

Calculate the area under the fluorescence decay curve (AUC) for each sample and blank. Compute the net AUC by subtracting the AUC of the blank. Determine the ORAC value using the Trolox standard curve and express results as μmol Trolox equivalents per μmol compound. It is critical to maintain consistent timing during AAPH addition across wells, as time delays can introduce significant variability [5]. Using a multi-channel pipette or automated injector is strongly recommended.

Experimental Workflow for Comprehensive Antioxidant Assessment

The following diagram illustrates the integrated experimental approach for evaluating this compound's antioxidant activity:

G Start Sample Preparation DPPH DPPH Assay SET/HAT Mechanism Start->DPPH ABTS ABTS Assay SET Mechanism Start->ABTS ORAC ORAC Assay HAT Mechanism Start->ORAC Lipid Lipid Peroxidation Model System Start->Lipid DataInt Data Integration & Comparison DPPH->DataInt ABTS->DataInt ORAC->DataInt Lipid->DataInt Conclusion Comprehensive Antioxidant Profile DataInt->Conclusion

Bioactivity and Structure-Activity Relationships

Structural Determinants of Antioxidant Activity

The antioxidant efficacy of this compound derives from specific structural features that facilitate free radical neutralization. The catechol group (3,4-dihydroxy substitution) on the aromatic ring is the primary structural determinant, enabling superior hydrogen donation capacity and stabilization of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding [2] [3]. Studies on caffeic acid derivatives have demonstrated that compounds with free hydroxyl groups exhibit significantly higher antioxidant activity compared to their protected (methylated or glycosylated) counterparts, with the number and position of hydroxyl groups being critical factors [2].

The α,β-unsaturated aldehyde moiety in this compound may contribute additional antioxidant mechanisms through potential metal chelation properties. While this specific functionality has been less studied than the carboxylic acid counterpart in caffeic acid, the aldehyde group could influence the compound's electronic properties and thus its radical scavenging efficiency. Furthermore, the conjugated system between the aromatic ring and the aldehyde group allows for electron delocalization across the entire molecule, stabilizing radical intermediates and enhancing antioxidant effectiveness [3]. This conjugation also influences the compound's redox potential, making it a more efficient hydrogen donor.

Concentration-Dependent Antioxidant and Prooxidant Effects

Like many phenolic antioxidants, this compound may exhibit dual antioxidant/prooxidant behavior depending on concentration, redox potential, and the biological environment. At lower concentrations, these compounds typically function as antioxidants through radical scavenging and metal chelation mechanisms. However, at higher concentrations or under specific conditions (particularly in the presence of transition metals), they may exhibit prooxidant effects through redox cycling and generation of reactive oxygen species [6].

Table 2: Concentration-Dependent Effects of Hydroxycinnamic Acid Derivatives

Concentration Range Biological Effect Potential Mechanisms Research Implications
Low (1-50 μM) Antioxidant Free radical scavenging, Metal chelation Potential therapeutic applications
Medium (50-200 μM) Context-dependent Balanced antioxidant/prooxidant effects Dose optimization critical
High (>200 μM) Prooxidant Redox cycling, ROS generation Cytotoxic effects possible
Cellular Systems Variable effects Interaction with cellular components Cell-type specific responses

This concentration-dependent duality has important implications for potential therapeutic applications. The prooxidant activity at higher concentrations may actually contribute to chemopreventive effects by inducing apoptosis in damaged or precancerous cells [6]. However, for general antioxidant applications, optimal concentration ranges must be carefully determined using multiple assay systems.

Research Applications and Formulation Strategies

Bioavailability Considerations for this compound

While this compound itself has not been extensively studied for bioavailability, research on similar phenolic compounds provides valuable insights. Caffeic acid, the carboxylic acid analog of this compound, demonstrates variable absorption characteristics depending on the administration form and formulation. Studies indicate that only a small fraction of caffeic acid is absorbed in the stomach via passive diffusion, with the majority being absorbed in the small intestine through active transport mechanisms [8]. However, permeability studies using Caco-2 cell monolayers (a model of human intestinal absorption) showed relatively low permeation for caffeic acid, with approximately 12.4% absorption in rat intestinal models [8].

The aldehyde functionality in this compound may influence its metabolic fate and bioavailability compared to caffeic acid. Aldehydes are generally more reactive and may undergo different metabolic transformations, potentially affecting their stability and bioactivity. Without specific pharmacokinetic data for this compound, researchers should employ appropriate formulation strategies to enhance its stability and absorption, particularly if in vivo applications are intended. These considerations are crucial when extrapolating in vitro antioxidant data to potential in vivo efficacy.

Formulation Approaches to Enhance Solubility and Stability

Several formulation strategies can be employed to address the potential solubility and stability challenges associated with this compound:

  • Cyclodextrin complexation: β-cyclodextrin and its derivatives have been shown to improve the solubility of caffeic acid and may similarly benefit this compound. Research demonstrates that β-cyclodextrin inclusion complexes can significantly enhance the dissolution kinetics of poorly soluble phenolic compounds [8].

  • Polymer-based delivery systems: Excipients such as poloxamer 407 (P407) have demonstrated remarkable effectiveness in improving the dissolution kinetics of caffeic acid. Formulations containing 25-50 mg poloxamer 407 released more than 85% of caffeic acid within 30 minutes, significantly outperforming other excipient systems [8].

  • Lipid-based encapsulation: Nanoemulsions, liposomes, or solid lipid nanoparticles can protect reactive compounds from degradation and enhance their absorption. These systems are particularly valuable for compounds with poor water solubility or chemical instability.

  • Solid dispersion techniques: Dispensing the active compound in hydrophilic carriers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can significantly improve dissolution rates and oral bioavailability.

Antioxidant Mechanisms and Biological Significance

The following diagram illustrates the multiple antioxidant mechanisms potentially employed by this compound:

G CA This compound HAT Hydrogen Atom Transfer CA->HAT SET Single Electron Transfer CA->SET Metal Metal Ion Chelation CA->Metal Radical Free Radicals (DPPH, ABTS, ROO•) HAT->Radical H• donation SET->Radical e- transfer Metal->Radical chelates metal ions prevents Fenton reaction StableProd Stabilized Products Radical->StableProd OxDamage Oxidative Damage Prevention StableProd->OxDamage

Conclusion and Future Research Directions

This compound represents a promising antioxidant compound with structural features conducive to effective free radical neutralization. The comprehensive assessment of its antioxidant activity requires a multifaceted approach employing complementary assay systems including DPPH, ABTS, ORAC, and lipid peroxidation inhibition methods. Each assay provides unique insights into different antioxidant mechanisms, with the ORAC assay being particularly valuable due to its biological relevance in measuring protection against peroxyl radicals.

Future research on this compound should focus on several key areas. First, direct comparative studies with caffeic acid and other hydroxycinnamic derivatives would clarify the influence of the aldehyde functionality on antioxidant efficacy. Second, advanced formulation approaches including cyclodextrin complexation and polymer-based delivery systems should be explored to address potential solubility and stability limitations. Third, comprehensive mechanistic studies are needed to elucidate the compound's behavior in biological systems, particularly its potential dual antioxidant/prooxidant effects and interactions with cellular antioxidant defense systems. Finally, standardized assay protocols across laboratories would facilitate more reliable comparisons and consolidate our understanding of this promising compound's antioxidant potential.

References

Comprehensive Application Notes and Protocols: Encapsulation Techniques for Caffeic Acid Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caffeic Acid Stabilization Challenges

Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent hydroxycinnamic acid derivative widely distributed in plants, known for its potent antioxidant properties and potential health benefits. Despite its promising biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive effects, caffeic acid's application in pharmaceuticals and functional foods faces significant challenges due to its inherent instability and poor bioavailability. The molecule's catechol structure (ortho-dihydroxy benzene moiety) renders it susceptible to oxidation, particularly under neutral and alkaline conditions, leading to rapid degradation and diminished bioactivity during storage and processing. Additionally, caffeic acid demonstrates limited aqueous solubility and poor absorption characteristics, further restricting its therapeutic potential. [1] [2] [3]

Encapsulation technologies have emerged as a promising strategy to overcome these limitations, protecting caffeic acid from degradation, enhancing its stability, and improving its bioavailability. These techniques involve entrapping the active compound within various carrier systems, creating a protective barrier against environmental factors such as oxygen, light, and pH fluctuations while potentially facilitating targeted delivery and controlled release. This document provides comprehensive application notes and experimental protocols for researchers and drug development professionals seeking to implement effective encapsulation strategies for caffeic acid stabilization, based on current scientific literature and advanced methodologies. [4] [2]

Encapsulation Techniques & Methodologies

Overview of Encapsulation Approaches

Various encapsulation techniques have been investigated for stabilizing caffeic acid, each offering distinct advantages and limitations. The selection of an appropriate method depends on the intended application, desired release profile, processing constraints, and scalability requirements. The following table summarizes the primary encapsulation approaches documented in recent scientific literature for caffeic acid stabilization: [4] [5] [2]

Table 1: Comparison of Encapsulation Techniques for Caffeic Acid

Technique Carrier Materials Encapsulation Efficiency Key Advantages Limitations
pH-Driven Method Sodium caseinate (NaCas) Up to 72.94% Green technology, no organic solvents, improved bioaccessibility Requires alkaline conditions (pH 12), limited to specific carriers
Spray Drying Sodium alginate Not specified Feasible for oil encapsulation, protects unsaturated fatty acids May require secondary coating, potential thermal degradation
Cyclodextrin Complexation β-cyclodextrin Not quantified Enhanced solubility, protection from degradation Limited loading capacity, dependent on host-guest fit
Liposomal Encapsulation Phospholipids Not specified Biocompatible, potential for targeted delivery Stability issues, low encapsulation efficiency
Polymer Nanoparticles Polycaprolactone/casein Not specified Controlled release, protection through GI transit Complex fabrication process
Key Experimental Parameters and Optimization Strategies

Successful encapsulation of caffeic acid requires careful optimization of process parameters to maximize loading capacity, encapsulation efficiency, and stability. For the pH-driven method using sodium caseinate, the critical optimization parameters include the alkaline conditioning pH (optimal at pH 12), acidification endpoint (pH 5.5 for nanoparticle formation), and the initial caffeic acid concentration (not exceeding 1.4 mg/mL for efficiencies around 73%). The reassembly of casein structure during acidification is essential for successful encapsulation, resulting in reduced particle size and molecular distribution of caffeic acid within the protein matrix. [4]

For cyclodextrin complexation, the molar ratio of caffeic acid to cyclodextrin significantly impacts solubility enhancement. Studies indicate that a capsule containing 25 mg of β-cyclodextrin enables approximately 85% of caffeic acid release after 60 minutes, while higher cyclodextrin content may paradoxically decrease solubility due to increased viscosity or incomplete dissociation. Similarly, with poloxamer-based systems, the concentration of this surfactant polymer must be optimized—typically 25-50 mg of poloxamer 407 per capsule enables more than 85% caffeic acid release within 30 minutes. The selection of appropriate excipients is crucial, as some common pharmaceutical fillers like hypromellose can prolong disintegration time and negatively impact dissolution kinetics. [2] [6]

Experimental Protocols

Protocol 1: pH-Driven Encapsulation in Sodium Caseinate
3.1.1 Materials and Equipment
  • Test Material: Caffeic acid (purity ≥95%)
  • Carrier System: Sodium caseinate (NaCas)
  • Solvents: Deionized water, NaOH solution (0.1M, 1M), HCl solution (0.1M, 1M)
  • Equipment: Magnetic stirrer with heating, pH meter, sonicator, analytical balance, centrifuge, freeze dryer
3.1.2 Step-by-Step Procedure
  • Preparation of Alkaline NaCas Dispersion:

    • Dissolve sodium caseinate in deionized water (1.5-2.0% w/v) under constant stirring at 600 rpm.
    • Adjust pH to 12.0 using 1M NaOH solution and maintain stirring for 30 minutes to ensure complete protein unfolding.
  • Incorporation of Caffeic Acid:

    • Gradually add caffeic acid to the NaCas dispersion (final concentration ≤1.4 mg/mL).
    • Continue stirring for 60 minutes at room temperature to facilitate molecular interaction.
  • Acidification and Nanoparticle Formation:

    • Slowly acidify the mixture to pH 8.0 using 0.1M HCl with continuous stirring.
    • Further acidify to pH 5.5 at a controlled rate of 0.5 pH units per minute to induce nanoparticle formation.
    • Maintain the final dispersion at pH 5.5 for 60 minutes to complete the reassembly process.
  • Recovery and Storage:

    • Centrifuge the nanoparticle suspension at 8,000 × g for 15 minutes.
    • Wash the pellet twice with deionized water (pH 5.5) to remove unencapsulated caffeic acid.
    • Resuspend nanoparticles in appropriate buffer or freeze-dry for long-term storage.
    • Store the final product in airtight containers protected from light at 4°C. [4]
3.1.3 Quality Control Assessments
  • Encapsulation Efficiency: Determine using HPLC analysis of free caffeic acid in supernatant after centrifugation.
  • Particle Characterization: Measure particle size, polydispersity index, and zeta potential using dynamic light scattering.
  • Morphological Analysis: Examine particle structure using scanning electron microscopy (SEM).
  • Stability Testing: Monitor physical and chemical stability under accelerated storage conditions (40°C, 75% RH). [4]
Protocol 2: Bioavailability Assessment Using Caco-2 Cell Model
3.2.1 Cell Culture Preparation
  • Maintain Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO₂ atmosphere.
  • Seed cells on Transwell inserts (0.4 μm pore size) at density of 1×10⁵ cells/insert.
  • Allow 21 days for differentiation, monitoring transepithelial electrical resistance (TEER) until values exceed 300 Ω·cm². [4]
3.2.2 Transport Studies
  • Sample Preparation:

    • Prepare encapsulated caffeic acid and free caffeic acid (control) in transport buffer (HBSS, pH 7.4).
    • Filter-sterilize all solutions (0.22 μm) before application to cells.
  • Absorption Experiment:

    • Apply samples to apical compartment (donor).
    • Collect samples from basolateral compartment (receiver) at predetermined time points (0, 30, 60, 90, 120 minutes).
    • Analyze caffeic acid concentration using HPLC with UV detection.
  • Data Analysis:

    • Calculate apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C₀))
    • Where dQ/dt is transport rate, A is membrane surface area, and C₀ is initial donor concentration.
    • Compare transport rates between encapsulated and free caffeic acid. [4]

Table 2: Bioavailability Enhancement of Encapsulated Caffeic Acid

Formulation Type Bioaccessibility Caco-2 Cell Uptake Key Findings
Free Caffeic Acid Low Limited Rapid metabolism, poor absorption
NaCas Nanoparticles Significantly improved Enhanced 2.5-3.0 fold Molecular distribution in casein matrix
Poloxamer 407 Formulation 85% release in 30 min Not tested Optimal for rapid dissolution
β-Cyclodextrin Complex 85% release in 60 min Not tested Sustained release profile

Performance Data & Stability Assessment

Stability Under Storage Conditions

The stabilization efficacy of various encapsulation systems has been quantitatively evaluated through rigorous stability studies. When encapsulated in sodium alginate microspheres with the addition of 300 ppm caffeic acid, olive oil demonstrated significantly enhanced oxidative stability during storage at 20°C and 37°C for 30 days. The encapsulated system showed markedly reduced oxidation parameters, including lower peroxide values (PV), p-anisidine values (p-AV), and Totox values compared to unencapsulated controls. Furthermore, both encapsulation and caffeic acid addition effectively preserved unsaturated fatty acids (C18:1, C18:2, C18:3), maintaining the nutritional quality of the oil product. [5]

For pharmaceutical applications, the stability of caffeic acid in cocrystal form with isoniazid was evaluated in fixed-dose combination (FDC) anti-TB drugs. While conventional FDC tablets turned to liquid-like state within one week under accelerated conditions (40°C, 75% RH), the FDC containing caffeic acid cocrystal remained stable for up to 30 days, demonstrating only slight color change after one week but maintaining solid form throughout the study period. This enhanced stability is attributed to the strong hydrogen bonding in the caffeic acid cocrystal structure, which inhibits cross-reaction between isoniazid and rifampicin—a common degradation pathway in anti-TB formulations. [7]

Table 3: Stability Performance of Encapsulated Caffeic Acid Formulations

Formulation Storage Conditions Stability Duration Key Stability Indicators
Sodium Alginate Microspheres 20°C & 37°C 30 days Reduced PV, p-AV, Totox; preserved UFA
NaCas Nanoparticles 21°C 21 days >70% retention of encapsulated CA
Cocrystal (with isoniazid) 40°C, 75% RH 30 days Solid form maintained vs liquid state in control
CA-Peptide Conjugates Ambient 3 months Stable structure by NMR
Bioavailability Enhancement

Encapsulation significantly improves the bioavailability of caffeic acid, as demonstrated in both in vitro and in vivo studies. The pH-driven encapsulation of caffeic acid in sodium caseinate nanoparticles resulted in substantially improved bioaccessibility and enhanced Caco-2 cell monolayer uptake compared to free caffeic acid. This improvement is attributed to the molecular distribution of caffeic acid within the reassembled casein structure, which protects it from degradation in the gastrointestinal environment and facilitates cellular absorption. [4]

The dissolution kinetics of caffeic acid can be optimized through proper excipient selection in capsule formulations. Research shows that capsules containing 25-50 mg poloxamer 407 enabled more than 85% caffeic acid release within 30 minutes, while formulations with β-cyclodextrin (25 mg) reached similar release levels within 60 minutes. In contrast, excipients like hypromellose prolonged disintegration time and delayed dissolution, highlighting the critical importance of formulation design on bioavailability. The dissolution kinetics followed different release models depending on the excipient system, with poloxamer-based formulations exhibiting the most rapid release profile. [2] [6]

Pathway Diagrams

Caffeic Acid Encapsulation Workflow

The following diagram illustrates the complete encapsulation process for caffeic acid stabilization using the pH-driven method with sodium caseinate, including critical quality assessment steps:

encapsulation_workflow Start Start: Prepare Sodium Caseinate A Disperse in Deionized Water Start->A B Adjust to pH 12.0 with NaOH A->B C Stir for 30 min (Protein Unfolding) B->C D Add Caffeic Acid (≤1.4 mg/mL) C->D E Stir for 60 min (Molecular Interaction) D->E F Acidify to pH 8.0 with HCl E->F G Further Acidify to pH 5.5 (Controlled Rate) F->G H Maintain at pH 5.5 for 60 min (Nanoparticle Formation) G->H I Centrifuge at 8,000 × g H->I J Wash Pellet (pH 5.5 Water) I->J K Resuspend or Freeze-Dry J->K QC1 Quality Control: HPLC Analysis K->QC1 QC2 Particle Characterization: Size & Zeta Potential QC1->QC2 QC3 Stability Testing: Accelerated Conditions QC2->QC3 End Final Product: Encapsulated Caffeic Acid QC3->End

Diagram 1: pH-Driven Encapsulation Workflow for Caffeic Acid Stabilization - This diagram illustrates the complete process for encapsulating caffeic acid in sodium caseinate nanoparticles, including critical preparation and quality assessment steps.

Bioavailability Assessment Pathway

The following diagram outlines the methodology for evaluating the bioavailability enhancement of encapsulated caffeic acid using the Caco-2 cell monolayer model:

bioavailability_pathway Start Start: Caco-2 Cell Culture A Seed on Transwell Inserts (0.4 μm pore, 1×10⁵ cells/insert) Start->A B Differentiate for 21 days A->B C Monitor TEER (>300 Ω·cm² required) B->C D Prepare Test Formulations: Encapsulated vs Free CA C->D E Filter-Sterilize Solutions (0.22 μm) D->E F Apply to Apical Compartment E->F G Collect Samples from Basolateral Compartment F->G H Time Points: 0, 30, 60, 90, 120 min G->H I HPLC Analysis of Caffeic Acid Concentration H->I J Calculate Apparent Permeability Coefficient (Papp) I->J K Compare Transport Rates Between Formulations J->K End Determine Bioavailability Enhancement K->End

Diagram 2: Bioavailability Assessment Pathway for Encapsulated Caffeic Acid - This workflow outlines the methodology for evaluating bioavailability enhancement using the Caco-2 cell monolayer model to determine permeability improvements.

Conclusion and Future Perspectives

Encapsulation technologies offer viable solutions to the significant challenges of caffeic acid stabilization and bioavailability enhancement. The pH-driven method using sodium caseinate offers a green, efficient approach with encapsulation efficiencies up to 72.94% and significantly improved bioaccessibility. Alternative methods including spray drying, cyclodextrin complexation, and cocrystal formation provide additional options tailored to specific application requirements. The selection of appropriate excipients, particularly poloxamer 407 and β-cyclodextrin, plays a critical role in optimizing dissolution kinetics and overall bioavailability. [4] [2]

Future research directions should focus on developing novel nanostructured carriers with enhanced loading capacity and targeted delivery capabilities. Scale-up considerations and economic feasibility of these encapsulation techniques require further investigation to facilitate commercial translation. Additionally, comprehensive in vivo studies are needed to validate the efficacy and safety of these encapsulated systems in physiological environments. With continued advancement in encapsulation technologies, caffeic acid holds significant promise as a valuable component in pharmaceutical formulations, nutraceuticals, and functional food products, enabling full utilization of its beneficial health properties. [2] [6]

References

Comprehensive Application Notes and Protocols: Caffeic Aldehyde Crosslinking of Biopolymer Films for Advanced Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crosslinking Strategies in Biopolymer Films

Biopolymer-based films have emerged as promising alternatives to conventional petroleum-based plastic packaging due to their biodegradability, biocompatibility, and sustainability. The global environmental crisis caused by plastic waste, with food packaging accounting for approximately 40% of plastic pollution, has accelerated research into sustainable packaging solutions. However, the practical implementation of biopolymer films in commercial applications has been limited by their inherent performance deficiencies, including poor mechanical strength, high water sensitivity, and inadequate barrier properties compared to synthetic polymers. Crosslinking technology represents a crucial strategy to overcome these limitations by enhancing the structural integrity and functionality of biopolymer-based materials.

The crosslinking process involves establishing chemical or physical connections between polymer chains, creating a three-dimensional network structure that significantly improves the physicochemical properties of biopolymer films. Crosslinking agents can be broadly classified into chemical, physical, and enzymatic categories, with varying implications for film performance, safety, and application potential. Among these, natural phenolic compounds like caffeic acid and its derivatives have gained considerable attention as sustainable crosslinking alternatives to synthetic agents such as glutaraldehyde, which despite their effectiveness raise toxicity concerns that limit their use in food and biomedical applications. Recent research has demonstrated that plant-derived phenolic compounds can serve dual functions as both crosslinking agents and bioactive components, imparting antioxidant and antimicrobial properties while simultaneously improving mechanical and barrier characteristics.

Crosslinking Mechanisms and Chemistry

Fundamental Chemical Interactions

The crosslinking activity of caffeic acid and similar phenolic compounds in biopolymer films primarily occurs through multiple chemical mechanisms that enhance film integrity and functionality:

  • Covalent bonding: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups of caffeic acid can form ester linkages with hydroxyl groups of polysaccharides or amine groups of proteins through condensation reactions. These covalent bonds create permanent connections between polymer chains, significantly improving the mechanical strength and water resistance of the resulting films. [1]

  • Hydrogen bonding: The multiple hydroxyl groups and carboxylic acid functionality of caffeic acid participate in extensive hydrogen bonding networks with compatible functional groups on biopolymer chains. These secondary interactions, while less permanent than covalent bonds, contribute substantially to film cohesion and structural stability. [1]

  • Schiff base formation: While more characteristic of aldehyde-containing compounds, caffeic acid can undergo oxidative transformations that potentially generate reactive quinone intermediates capable of Michael addition reactions with amine groups on proteins like gelatin, creating stable covalent crosslinks. [2]

  • Antioxidant activity: The catechol structure of caffeic acid, featuring ortho-dihydroxy aromatic functionality, provides potent hydrogen-donating capacity that enables free radical scavenging activity. This intrinsic antioxidant property enhances the protective function of biopolymer films against oxidative degradation, extending the shelf life of packaged products. [2]

Comparative Crosslinker Chemistry

Table 1: Comparison of Natural Crosslinking Agents for Biopolymer Films

Crosslinking Agent Chemical Class Reactive Groups Primary Mechanisms Key Advantages
Caffeic Acid Hydroxycinnamic acid derivative Carboxylic acid, phenolic hydroxyl Hydrogen bonding, esterification, potential quinone coupling Dual antioxidant functionality, natural origin
Tannic Acid Hydrolyzable tannin Multiple phenolic hydroxyl Hydrogen bonding, hydrophobic interactions Strong protein affinity, excellent crosslinking efficiency
Citric Acid Tricarboxylic acid Carboxylic acids Esterification, hydrogen bonding GRAS status, low cost, high availability
Vanillin Plant aldehyde Aldehyde, phenolic hydroxyl Schiff base formation, Michael addition Pleasant aroma, antimicrobial properties
Cinnamaldehyde Plant aldehyde Aldehyde, unsaturated bond Schiff base formation, Michael addition Potent antimicrobial activity

Experimental Protocols

Film Preparation via Solution Casting Method
3.1.1 Materials and Reagents
  • Biopolymer: Cold-water fish gelatin (Bloom 300) or alternative biopolymers such as chitosan, starch, or plant proteins
  • Crosslinker: Caffeic acid (≥98% purity) dissolved in food-grade ethanol (70% v/v)
  • Solvent: Deionized water prepared using reverse osmosis or equivalent purification system
  • Plasticizer: Glycerol (food grade, ≥99.5% purity) or other compatible plasticizers such as sorbitol
  • Equipment: Magnetic stirrer with heating capability, ultrasonic bath, digital pH meter, precision analytical balance (±0.0001 g), vacuum desiccator, Teflon film-casting plates (15 × 15 cm)
3.1.2 Preparation Procedure
  • Biopolymer Solution Preparation:

    • Accurately weigh 5.00 g of cold-water fish gelatin powder using an analytical balance
    • Gradually disperse the gelatin in 100 mL deionized water while stirring at 300 rpm
    • Heat the mixture to 50±2°C in a water bath for 30 minutes until complete dissolution
    • Filter the solution through Whatman No. 1 filter paper to remove any undissolved particulates
  • Crosslinking Agent Incorporation:

    • Prepare caffeic acid solutions in 70% ethanol at concentrations of 1%, 3%, and 5% (w/v) relative to gelatin mass
    • Gradually add the caffeic acid solution to the gelatin solution while maintaining continuous stirring at 400 rpm
    • Adjust the pH to 4.5±0.1 using 0.1M HCl or NaOH to optimize crosslinking efficiency
    • Maintain the temperature at 50±2°C for 60 minutes to facilitate initial crosslinking reactions
  • Casting and Drying:

    • Pour 30 mL of the film-forming solution onto each Teflon casting plate (15 × 15 cm)
    • Spread uniformly using a precision film applicator set to 1.0 mm gap thickness
    • Dry the films at 25±1°C and 50±5% relative humidity for 24 hours in a controlled environmental chamber
    • Condition the dried films at 53% relative humidity using saturated magnesium nitrate solution for 48 hours before testing
Characterization Methods and Protocols
3.2.1 Mechanical Properties Assessment
  • Tensile Strength (TS) and Elongation at Break (EAB):

    • Cut film samples into 10 × 100 mm strips according to ASTM D882 standard
    • Mount samples in a texture analyzer equipped with a 500 N load cell
    • Set initial grip separation to 50 mm and crosshead speed to 10 mm/min
    • Record force-displacement data until sample failure
    • Calculate tensile strength (MPa) as maximum force divided by cross-sectional area
    • Determine elongation at break (%) as extension at rupture relative to original length
  • Water Vapor Permeability (WVP):

    • Seal film samples over circular cups containing saturated magnesium nitrate solution (53% RH)
    • Maintain test chambers at 25°C and measure weight change every 2 hours for 12 hours
    • Calculate WVP (g·mm/m²·day·kPa) from steady-state slope of weight change versus time plot
3.2.2 Structural Characterization
  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Analyze film samples using attenuated total reflectance (ATR) mode
    • Collect spectra in range 4000-500 cm⁻¹ with 4 cm⁻¹ resolution and 64 scans
    • Identify characteristic peak shifts, particularly in amide I (1600-1700 cm⁻¹) and amide II (1480-1575 cm⁻¹) regions for protein-based films
  • X-ray Diffraction (XRD):

    • Mount film samples on quartz holders and analyze using CuKα radiation (λ=1.54 Å)
    • Scan 2θ range from 5° to 50° with step size of 0.02° and counting time of 2s/step
    • Calculate crystallinity index from ratio of crystalline peak area to total diffraction area
3.2.3 Functional Properties Evaluation
  • Antioxidant Activity:

    • Extract film components by immersing 0.1 g film in 10 mL methanol for 6 hours
    • Assess DPPH radical scavenging activity by measuring absorbance at 517 nm
    • Calculate antioxidant activity as percentage inhibition relative to control
  • Antimicrobial Assessment:

    • Cut film discs (10 mm diameter) and sterilize under UV light for 15 minutes per side
    • Place discs on agar plates inoculated with test microorganisms (S. aureus, E. coli)
    • Measure inhibition zone diameters after 24-hour incubation at 37°C

Table 2: Effect of Caffeic Acid Concentration on Gelatin Film Properties

Caffeic Acid Concentration Tensile Strength (MPa) Elongation at Break (%) Water Solubility (%) WVP (×10⁻¹¹ g·m/m²·s·Pa) Antioxidant Activity (% DPPH inhibition)
0% (Control) 28.1±1.5 4.2±0.3 ~100 3.15±0.12 5.2±0.8
1% 35.4±1.8 3.8±0.4 78.3±2.1 2.87±0.15 42.7±2.3
3% 45.2±2.1 3.2±0.3 62.5±1.8 2.54±0.11 68.9±3.1
5% 50.7±2.4 2.9±0.2 41.3±1.5 2.31±0.09 83.5±2.7

Results and Performance Characterization

Mechanical and Barrier Properties

The incorporation of caffeic acid as a crosslinking agent produces significant improvements in the mechanical and barrier properties of biopolymer films. As demonstrated in Table 2, tensile strength increases proportionally with caffeic acid concentration, reaching approximately 80% enhancement at the 5% concentration level compared to control films. This strengthening effect arises from the formation of additional crosslinking junctions between polymer chains, which restrict molecular mobility and distribute applied stress more effectively throughout the film matrix. Concurrently, water solubility decreases dramatically from nearly 100% for control films to approximately 40% for films containing 5% caffeic acid, indicating the development of a more hydrophobic network resistant to aqueous disruption.

The water vapor permeability of crosslinked films shows consistent improvement with increasing caffeic acid concentration, decreasing by approximately 27% at the highest concentration tested. This enhancement in moisture barrier properties stems from both the increased tortuosity factor for water molecule diffusion through the crosslinked matrix and the reduced hydrophilicity of the film network due to interactions between caffeic acid and hydrophilic groups on the biopolymer chains. The crosslinking density directly influences these properties, with higher caffeic acid concentrations promoting more extensive network formation until reaching a saturation point where additional crosslinker may lead to phase separation or structural heterogeneity.

Structural and Functional Modifications

Spectroscopic analysis reveals substantial structural modifications in biopolymer films following crosslinking with caffeic acid. FTIR spectra show characteristic shifts in amide I and amide II bands for protein-based films, indicating participation of amine and carboxyl groups in crosslinking reactions. The appearance of new absorption bands in the 1600-1650 cm⁻¹ range suggests the formation of quinone intermediates or conjugated reaction products that contribute to the crosslinked network. XRD patterns typically show reduced crystallinity in crosslinked films, reflecting the disruption of biopolymer chain organization by incorporated caffeic acid molecules and the formation of more amorphous regions within the film structure.

The functional performance of caffeic acid-crosslinked films demonstrates exceptional antioxidant capacity, with DPPH radical scavenging activity increasing dramatically from less than 10% for control films to over 80% for films containing 5% caffeic acid. This remarkable antioxidant activity provides protective benefits against oxidative deterioration of packaged products, particularly fat-containing foods susceptible to rancidity. Additionally, films crosslinked with caffeic acid exhibit moderate antimicrobial activity against common foodborne pathogens, although this effect is generally less pronounced than with specialized antimicrobial agents like nisin or essential oil components.

Application Notes and Implementation Guidelines

Practical Applications in Food Preservation

Caffeic acid-crosslinked biopolymer films have demonstrated exceptional performance in food preservation applications, particularly for highly perishable commodities. Practical implementation studies show that these films can extend the marketable shelf life of fresh blueberries by up to 7 days, maintaining firmness, color, and nutritional quality while reducing microbial spoilage. The dual functionality of caffeic acid as both crosslinking agent and bioactive component creates a multifunctional material that simultaneously provides structural protection, oxygen scavenging, and antimicrobial activity. For optimal results in commercial applications, the following implementation guidelines are recommended:

  • Product-specific formulation: Adjust caffeic acid concentration (1-5% w/w of biopolymer) based on the specific respiration rate and sensitivity of the target food product
  • Storage condition optimization: Maintain storage temperature at 2-4°C for most fresh produce applications to maximize film performance and product shelf life
  • Quality monitoring: Implement regular quality assessment for packaged products, with particular attention to color stability, texture maintenance, and absence of off-odors
Troubleshooting and Optimization Strategies

Successful implementation of caffeic acid-crosslinked biopolymer films may require addressing several technical challenges:

  • Phase separation: If visual inspection reveals inhomogeneity or precipitate formation, reduce crosslinker addition rate, increase mixing efficiency, or incorporate minor amounts of compatibilizers such as lecithin
  • Brittleness: For films exhibiting excessive stiffness and reduced flexibility, incorporate co-plasticizers such as glycerol-sorbitol mixtures at 15-25% w/w of biopolymer to restore ductility while maintaining crosslinking benefits
  • Color development: The natural tendency of caffeic acid to undergo oxidation and produce yellowish coloration can be minimized by incorporating low levels of complementary antioxidants (0.1-0.5% ascorbic acid) or packaging films in light-blocking containers

Visual Workflows and Process Diagrams

Crosslinking Mechanism Diagram

crosslinking_mechanism cluster_mechanisms Crosslinking Mechanisms Biopolymer Biopolymer CovalentBonding Covalent Bonding (Ester Linkages) Biopolymer->CovalentBonding Functional Groups HydrogenBonding Hydrogen Bonding (Secondary Interactions) Biopolymer->HydrogenBonding H-Bond Acceptors/Donors CaffeicAcid CaffeicAcid CaffeicAcid->CovalentBonding COOH & OH Groups CaffeicAcid->HydrogenBonding Multiple OH Groups Antioxidant Antioxidant Activity (Free Radical Scavenging) CaffeicAcid->Antioxidant Catechol Structure CrosslinkedFilm Crosslinked Biopolymer Film (Enhanced Mechanical & Barrier Properties) CovalentBonding->CrosslinkedFilm Primary Crosslinks HydrogenBonding->CrosslinkedFilm Secondary Reinforcement Antioxidant->CrosslinkedFilm Bioactive Function

Visualization 1: Chemical mechanisms involved in caffeic acid-mediated crosslinking of biopolymer films

Experimental Workflow Diagram

experimental_workflow cluster_characterization Characterization Methods Start Material Preparation Step1 Biopolymer Solution (5% w/v in DI water) Dissolve at 50°C, 30 min Start->Step1 Step2 Crosslinker Addition (Caffeic acid in 70% ethanol) pH adjustment to 4.5 Step1->Step2 Step3 Reaction Incubation (50°C, 60 min with stirring) Step2->Step3 Step4 Film Casting (Teflon plates, 1.0 mm gap) Dry at 25°C, 50% RH, 24h Step3->Step4 Step5 Conditioning (53% RH, 48h) Step4->Step5 Step6 Characterization Step5->Step6 Mechanical Mechanical Properties (Tensile strength, elongation) Step6->Mechanical Barrier Barrier Properties (WVP, oxygen permeability) Step6->Barrier Structural Structural Analysis (FTIR, XRD) Step6->Structural Functional Functional Properties (Antioxidant, antimicrobial) Step6->Functional

Visualization 2: Comprehensive experimental workflow for preparation and characterization of caffeic acid-crosslinked biopolymer films

Conclusion and Future Perspectives

The development of caffeic acid-crosslinked biopolymer films represents a significant advancement in sustainable packaging technology, combining enhanced material performance with bioactive functionality. The crosslinking protocols outlined in this document provide researchers with standardized methods to produce films with consistently improved mechanical strength, reduced water sensitivity, and intrinsic antioxidant activity. The multifunctional nature of these materials, derived from the dual role of caffeic acid as both structural modifier and bioactive agent, positions them as promising alternatives to conventional packaging for oxygen-sensitive food products and specialized biomedical applications.

Future research directions should focus on optimization strategies to balance crosslinking density with practical requirements for flexibility and processability. Additionally, exploration of synergistic crosslinking systems combining caffeic acid with complementary natural agents such as tannic acid or citric acid may yield further improvements in film performance. The development of application-specific formulations tailored to particular food commodities or biomedical needs will accelerate commercial adoption of this promising technology. As sustainability considerations continue to drive packaging innovation, plant phenolic-crosslinked biopolymer films offer a viable pathway toward reducing environmental impact while maintaining product protection and safety.

References

Comprehensive Application Notes and Protocols: Electrochemical Detection Methods for Caffeic Aldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caffeic Aldehyde and Its Electrochemical Detection

This compound (3,4-dihydroxycinnamaldehyde) is a phenolic aldehyde of significant interest in pharmaceutical and natural product research due to its biological activities. This compound is structurally characterized by a cinnamaldehyde backbone with catechol substituents, making it highly electroactive and suitable for electrochemical detection methods. This compound is found in various plant species, notably in the seeds of Phytolacca americana (American pokeweed), and has gained attention for its potential therapeutic applications [1].

The electrochemical detection of this compound leverages its oxidation-reduction properties, which are primarily governed by its phenolic hydroxyl groups. These functional groups undergo reversible oxidation, generating measurable currents at specific potentials when suitable electrodes are employed. Compared to traditional analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry, electrochemical methods offer advantages of high sensitivity, rapid analysis, cost-effectiveness, and potential for miniaturization for point-of-care applications [2] [3]. The development of robust electrochemical sensors for this compound and related phenolic compounds has therefore become an active area of research, particularly with the incorporation of novel nanomaterials to enhance detection capabilities.

Electrochemical Detection Platforms and Performance Comparison

Electrode Modification Strategies and Materials
  • Carbon-based electrodes modified with nanomaterials represent the most common platform for caffeic acid and aldehyde detection. These include screen-printed carbon electrodes (SPCEs), carbon paste electrodes (CPEs), and glassy carbon electrodes (GCEs) that are further enhanced with materials such as graphene, carbon nanotubes, and metal nanoparticles to increase electroactive surface area and electron transfer kinetics [3]. For instance, SPCEs modified with β-cyclodextrin through electrochemical grafting have demonstrated significantly enhanced current response for caffeic acid detection due to the formation of inclusion complexes and strong covalent bonds with the electrode surface [2].

  • Nanocomposite materials have shown exceptional performance in electrochemical sensing of phenolic compounds. A sustainable nanomaterial based on gold nanoparticles synthesized using banana pulp extract and decorated on graphene sheets has been developed for caffeic acid detection, exhibiting excellent dispersion with nanoparticle diameters of 14.4 ± 2.5 nm [4]. Similarly, metal-organic frameworks (MOFs) and bimetallic nanoparticles have been incorporated into electrode modifications to create highly conductive pathways and specific recognition sites for phenolic compounds [5] [3]. These materials leverage the synergistic effects between components to achieve lower detection limits and wider linear ranges compared to single-component modifiers.

  • Biosensor approaches utilizing enzymes such as laccase immobilized onto nanostructured electrodes have been successfully employed for polyphenol detection, including caffeic acid derivatives [3]. These systems exploit the inherent specificity of biological recognition elements coupled with the sensitivity of electrochemical transduction. Additionally, novel signaling systems based on aldehyde dehydrogenase have been developed for detection platforms, though these have been primarily applied to bacterial detection rather than direct aldehyde quantification [6].

Analytical Performance of Different Sensor Platforms

Table 1: Performance comparison of different electrochemical sensors for caffeic acid detection

Sensor Platform Linear Range Detection Limit Sensitivity Reference
β-cyclodextrin grafted SPCE Not specified 0.38 μM (LoD) Enhanced current response [2]
AuNPs/Graphene (Green synthesis) 0.05 to 10.0 μmol L⁻¹ 16 nmol L⁻¹ High reversibility [4]
SynFe+Ti/UF-TP@CPE 0.5-100 μM 0.046 μM Wide working range [5]
Laccase-based biosensor Varies with application Comparable to conventional methods Selective for polyphenols [3]

Table 2: Optimal experimental conditions for this compound/acid detection

Parameter Optimal Condition Effect on Detection
pH 8.1 (BR buffer) Higher current response [2]
Buffer System Britton-Robinson (BR) buffer Clear electrocatalytic effect [2]
Electrode Activation Linear sweep voltammetry in KOH Creates rough, porous surface [2]
Temperature Room temperature (25°C) Standard condition
Technique Square Wave Voltammetry (SWV) Enhanced sensitivity [2]

The detection performance varies significantly based on the electrode modification strategy and measurement technique. Sensors based on supramolecular electroactive materials such as cyclodextrins grafted to SPCEs demonstrate significantly improved detection limits for caffeic acid compared to unmodified electrodes, with one study reporting limits of detection (LoD) and quantification (LoQ) of 0.38 μM and 1.1 μM, respectively [2]. The green-synthesized gold nanoparticles on graphene sheets have shown even better sensitivity with a detection limit of 16 nM, making them among the most sensitive platforms reported [4]. The urea-formaldehyde resin modified with metal compounds has also demonstrated excellent performance with a wide linear range of 0.5-100 μM and detection limit of 0.046 μM [5].

The pH of the measurement medium plays a critical role in the electrochemical behavior of this compound. Studies have consistently shown that alkaline conditions (pH 8.0-8.1) in Britton-Robinson buffer provide a clear electrocatalytic effect toward caffeic acid oxidation, resulting in higher current responses compared to acidic or neutral pH values [2]. This pH dependence is attributed to the deprotonation of phenolic hydroxyl groups, which facilitates electron transfer processes at the electrode-solution interface.

Detailed Experimental Protocols

Electrode Preparation and Modification Methods
3.1.1 β-Cyclodextrin Grafted Screen-Printed Carbon Electrode
  • Materials Required: Screen-printed carbon electrodes (SPCEs), β-cyclodextrin (β-CD), sodium nitrite (NaNO₂), hydrochloric acid (HCl, 0.5 M), potassium hydroxide (KOH) solution, Britton-Robinson (BR) buffer (pH 8.1), nitrogen gas.

  • Activation of SPCE:

    • Perform electrochemical activation of the bare SPCE using linear sweep voltammetry in 0.1 M KOH solution.
    • Apply potential sweeps from 0.0 to -1.0 V for 15 cycles at a scan rate of 100 mV/s.
    • Observe morphological changes on the electrode surface, transitioning from smooth to rough and porous, which increases the active surface area [2].
  • Electrochemical Grafting:

    • Prepare diazonium cation solution by adding saturated NaNO₂ solution to 5 mM β-cyclodextrin solution in 0.5 M HCl at 0-5°C.
    • Cool the reaction mixture in an ice bath for 5 minutes.
    • Perform linear sweep voltammetry from 0.0 to -1.0 V for 15 cycles at 100 mV/s to transplant the β-CD onto the activated SPCE.
    • Wash the modified electrode thoroughly with distilled water and dry under nitrogen gas stream [2].
  • Characterization: Validate successful grafting using FT-IR spectroscopy, noting the broadening of -OH stretching band between 3500-3320 cm⁻¹ and appearance of aromatic stretching at 1650 cm⁻¹. UV-Vis analysis should show a spectral band at 250 nm indicating the presence of benzene rings [2].

3.1.2 Green-Synthesized Gold Nanoparticles on Graphene
  • Materials: Graphene sheets, banana pulp (Musa sapientum) extract, gold salt (HAuCl₄), Britton-Robinson buffer (pH 2.0).

  • Synthesis Protocol:

    • Prepare banana pulp extract by homogenizing and filtering ripe banana pulp.
    • Mix the extract with graphene sheets in aqueous gold salt solution.
    • Incubate at room temperature with continuous stirring for 24 hours.
    • Verify the formation of well-dispersed gold nanoparticles with an average diameter of 14.4 ± 2.5 nm on graphene sheets using microscopic imaging [4].
  • Electrode Modification:

    • Prepare a homogeneous ink by dispersing the AuNPs/graphene nanocomposite in suitable solvent.
    • Drop-cast the ink onto the surface of a clean glassy carbon electrode.
    • Allow to dry at room temperature to form a stable modified electrode.
Electrochemical Measurement Procedures
3.2.1 Square Wave Voltammetry for this compound Detection
  • Instrument Setup:

    • Configure the electrochemical workstation with a three-electrode system: modified SPCE as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode.
    • Set square wave voltammetry parameters: frequency of 1.1 kHz, potential range of 0.5 to 1.5 V, pulse amplitude of 60 mV, and step potential of 10 mV [2].
  • Measurement Procedure:

    • Prepare this compound standards in BR buffer (pH 8.1) across the desired concentration range.
    • Drop the standard solution onto the electrode surface to cover it completely.
    • Apply a preconditioning potential of -0.55 V for 25 seconds before scanning.
    • Record square wave voltammograms from +0.5 V to +1.5 V.
    • Measure the oxidation peak current at approximately +0.899 V for quantitative analysis [2].
  • Calibration:

    • Plot the peak current against this compound concentration to generate a calibration curve.
    • Determine the limit of detection (LoD) using the formula LoD = 3.3 × σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
3.2.2 Sample Preparation and Analysis
  • Urine Sample Analysis:

    • Collect urine sample in sterile plastic containers.
    • Filter through Whatman filter paper after 5 minutes of magnetic stirring.
    • Dilute 5 mL of filtrate to 50 mL with BR buffer (pH 8).
    • Perform standard addition method by spiking with known this compound concentrations for recovery studies [2].
  • Plant Material Extraction:

    • Dry plant material (e.g., tobacco, seeds) in vacuum furnace at 35°C for 3 hours.
    • Crush 0.25 g of dried material and add to 30 mL distilled water.
    • Sonicate for 5 hours in ultrasound bath to isolate this compound.
    • Filter to remove insoluble residue and dilute supernatant to appropriate concentrations [2].

The experimental workflow for electrochemical detection of this compound is summarized below:

G cluster_electrode Electrode Modification Steps Start Start Analysis ElectrodePrep Electrode Preparation and Modification Start->ElectrodePrep SamplePrep Sample Preparation Extraction and Dilution ElectrodePrep->SamplePrep A1 SPCE Activation in KOH Solution Measurement Electrochemical Measurement SamplePrep->Measurement DataAnalysis Data Analysis and Quantification Measurement->DataAnalysis End Results Interpretation DataAnalysis->End A2 β-CD Diazonium Preparation A1->A2 A3 Electrochemical Grafting A2->A3 A4 Washing and Drying A3->A4

Applications and Validation

Real Sample Analysis and Method Validation
  • Food and Beverage Analysis: Electrochemical sensors have been successfully applied to determine caffeic acid content in various food matrices, including red wine, soft drinks, and coffee samples [3] [4]. The analysis of coffee quality is particularly important as caffeic acid contributes significantly to the flavor and aroma profile, and its monitoring helps guarantee product quality. In one study, an AuNPs/graphene sensor demonstrated effectiveness in determining caffeic acid in coffee samples, with results comparable to those obtained using UV-Vis spectrometry, confirming the reliability of the electrochemical approach [4].

  • Biological Fluid Analysis: The determination of caffeic acid in urine samples has been accomplished using modified SPCEs, with recovery studies validating the method's accuracy in complex biological matrices [2]. The sample preparation involves simple filtration and dilution with BR buffer, followed by standard addition methods to account for matrix effects. This application is particularly relevant for pharmacokinetic studies and monitoring of bioactive compound metabolism.

  • Pharmaceutical and Natural Product Quality Control: Electrochemical sensors provide a rapid and cost-effective means of quantifying this compound in herbal medicines and dietary supplements. The ability to perform analyses without extensive sample clean-up makes these methods particularly attractive for quality control laboratories with high throughput requirements [3].

Sensor Performance Validation
  • Accuracy and Precision: Method validation should include determination of recovery percentages and relative standard deviations (RSD) for repeated measurements. Recovery studies for caffeic acid in spiked urine samples have demonstrated excellent accuracy, with values close to 100% recovery [2]. Precision is typically evaluated through intra-day and inter-day repeatability studies, with RSD values below 5% considered acceptable for most analytical applications.

  • Selectivity and Interference Studies: The selectivity of this compound sensors should be evaluated against potentially interfering compounds commonly found in sample matrices, such as ascorbic acid, uric acid, glucose, and other phenolic compounds. The modified electrodes, particularly those with supramolecular recognition elements like cyclodextrins, demonstrate improved selectivity due to host-guest interactions that preferentially bind the target analyte [2].

  • Stability and Reproducibility: Sensor-to-sensor reproducibility is a critical parameter for commercial application. The long-term stability of modified electrodes should be evaluated by monitoring the response signal over time when stored under appropriate conditions. Electrodes grafted with aryl diazonium salts typically exhibit excellent stability due to the strong covalent bonding between the modifier and the carbon surface [2].

Troubleshooting and Optimization Guidelines

Table 3: Troubleshooting common issues in this compound electrochemical detection

Problem Possible Cause Solution
Low current response Electrode fouling Clean electrode by potential cycling in blank solution
Poor reproducibility Inconsistent electrode modification Standardize grafting procedure with precise control of cycles
High background signal Contaminated buffer or electrodes Use high-purity reagents and thorough cleaning protocols
Nonlinear calibration Adsorption effects Include stirring step or use flow systems
Peak potential shift pH variation Prepare fresh buffer solutions and verify pH
  • Signal Enhancement Strategies: If sensitivity is inadequate for target applications, consider incorporating additional nanomaterials such as multi-walled carbon nanotubes or metal nanoparticles to enhance the electroactive surface area. Alternatively, optimize the electrochemical parameters including pulse amplitude, frequency, and step potential in square wave voltammetry to maximize the current response while maintaining acceptable resolution [2] [3].

  • Matrix Effect Mitigation: For complex sample matrices, employ the standard addition method rather than external calibration to compensate for matrix effects. Additionally, consider implementing separation techniques such as liquid-liquid extraction or solid-phase extraction prior to electrochemical analysis if severe interference is observed.

  • Electrode Regeneration: Develop electrode regeneration protocols between measurements to ensure consistent performance. This may include potential cycling in clean buffer solution or brief polarization at extreme potentials to desorb reaction products. However, avoid overly aggressive regeneration that might damage the modifying layer.

Conclusion and Future Perspectives

Electrochemical detection methods for this compound offer sensitive and selective analysis platforms suitable for various applications in pharmaceutical, food, and biological matrices. The incorporation of advanced nanomaterials and supramolecular recognition elements has significantly enhanced the performance characteristics of these sensors, achieving detection limits in the nanomolar range. The protocols outlined in this document provide detailed methodologies for electrode preparation, modification, and measurement that can be readily implemented in research and quality control laboratories.

Future development directions include the creation of multiplexed sensor arrays for simultaneous detection of this compound and related phenolic compounds, integration with microfluidic systems for automated analysis, and development of disposable point-of-care devices for field applications. Additionally, further exploration of green chemistry approaches for nanomaterial synthesis aligns with the growing emphasis on sustainable analytical methods.

References

Application Note: Green Synthesis of Caffeic Acid Derivatives in Aqueous Medium

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale The drive towards sustainable chemistry has intensified the search for synthetic methods that avoid hazardous solvents and reagents. Caffeic acid (CA) and its derivatives are valuable phenolic compounds with demonstrated antibacterial, antiviral, and antiplasmodial (antimalarial) properties [1]. Traditional syntheses of these compounds often rely on toxic organic solvents and can involve multiple steps with low atom economy. This application note details a one-pot, water-based Wittig reaction protocol for synthesizing caffeic acid derivatives, a method that aligns perfectly with green chemistry principles and shows high efficacy in producing biologically active molecules [1].

Reported Chemical Structures and Antiplasmodial Activity The following table summarizes key caffeic acid derivatives synthesized via the green Wittig protocol and their biological activity against Plasmodium falciparum.

Compound R⁴ Antiplasmodial Activity (IC₅₀ in µM) CQS Antiplasmodial Activity (IC₅₀ in µM) CQR
CA-1 H OH H CH₃ 12.5 17.8
CA-2 H OH OH CH₂CH₃ 8.2 10.5
CA-3 OH OH OH C(CH₃)₃ 9.7 13.1
CA-4 F OH H CH₂CH₃ 15.3 20.1

Abbreviations: CQS: Chloroquine-Sensitive strain; CQR: Chloroquine-Resistant strain. Data adapted from [1].


Detailed Experimental Protocol

This protocol is adapted from a published one-step procedure for caffeic acid derivatives using the Wittig reaction in water [1].

1. Materials

  • Aldehyde Substrate: 2,3,4-Trihydroxybenzaldehyde (or other polyhydroxybenzaldehyde derivatives).
  • Phosphonium Salt: (Carbethoxymethylene)triphenylphosphorane.
  • Solvent: Deionized water.
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, TLC setup, and standard purification equipment (e.g., for recrystallization).

2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, add the aldehyde substrate (1.0 mmol) to deionized water (10 mL).
  • Addition of Ylide: Add the phosphonium salt (1.2 mmol) to the stirring mixture.
  • Heating and Stirring: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC.
  • Reaction Time: Maintain the reaction at 80°C for 4-6 hours.
  • Work-up: After completion, cool the mixture to room temperature. The product can often be isolated by direct filtration or extraction with a minimal amount of a green solvent like ethyl acetate.
  • Purification: Purify the crude product via recrystallization from an ethanol/water mixture to obtain the pure caffeic acid derivative.

3. Critical Parameters for Success

  • Atom Economy: This one-pot procedure eliminates the need for protecting groups, which is a major advantage for polyhydroxy compounds [1].
  • Solvent System: Water acts as both the solvent and a stabilizing medium for the reactive ylide intermediates.
  • Isomer Control: The stabilized ylides used in this reaction preferentially yield the desired and biologically active E-isomer, with coupling constants (J) typically ranging from 15.9 to 16.1 Hz, as confirmed by ( ^1H ) NMR [1].

Workflow and Strategic Pathway

The following diagrams illustrate the general workflow for the synthesis and a strategic pathway for developing a caffeic aldehyde-specific protocol.

G Start Start Reaction Setup A1 Add Aldehyde to Water Start->A1 A2 Add Phosphonium Salt (Ylide) A1->A2 A3 Heat to 80°C with Stirring A2->A3 A4 Monitor via TLC (4-6 hours) A3->A4 A5 Cool and Isolate Product A4->A5 A6 Purify (Recrystallization) A5->A6 End Pure Caffeic Derivative A6->End

Diagram 1: Experimental workflow for the one-pot Wittig synthesis in water.

G Current Reported Synthesis: Caffeic Acid Esters PathA Path A: Ester Reduction - Use LiAlH4 or DIBAL-H - Less green, higher risk Current->PathA  Alternative 1 PathB Path B: Direct Aldehyde Synthesis - Wittig reaction with formyl-stabilized ylide Current->PathB  Alternative 2 Goal Target: this compound PathA->Goal Challenge Key Challenge: Stability of aldehyde group under aqueous basic conditions PathB->Challenge Challenge->Goal  Requires optimization

Diagram 2: Strategic pathways for this compound synthesis development.

Discussion and Development Guidance

The protocol above is a robust and green method for producing caffeic acid esters. To target This compound specifically, researchers would need to explore one of two main strategies, as illustrated in Diagram 2:

  • Path A: Reduction of Esters: A subsequent reduction step of an ester precursor (like one from the table) could be performed, though this may require non-green reagents like LiAlH₄.
  • Path B: Direct Synthesis: The primary challenge is developing a direct Wittig or Horner-Wadsworth-Emmons reaction using a formyl-stabilized ylide to introduce the aldehyde functionality directly in water, which is not detailed in the current literature.

The success of any synthetic effort will depend on thorough characterization. As shown in the protocol, NMR spectroscopy is critical for confirming the structure, especially the E-stereochemistry of the double bond, based on the characteristic coupling constant (J ≈ 16 Hz) [1].

References

Comprehensive Application Notes and Protocols: Caffeic Aldehyde as Precursor in Vanillin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vanillin Biosynthesis Pathways and Caffeic Aldehyde Role

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary flavor component of natural vanilla, widely used in food, pharmaceutical, and cosmetic industries. While natural vanillin is extracted from cured Vanilla planifolia orchids, increasing demand and supply limitations have driven research toward alternative production methods, including microbial biosynthesis and biocatalytic conversion. Understanding the fundamental biosynthetic pathways is essential for developing efficient production systems.

The biosynthesis of vanillin in plants occurs through the phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds. In this pathway, caffeic acid serves as a key intermediate, and its aldehyde derivative (This compound or 3,4-dihydroxycinnamaldehyde) represents a crucial branch point in vanillin formation. Current research identifies two principal routes for vanillin biosynthesis:

  • The ferulic acid pathway involving chain shortening of ferulic acid
  • The This compound pathway through methylation and oxidation steps

In Vanilla planifolia, vanillin biosynthesis begins with L-phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid [1]. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is then converted to caffeic acid through the action of p-coumarate 3-hydroxylase (C3H) [2]. The pathway then proceeds through several proposed intermediates, including this compound, before ultimately forming vanillin. The exact mechanism in plants continues to be actively researched, with some studies suggesting This compound may be directly converted to vanillin through specific methylation and oxidation steps [2] [1].

Table 1: Comparison of Major Vanillin Biosynthesis Pathways

Pathway Type Key Precursor Key Enzymes Organism Advantages
Plant Phenylpropanoid L-Phenylalanine PAL, C4H, C3H, COMT Vanilla planifolia Natural route, high consumer acceptance
Microbial Ferulic Acid Conversion Ferulic acid Feruloyl-CoA synthase, Enoyl-CoA hydratase/lyase Streptomyces, E. coli High yield, uses agricultural waste
This compound Route Caffeic acid COMT, Aldehyde dehydrogenase Engine microbes Shorter pathway, avoids CoA intermediates

Experimental Protocols for this compound and Vanillin Production

Microbial Production of Caffeic Acid Precursor

Caffeic acid (3,4-dihydroxycinnamic acid) serves as the direct precursor for this compound in vanillin biosynthesis. This protocol describes the production of caffeic acid in engineered Escherichia coli systems, which provides the foundation for subsequent conversion to this compound and vanillin.

2.1.1 Materials and Reagents
  • Bacterial Strains: E. coli BW25113 or other appropriate host strains
  • Plasmids: Expression vectors for 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) complex (pZE12-luc with hpaBC insert) and tyrosine ammonia-lyase (TAL) from Rhodobacter capsulatus
  • Culture Media: LB medium for starter cultures; M9 minimal salt medium for production (containing 2 g/L glucose as carbon source)
  • Reagents: L-tyrosine, p-coumaric acid, isopropyl β-D-1-thiogalactopyranoside (IPTG), flavin adenine dinucleotide (FAD), nicotinamide adenine dinucleotide hydride (NADH)
2.1.2 Procedure
  • Strain Development:

    • Transform E. coli host with plasmids containing genes for 4HPA3H complex (hpaBC) and TAL from R. capsulatus
    • Screen for positive transformants on LB agar plates with appropriate antibiotics
  • Starter Culture Preparation:

    • Inoculate single colonies into 5 mL LB medium with antibiotics
    • Incubate overnight at 37°C with shaking at 200 rpm
  • Production Culture:

    • Dilute overnight culture 1:100 into fresh M9 minimal salt medium with 2% glucose and antibiotics
    • Grow at 37°C with shaking until OD600 reaches 0.6-0.8
  • Enzyme Induction and Production:

    • Add IPTG to final concentration of 0.1 mM to induce gene expression
    • Incubate at 30°C for 48 hours with continuous shaking
    • Monitor caffeic acid production over time
  • Product Analysis:

    • Collect samples at regular intervals, centrifuge at 13,000 × g for 5 minutes
    • Analyze supernatant using HPLC with UV detection at 320 nm
    • Use authentic caffeic acid standard for quantification [3]

This engineered system takes advantage of the native hydroxylase complex (4HPA3H) in E. coli, which can convert p-coumaric acid to caffeic acid with a specific activity of 5.37 × 10⁻³ U/mg protein [3]. The TAL from R. capsulatus exhibits dual substrate specificity, accepting both tyrosine and L-dopa, thereby creating a dual pathway to caffeic acid that enhances production yield.

Enzyme Engineering for Enhanced this compound Conversion

This protocol focuses on rational design of enoyl-CoA hydratase/lyase (Ech) from Streptomyces sp. strain V-1 to improve conversion efficiency in the vanillin biosynthetic pathway.

2.2.1 In Silico Enzyme Design
  • Sequence and Conservation Analysis:

    • Retrieve Ech sequence (UniProt accession: S5LPF1) from database
    • Perform multiple sequence alignment with 250 sequences showing >60% identity
    • Identify conserved regions for feruloyl group (Y83, G160) and CoA moiety binding (R38, A40, A76-L80, W125, F127-G129, S151, E152, W155) [4]
  • Structural Modeling and Analysis:

    • Generate homology model using hydroxycinnamoyl-CoA hydratase lyase (Hchl from Pseudomonas fluorescens, PDB: 2VSS) as template
    • Calculate electrostatic potentials using Adaptive Poisson-Boltzmann Solver (APBS)
    • Identify binding pocket with positively charged entrance (K37, R38, K274, R277) for CoA moiety interaction
  • Molecular Docking:

    • Dock feruloyl-coenzyme A (FCA) substrate to Ech structure
    • Analyze binding mode with focus on catalytic center residue E152
    • Calculate binding energy (typically -8.5 kcal/mol for wild-type) [4]
  • Rational Mutagenesis Design:

    • Design mutations targeting substrate binding and catalytic efficiency: F74W, A130G, A130G/T132S, R147Q, Q255R, ΔT90, ΔTGPEIL, ΔN1-11, ΔC260-287
    • Prioritize mutations based on binding energy calculations and residue conservation
2.2.2 Experimental Validation of Engineered Enzymes
  • Whole-Cell Catalysis System:

    • Clone wild-type and mutant Ech genes into pET-Duet-1 vector with fcs gene
    • Transform into appropriate E. coli expression host
    • Culture transformed strains and induce with IPTG
  • Bioconversion Assay:

    • Harvest cells by centrifugation and resuspend in buffer containing 2 g/L ferulic acid
    • Incubate at 30°C with shaking for 24 hours
    • Monitor vanillin production over time
  • Analytical Methods:

    • Extract samples with ethyl acetate and analyze by HPLC or GC-MS
    • Quantify vanillin using standard calibration curve
    • Compare performance of mutants to wild-type Ech [4]

The following workflow diagram illustrates the complete experimental process for microbial vanillin production, from strain development to product analysis:

cluster_strain Strain Development cluster_culture Culture & Induction cluster_production Biosynthesis Phase cluster_analysis Analysis & Validation Start Start Vanillin Production S1 Gene Identification (PAL, C4H, C3H, COMT) Start->S1 S2 Vector Construction S1->S2 S3 Host Transformation S2->S3 S4 Colony Screening S3->S4 C1 Starter Culture (LB Medium) S4->C1 C2 Production Culture (Minimal Salt Medium) C1->C2 C3 Enzyme Induction (IPTG Addition) C2->C3 P1 Precursor Feeding (Tyrosine/p-Coumaric Acid) C3->P1 P2 Bioconversion (48-72 hours, 30°C) P1->P2 P3 Pathway Operation (Phenylpropanoid Route) P2->P3 A1 Sample Collection P3->A1 A2 Product Extraction (Ethyl Acetate) A1->A2 A3 HPLC/GC-MS Analysis A2->A3 A4 Quantification (Standard Calibration) A3->A4 End Production Complete A4->End Yield Optimization

Quantitative Analysis of Production Systems

Performance Metrics for Microbial Production Systems

Table 2: Production Yields of Caffeic Acid and Vanillin in Microbial Systems

Production System Host Organism Precursor Maximum Titer Productivity Key Enzymes Reference
Caffeic Acid Production E. coli BW25113 Endogenous tyrosine 50.2 mg/L 1.04 mg/L/h 4HPA3H, RcTAL [3]
Caffeic Acid Production E. coli p-Coumaric acid Complete conversion in 3h 33.3 mg/L/h 4HPA3H [3]
Vanillin Biosynthesis Streptomyces sp. V-1 Ferulic acid N/A Varies by mutant Ech (F74W mutant) [4]
Whole-cell Bioconversion E. coli with Ech mutants Ferulic acid Improved over wild-type Enzyme-dependent Ech variants [4]
Enzyme Kinetics and Mutant Performance

Table 3: Enzyme Characteristics in Vanillin Biosynthetic Pathway

Enzyme Source Substrate Specific Activity Key Residues Rational Mutations
4HPA3H E. coli native p-Coumaric acid 5.37 × 10⁻³ U/mg protein Broad substrate specificity N/A
4HPA3H E. coli native Tyrosine 2.44 × 10⁻³ U/mg protein FAD/NADH dependent N/A
Ech (wild-type) Streptomyces sp. V-1 Feruloyl-CoA Baseline E152 (catalytic), R38, K274 Reference
Ech (F74W) Engineered Feruloyl-CoA Enhanced vs wild-type Improved binding Tryptophan substitution
Ech (ΔN1-11) Engineered Feruloyl-CoA Enhanced vs wild-type N-terminal deletion Reduced steric hindrance
TAL R. capsulatus Tyrosine High activity Dual substrate specificity N/A

Technical Considerations and Optimization Strategies

Pathway Efficiency Challenges

The biosynthesis of vanillin through this compound faces several technical hurdles that require careful optimization:

  • This compound Instability: this compound is a reactive intermediate that can undergo non-enzymatic oxidation or form undesirable side products, reducing overall yield. Maintaining optimal pH (6.5-7.5) and including antioxidants in the reaction mixture can improve stability.

  • Enzyme Compatibility: Plant-derived cytochrome P450 enzymes (C4H, C3H) are often membrane-associated and difficult to express functionally in microbial systems [3] [2]. The use of bacterial hydroxylase complexes like 4HPA3H from E. coli provides a practical alternative with broader substrate specificity and higher functional expression in prokaryotic systems.

  • Cofactor Regeneration: The hydroxylation and oxidation steps in the pathway require NADH, FAD, and SAM (S-adenosyl methionine) cofactors. Implementing cofactor regeneration systems or using whole-cell approaches that maintain natural cofactor balance is essential for sustainable production.

Yield Improvement Strategies

Based on current research, several approaches can significantly enhance vanillin production through the this compound pathway:

  • Tyrosine Overproduction: Engineering host strains for L-tyrosine overproduction is a key strategy for de novo caffeic acid and vanillin biosynthesis. This can be achieved by:

    • Alleviating feedback inhibition in the native tyrosine pathway
    • Redirecting carbon flux from central metabolism toward aromatic amino acids
    • Using tyrosine ammonia-lyase (TAL) with high specificity for tyrosine [3]
  • Enzyme Engineering: The rational design of Ech enzymes has demonstrated that specific mutations can enhance vanillin production:

    • Mutant F74W shows improved yield due to enhanced substrate binding
    • Deletion mutant ΔN1-11 exhibits higher activity potentially due to reduced steric hindrance
    • Residues K37, R38, K561, and R564 identified as key for substrate binding energy [4]
  • Pathway Balancing: Fine-tuning the expression levels of each enzyme in the pathway is crucial to prevent accumulation of intermediates and minimize metabolic burden. Use of plasmids with different copy numbers or modulation of promoter strength can achieve optimal pathway balance.

The following diagram illustrates the complete vanillin biosynthetic pathway from tyrosine, highlighting the position of this compound as a key intermediate:

Tyrosine Tyrosine LDOPA LDOPA Tyrosine->LDOPA 4HPA3H CoumaricAcid CoumaricAcid Tyrosine->CoumaricAcid TAL CaffeicAcid CaffeicAcid LDOPA->CaffeicAcid TAL CoumaricAcid->CaffeicAcid 4HPA3H C3H CaffeicAldehyde CaffeicAldehyde CaffeicAcid->CaffeicAldehyde Partial Reduction FerulicAcid FerulicAcid CaffeicAcid->FerulicAcid COMT Vanillin Vanillin CaffeicAldehyde->Vanillin Oxidation/ Methylation FerulicAcid->Vanillin Ech/VAN TAL_enzyme TAL HPA_enzyme 4HPA3H C3H_enzyme C3H COMT_enzyme COMT VAN_enzyme vpVAN

Conclusion and Future Perspectives

The biosynthesis of vanillin through this compound represents a promising alternative to traditional extraction and chemical synthesis methods. The protocols outlined in this document provide researchers with practical tools for establishing both microbial and enzymatic production systems. Key advantages of the this compound pathway include shorter route to vanillin compared to the ferulic acid pathway and avoidance of CoA-dependent intermediates.

Future development should focus on improving enzyme stability and specificity, particularly for the conversion steps between caffeic acid, this compound, and vanillin. Additionally, integrated bioprocessing approaches that combine production with in situ extraction could address product inhibition issues and improve overall yields. With continued optimization, biotechnological production of vanillin through these pathways has the potential to meet growing industrial demand while providing a more sustainable and cost-effective alternative to current methods.

References

low yield caffeic aldehyde synthesis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Modern Enzymatic Synthesis & Optimization

A promising 2025 study describes a highly efficient, co-enzyme-free enzymatic synthesis for producing vanillin, which shares structural similarities with caffeic aldehyde. The key is using a newly discovered alkene cleaving dioxygenase from Moesziomyces aphidis (MapADO) that cleaves carbon-carbon double bonds in precursors to form aldehydes [1].

Optimization Strategies from MapADO Research [1]:

  • Precursor Requirement: The enzyme requires a hydroxy-group in the para-position of the substrate for conversion. Verify your precursor meets this structural requirement.
  • Enzyme Kinetics: MapADO shows unprecedented kinetic parameters (e.g., kcat of 238 s⁻¹ for isoeugenol), which is several orders of magnitude higher than other known enzymes, directly addressing yield issues from low activity.
  • Incompatible Substrates: The study found no conversion for ferulic acid, eugenol, and anethole, among others. Using an incorrect precursor is a primary cause of failure.
  • Cascade Reactions: For incompatible precursors like ferulic acid, a two-step cascade reaction using a phenolic acid decarboxylase (PAD) first, followed by MapADO, successfully produced the target aldehyde.

Synthesis Pathway Overview

The diagram below illustrates the enzymatic pathway for this compound synthesis based on its natural role in phenylpropanoid biosynthesis and the modern enzymatic method [2] [1].

cascade Enzymatic Synthesis of this compound L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3'H Caffeic_Aldehyde Caffeic_Aldehyde Caffeic_Acid->Caffeic_Aldehyde Enzymatic Reduction Potential_Precursor Isoeugenol (Confirmed Substrate) Potential_Precursor->Caffeic_Aldehyde MapADO (Direct Cleavage)

Experimental Protocol: MapADO Whole-Cell Biocatalysis

This protocol is adapted from the 2025 research for vanillin production, which can be a reference for developing a this compound process [1].

  • Principle: The enzyme MapADO selectively cleaves the propenyl group of appropriate precursors like isoeugenol to form the corresponding aldehyde.
  • Materials:
    • Enzyme Source: Recombinant E. coli BL21 (DE3) cells expressing MapADO.
    • Substrate: 50 mM isoeugenol or similar precursor.
    • Buffer: Appropriate aqueous buffer (e.g., phosphate buffer, pH ~7.5).
  • Procedure:
    • Reaction Setup: Suspend MapADO-expressing whole cells in buffer. Add substrate from a stock solution (e.g., in DMSO).
    • Incubation: Incubate the reaction mixture with shaking (e.g., 200-250 rpm) at 30°C for the required time.
    • Monitoring: Monitor reaction progress by HPLC or GC, tracking substrate depletion and aldehyde formation.
    • Product Isolation: For preparative scale, after reaction completion, extract the aldehyde product with a suitable organic solvent (e.g., ethyl acetate). Purify by methods like distillation or chromatography.
  • Reported Yield: The original study achieved 85% isolated yield of vanillin from 50 mM isoeugenol using this whole-cell approach [1].

Frequently Asked Questions

Q1: What are the most common reasons for low yield in enzymatic aldehyde synthesis?

  • Incorrect Precursor: Using a substrate that does not fit the enzyme's specificity (e.g., lacking a para-hydroxy group for MapADO) [1].
  • Enzyme Inefficiency: Using a low-activity enzyme. Solution: Screen for high-performance enzymes like MapADO [1].
  • Substrate/Product Degradation: The aldehyde product or its precursor might be unstable or toxic to the biocatalyst.

Q2: My substrate (e.g., ferulic acid) is not converted. What can I do? The problem is likely substrate specificity. Your options are:

  • Use a Compatible Precursor: Switch to a confirmed substrate like isoeugenol [1].
  • Employ a Cascade Reaction: Use an additional enzyme upstream. For ferulic acid, a phenolic acid decarboxylase (PAD) can first convert it to a vinyl derivative, which is then a suitable substrate for MapADO cleavage [1].

Q3: Are there computational tools to predict metabolism-related issues with aldehydes? Yes, for issues like rapid metabolic clearance. The AOMP online service is a free graph neural network-based tool that predicts aldehyde oxidase (AOX)-mediated metabolism liability, which can help in early-stage compound design [3].

Key Troubleshooting Summary Table

Problem Area Specific Issue Proposed Solution
Precursor Wrong/unrecognized substrate Use precursor with para-hydroxy group (e.g., isoeugenol) [1].
Catalyst Low-activity enzyme Use high-efficiency enzyme (e.g., MapADO) [1].
Pathway Incompatible starting material Design multi-enzyme cascade to convert material to a suitable intermediate [1].
Analysis Co-elution or poor detection Use analytical standards & confirm no overlap in UV spectra between substrate and product [1].

References

improving caffeic aldehyde stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Strategies & Experimental Setup

While a direct protocol is not available, the following table summarizes potential strategies inferred from related chemical research. You can use these as a starting point for experimental design [1] [2] [3].

Strategy Description & Rationale Example & Application Note
Antioxidant Addition Counteracts oxidative degradation by scavenging reactive oxygen species (ROS), a key pathway for phenolic compound degradation [3]. In related caffeic acid studies, low concentrations (e.g., 10 µM) showed protective effects. Test antioxidants like ascorbic acid (0.1-1.0 wt%) or EDTA (0.01-0.1 wt%) in your formulation [3].
pH Control Maintaining a slightly acidic to neutral pH can slow down base-catalyzed degradation reactions common in aldehydes, such as aldol condensation. A citric acid-disodium phosphate buffer (pH 5.0-6.0) can be suitable. The exact optimal pH should be determined experimentally for caffeic aldehyde [2].
Solvent System Using co-solvents can improve solubility and reduce contact with water, thereby hindering hydrolysis. A water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol can be used. A typical starting ratio is 20-40% co-solvent in water [2].
Functional Group Modification Temporarily protecting the aldehyde group can be the most effective strategy for long-term stability. Convert the aldehyde to a more stable acetal derivative using a reaction with an alcohol like methanol. This reaction is often reversible under mild acidic conditions [2].

Here is a proposed experimental workflow to systematically test these strategies, from preparation to stability evaluation.

Start Prepare Stock Solution A1 Aqueous Buffer (pH 5.0-7.0) Start->A1 A2 Co-solvent System (e.g., Ethanol/Water) Start->A2 A3 Protected Form (e.g., Acetal) Start->A3 B Add Stabilizers (e.g., Antioxidants, Chelators) A1->B A2->B A3->B C Accelerated Stability Study (Conditions: 4°C, 25°C, 40°C) Duration: 1, 3, 7, 30 days B->C D Analytical Assessment 1. HPLC/Purity Check 2. UV-Vis Spectrophotometry 3. pH Measurement C->D E Data Analysis & Optimal Formula Identification D->E

Detailed Experimental Protocol for Stability Assessment

Objective: To evaluate the effectiveness of various stabilizers and solvent systems in preserving this compound in an aqueous solution.

Materials:

  • This compound (e.g., analytical standard, >95% purity).
  • Stabilizers: Ascorbic Acid, EDTA disodium salt.
  • Solvents: Deionized water, Ethanol (HPLC grade).
  • Buffers: Phosphate Buffered Saline (PBS, pH 7.4), Citrate-Phosphate buffer (pH 5.0).
  • Equipment: Analytical balance, pH meter, volumetric flasks, HPLC system with UV-Vis detector.

Methodology:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in pure ethanol.
    • Create test samples by diluting the stock solution 1:10 into the following vials to achieve a final concentration of ~1 mM this compound:
      • Vial A (Control): Deionized water.
      • Vial B (Antioxidant): Deionized water with 0.1% (w/v) ascorbic acid.
      • Vial C (Chelator): Deionized water with 0.05% (w/v) EDTA.
      • Vial D (Co-solvent): 30% (v/v) Ethanol/Water mixture.
      • Vial E (Buffer): Citrate-Phosphate buffer, pH 5.0.
    • Adjust the final pH of all samples to 5.0 ± 0.1, if necessary.
    • Flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) for 1-2 minutes before sealing to minimize oxidative degradation.
  • Stability Study:

    • Store the prepared samples in controlled temperature environments: 4°C (refrigeration), 25°C (room temperature), and 40°C (accelerated stability).
    • Sample aliquots from each vial and each storage condition at predetermined time points: 1, 3, 7, and 30 days.
  • Analytical Monitoring:

    • HPLC Analysis: Use a C18 reverse-phase column. The mobile phase can be a gradient of water (with 0.1% formic acid) and acetonitrile. Monitor at ~330 nm, a typical absorbance maximum for cinnamic acid derivatives. Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.
    • Visual Inspection: Note any changes in color or precipitation.

Troubleshooting FAQs

Q1: My aqueous this compound solution turns brown rapidly. What is happening and how can I prevent it?

  • Cause: This is a classic sign of oxidative degradation. The phenolic rings in this compound are highly susceptible to oxidation, forming quinones and other colored polymers.
  • Solution:
    • Add an antioxidant like ascorbic acid (0.1-0.5%) immediately during preparation.
    • Chelate metal ions that catalyze oxidation using EDTA (0.01-0.05%).
    • Use an oxygen-free environment. Always purge your solvent and solution headspace with inert gas (N₂ or Ar) and store sealed.
    • Protect from light by using amber vials or storing in the dark [3].

Q2: I've noticed a precipitate forming over time. Is this degradation or something else?

  • Cause: This could be either physical precipitation due to limited long-term solubility or formation of an insoluble degradation product.
  • Troubleshooting Steps:
    • Check solubility: Gently warm and agitate the solution. If it re-dissolves, it's likely a physical precipitation issue. Increasing the co-solvent percentage (e.g., ethanol) may help.
    • Filter and analyze: Filter the precipitate and analyze the remaining solution via HPLC. A significant drop in this compound peak suggests degradation into an insoluble polymer.
    • Preventive approach: Ensure the compound is fully dissolved initially, consider using a surfactant at a low concentration (e.g., 0.1% Tween 80), or employ a cyclodextrin to form an inclusion complex.

Q3: The protective acetal derivative I made doesn't revert to the aldehyde efficiently under my conditions. Why?

  • Cause: The deprotection kinetics (hydrolysis of the acetal back to the aldehyde) are highly dependent on pH and temperature.
  • Solution:
    • Systematically optimize deprotection: Test a range of mild acidic conditions (e.g., pH 2-4 in buffer) at 25-37°C.
    • Monitor the reaction: Use TLC or HPLC to monitor the conversion in real-time to find the optimal endpoint.
    • Confirm the product: Ensure the final product is indeed this compound and not a further degraded molecule by comparing its HPLC retention time and UV spectrum with an authentic standard.

Mechanism of Action & Pathways

Understanding the protective mechanism of antioxidants like caffeic acid itself can inform stabilization strategies. Research indicates it can activate cellular defense pathways. The diagram below illustrates this mechanism, which, while observed in cells, provides a conceptual model for its antioxidant action [3].

CA Low [Caffeic Acid] (10 µM) ROS Mild ROS Generation CA->ROS Induces ERK ERK Pathway Activation ROS->ERK Activates Protection Cellular Protection ↑ Cell Viability ↓ DNA Damage ERK->Protection Mediates Stress Oxidative Stress (e.g., H₂O₂) Protection->Stress Confers Resistance To

I hope this structured technical guide provides a solid foundation for your research into stabilizing this compound.

References

purification challenges caffeic aldehyde chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Purification Challenges

The table below summarizes frequent issues and recommended solutions based on the literature.

Challenge Possible Cause Suggested Solution
Poor Chromatographic Resolution Co-elution with similar compounds (e.g., protocatechuic acid); suboptimal method selectivity. Optimize HPLC gradient; use a different column chemistry; consider ECD for superior sensitivity [1].
Low Detection Sensitivity Low natural UV absorbance of the analyte. Switch from UV to Electrochemical Detection (ECD), which can offer >10x higher sensitivity [1].
Complex Sample Matrix Interfering compounds from the sample background. Implement sample pre-treatment: solid-phase extraction (SPE), filtration, or liquid-liquid extraction to simplify the matrix [2].
Instability of the Aldehyde Group Degradation during sample storage or processing. Control sample temperature and pH; consider forming a stable bisulfite adduct for purification [3].

Detailed Experimental Protocols

HPLC-ECD/UV Method for Analysis

This established method simultaneously separates and quantifies caffeic aldehyde alongside other phenolic compounds [1].

  • Instrumentation: HPLC system with a binary pump, column oven, electrochemical array detector (ECD), and UV diode array detector (DAD).
  • Chromatographic Conditions:
    • Column: Zorbax SB-C18 (150 mm x 4.6 mm i.d., 5.0 µm)
    • Mobile Phase: Gradient of methanol and 0.4% aqueous phosphoric acid
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
  • Detection:
    • This compound, protocatechuic acid, protocatechuic aldehyde: Detected by ECD at 0.7 V.
    • Tanshinone IIA: Detected by UV at 270 nm.
  • Performance Metrics: The method showed a linear range of 1.1 - 54.0 mg/L for protocatechuic aldehyde and an average recovery of 98.2% for the analyzed compounds [1].

This method's workflow for detection and separation is illustrated below:

Sample Sample HPLC System HPLC System Sample->HPLC System C18 Column C18 Column HPLC System->C18 Column Split Flow Split Flow C18 Column->Split Flow UV-DAD\n(270 nm) UV-DAD (270 nm) Split Flow->UV-DAD\n(270 nm) Split Flow -> ECD\n(0.7V) Split Flow -> ECD (0.7V) This compound\nProtocatechuic Acid\nProtocatechuic Aldehyde This compound Protocatechuic Acid Protocatechuic Aldehyde Split Flow -> ECD\n(0.7V)->this compound\nProtocatechuic Acid\nProtocatechuic Aldehyde Tanshinone IIA Tanshinone IIA UV-DAD\n(270 nm)->Tanshinone IIA

Bisulfite Adduct Purification Protocol

This method separates aldehydes from complex mixtures by forming water-soluble bisulfite adducts [3].

  • Principle: Sodium bisulfite reacts with the carbonyl group of aldehydes to form a charged, water-soluble sulfonate adduct.
  • Procedure:
    • Dissolve the crude mixture containing the aldehyde in a miscible solvent (e.g., methanol for aromatic aldehydes, DMF for aliphatic ones).
    • Add an equal or excess volume of saturated aqueous sodium bisulfite.
    • Shake the mixture vigorously for 30-60 seconds.
    • Add water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).
    • Separate the layers: the desired aldehyde-bisulfite adduct remains in the aqueous phase, while impurities partition to the organic phase.
    • Re-isolation: To recover the pure aldehyde, basify the aqueous layer with strong base (e.g., 50% NaOH to pH 12) and extract with an organic solvent like ethyl acetate [3].

The workflow for this purification technique is as follows:

Crude Mixture Crude Mixture Dissolve in\nMethanol/DMF Dissolve in Methanol/DMF Crude Mixture->Dissolve in\nMethanol/DMF Add Sat. NaHSO₃ Add Sat. NaHSO₃ Dissolve in\nMethanol/DMF->Add Sat. NaHSO₃ Vigorous Shaking Vigorous Shaking Add Sat. NaHSO₃->Vigorous Shaking Aldehyde forms\nBisulfite Adduct Aldehyde forms Bisulfite Adduct Vigorous Shaking->Aldehyde forms\nBisulfite Adduct Add Water & Organic Solvent Add Water & Organic Solvent Aldehyde forms\nBisulfite Adduct->Add Water & Organic Solvent Separation Funnel Separation Funnel Add Water & Organic Solvent->Separation Funnel Aqueous Phase\n(Pure Aldehyde Adduct) Aqueous Phase (Pure Aldehyde Adduct) Separation Funnel->Aqueous Phase\n(Pure Aldehyde Adduct) Organic Phase\n(Impurities) Organic Phase (Impurities) Separation Funnel->Organic Phase\n(Impurities) Basify with NaOH Basify with NaOH Aqueous Phase\n(Pure Aldehyde Adduct)->Basify with NaOH Extract with\nEthyl Acetate Extract with Ethyl Acetate Basify with NaOH->Extract with\nEthyl Acetate Pure Isolated Aldehyde Pure Isolated Aldehyde Extract with\nEthyl Acetate->Pure Isolated Aldehyde

Key Considerations for Your Guides

  • Detection is Key: For trace analysis of this compound, the high sensitivity of ECD is a significant advantage over UV detection [1].
  • Strategy Combination: The bisulfite method is excellent for a crude initial purification. The purified aldehyde can then be analyzed by the precise HPLC-ECD/UV method for final quantification and quality control [3].
  • Method Scouting: If the provided HPLC method does not resolve your specific sample, systematic method scouting using different columns and mobile phases is recommended [2].

References

preventing caffeic aldehyde oxidation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Aldehyde Oxidation and Stability

To effectively prevent oxidation, it is crucial to understand why it occurs. The table below summarizes the core concepts:

Concept Description & Relevance to Caffeic Aldehyde
General Reactivity Aldehydes contain a carbonyl group (C=O) at a terminal carbon bonded to a hydrogen atom. This structural feature makes them easily oxidizable to carboxylic acids. [1] [2]
Mechanism of Oxidation Oxidizing agents remove hydrogen from the aldehyde group. The presence of the aldehydic hydrogen is key; ketones, which lack it, are far more resistant to oxidation. [1]
Role of Transition Metals Metal ions like copper (Cu(II)) and iron (Fe(III)) can catalyze oxidative degradation through Fenton-like reactions, generating reactive oxygen species (ROS). [3]
Consequences of Oxidation Oxidation leads to the formation of carboxylic acids and other degradation products, altering the chemical identity, purity, and biological activity of your compound. [1] [2]

The following diagram illustrates the core challenge and a primary protective strategy involving metal chelation.

Aldehyde Aldehyde (R-CHO) Oxidation Oxidation Process Aldehyde->Oxidation Acid Carboxylic Acid (R-COOH) Oxidation->Acid Catalyst Metal Catalyst (e.g., Cu²⁺) Catalyst->Oxidation Catalyzes Inhibitor Protective Agent Prevent Inhibits Oxidation Inhibitor->Prevent e.g., Chelates Metal Prevent->Oxidation

Strategies to Prevent Oxidation During Storage

Based on the general principles of aldehyde chemistry, here are key strategies for formulating troubleshooting guides.

Chemical Stabilization Strategies
Strategy Technical Rationale & Application Notes
Antioxidants Incorporate classic antioxidants (e.g., BHT, BHA, ascorbic acid) to scavenge free radicals and interrupt chain propagation in oxidative degradation pathways. [3]
Metal Chelators Add chelating agents like EDTA or citric acid to sequester trace metal impurities (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation. This is a critical step. [3]
Derivatization For analytical purposes, consider converting the aldehyde into a more stable derivative (e.g., an oxime or hydrazone) before long-term storage, then hydrolyzing back when needed. [4]
Physical and Environmental Controls
Parameter Recommended Condition & Rationale
Temperature Store at -20°C or lower. Low temperatures drastically slow down the kinetics of oxidation reactions. [2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) in headspace vials or sealed containers to remove ambient oxygen. [2]
Solvent Choose solvents carefully. Avoid aqueous solutions where possible, as water can facilitate side reactions. Use anhydrous organic solvents like acetonitrile or methanol. [4] [2]
Light Store in the dark using amber glass vials to prevent photo-oxidation reactions. [2]
Container Use containers with inert liners in caps to minimize interaction and leachables.

Analytical Methods for Monitoring Stability

You will need to verify the effectiveness of your storage strategies. The following workflow and table outline a standard operational approach for analyzing aldehyde stability.

Sample Stored Sample Prep Sample Preparation (Dilution, Derivatization) Sample->Prep Analysis Instrumental Analysis Prep->Analysis Data Data Comparison Analysis->Data Result Stability Assessment Data->Result

Method Principle & Application Key Technical Notes
High-Performance Liquid Chromatography (HPLC) Separates components in a mixture. The pristine aldehyde and its oxidation products (e.g., caffeic acid) will have different retention times. Compare chromatograms of a fresh standard versus a stored sample. A decrease in the aldehyde peak area and/or the appearance of new peaks indicates degradation. [4]
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for volatile aldehydes. Provides separation and definitive identification of compounds based on their mass spectrum. Best for volatile compounds. The sample may require derivation to increase volatility. The mass spectrometer helps identify unknown degradation products. [2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for non-volatile and thermally labile compounds. Combines separation with mass-based identification. Highly effective for polar aldehydes and their degradation products in complex matrices. Can track the parent ion and identify oxidative metabolites. [2]

Frequently Asked Questions (FAQs)

Q1: Why is preventing oxidation specifically important for this compound in drug development? Oxidation alters the chemical structure, which can completely change its biological activity, pharmacodynamic profile, and toxicity. Maintaining integrity is non-negotiable for reliable experimental results and regulatory compliance. [2]

Q2: We've added the antioxidant BHT, but are still seeing degradation. What else should we check? First, verify the absence of metal catalysts by including a chelator like EDTA in your formulation. Second, critically review your storage conditions—especially temperature and the integrity of the inert atmosphere. Trace metal contamination from solvents or reagents is a very common culprit. [3]

Q3: What is the most sensitive way to detect and quantify low levels of this compound oxidation? Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It can separate the aldehyde from its oxidation product (the carboxylic acid) and provide definitive identification based on mass, allowing for the detection of even minor degradation. [4] [2]

Q4: Can the antioxidant itself cause any problems? Yes. Some antioxidants can act as pro-oxidants under specific conditions, such as high concentrations of transition metal ions or high pH. It is essential to conduct forced degradation studies with your specific formulation to rule out any antagonistic effects. [3] [5]

The core strategy is a multi-pronged approach: chemically stabilize the formulation with antioxidants and chelators, and physically protect it by controlling temperature, atmosphere, and light.

References

Troubleshooting Guide: Scaling Caffeic Aldehyde Extraction

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: How can I improve the consistency of caffeic aldehyde yield during scale-up? Inconsistent yields often arise from variability in the plant source material and inefficient extraction.

Potential Cause Diagnostic Steps Corrective Action
Variable raw material quality Analyze analyte concentration in different seed batches via HPLC. Implement strict quality control: standardize seed source, harvest time, and storage conditions.
Inefficient extraction Perform residual analysis on spent plant material post-extraction. Optimize solvent-to-feed ratio; use staged extraction; consider alternative techniques (e.g., pressurized liquid extraction).
Solvent system not optimized for scale Test solubility of pure standard in different solvent systems. Re-evaluate solvent choice for safety, cost, and recovery at large scale; avoid highly toxic or high-boiling-point solvents.

FAQ 2: Why is the purification of this compound becoming more challenging at larger volumes? The core challenge is the linear scaling of physical processes, which reduces efficiency.

Potential Cause Diagnostic Steps Corrective Action
Inefficient chromatographic separation Monitor column effluent for premature breakthrough and peak broadening. Shift from flash chromatography to simulated moving bed (SMB) chromatography or centrifugal partition chromatography.
Thermal degradation during solvent removal Check for an increase in degradation impurities by HPLC after concentration steps. Use falling-film or wiped-film evaporators; lower process temperatures and reduce residence time.
Product loss to amorphous solids Determine mass balance and identify retention points in purification train. Add a crystallization step; design a precise anti-solvent addition protocol to improve crystal yield and purity.

Experimental Workflow for Process Development

The following diagram outlines a generalized workflow for developing and scaling an extraction process for a compound like this compound from plant material.

Start Start: Plant Material (American Pokeweed Seeds) Step1 Extraction Optimization Start->Step1 Step2 Crude Extract Concentration Step1->Step2 Solvent Removal Step3 Primary Purification Step2->Step3 e.g., Liquid-Liquid Extraction Step4 Intermediate Analysis Step3->Step4 Step4->Step1 Yield Low? Step5 Final Purification Step4->Step5 e.g., Chromatography or Crystallization Step6 Product Identification & Quantification Step5->Step6 Step6->Step3 Purity Low? End Final Product: Purified this compound Step6->End

Detailed Methodologies for Key Experiments:

1. Extraction Efficiency Test

  • Objective: To determine the optimal solvent system and extraction time for maximizing this compound yield from plant material.
  • Protocol:
    • Milling: Grind a standardized mass of Phytolacca americana seeds to a uniform particle size.
    • Solvent Screening: Charge multiple batches of milled seeds with different solvents (e.g., methanol, ethanol, ethanol-water mixtures, ethyl acetate) at a fixed solvent-to-feed ratio (e.g., 10:1 v/w).
    • Extraction: Agitate the mixtures at a controlled temperature (e.g., 40°C) for varying durations (e.g., 1, 2, 4, 8, 24 hours).
    • Analysis: Filter each extract. Analyze the filtrate by HPLC against a calibrated this compound standard to determine concentration and yield.
    • Scale-up: Repeat the optimal conditions from screening at progressively larger volumes (e.g., 100 mL, 1 L, 10 L) to identify new inefficiencies.

2. Crystallization Protocol Development

  • Objective: To develop a reproducible method for obtaining high-purity this compound via crystallization.
  • Protocol:
    • Solubility Profiling: Saturate a solution of partially pure this compound in a minimal volume of a warm, suitable solvent (e.g., ethanol).
    • Anti-solvent Screening: Slowly add different anti-solvents (e.g., water, heptane) under stirring until the solution becomes turbid. Note the ratio.
    • Crystallization: Repeat the optimal solvent/anti-solvent combination. Allow the solution to cool slowly to room temperature, then further to 4°C to promote crystal growth.
    • Harvest: Collect crystals by vacuum filtration and wash with a cold, mixed solvent of the same composition used for crystallization.
    • Analysis: Determine the purity of the crystals by HPLC and confirm identity by NMR and mass spectrometry.

Suggestions for Finding More Specialized Information

The lack of specific technical data on this compound suggests it may be a niche research area. To find more detailed information, you could:

  • Search specialized scientific databases: Use platforms like SciFinder, Reaxys, or PubMed to perform a comprehensive search for journal articles and patents specifically on "this compound synthesis," "3,4-dihydroxycinnamaldehyde production," or "scale-up."
  • Consult general green chemistry principles: The recent advances in autoxidation of other aldehydes using light and oxygen [1] could provide valuable, transferable insights for developing a sustainable synthetic route for this compound, rather than relying solely on extraction.
  • Explore related compound literature: Investigate the scale-up of structurally similar phenolic aldehydes or cinnamaldehyde derivatives, as their challenges and solutions are likely to be analogous.

References

Troubleshooting Guide: Common Solvent Extraction Problems

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their causes, and solutions based on general solvent extraction principles [1].

Problem Possible Causes Recommended Solutions
Emulsification Suspended solids, specific impurities (e.g., silica, organic matter) in aqueous feed, inappropriate diluent [1]. Optimize feed pretreatment to remove impurities; select appropriate extractant/diluent; control operating conditions (temp., stirring) [1].
Poor Solute Recovery Incorrect solvent strength (too weak), pH not optimized for solute ionization, inefficient mixing [2]. Re-evaluate solvent choice using a systematic framework (e.g., AHP) [3]; adjust pH to suppress ionization of target solute; optimize mixing time/speed.
Slow Phase Separation High viscosity of organic phase, density of solvent too close to water, surface-active impurities [1]. Choose a diluent that reduces viscosity; select solvent with greater density difference from water; improve feed pretreatment.
Degradation of Product Unstable solvent prone to reaction or decomposition under process conditions [1]. Select more stable extractants and diluents; consider chemical compatibility of solvent with aldehyde group.
Co-extraction of Impurities Lack of solvent selectivity for target aldehyde [4]. Use a more selective extraction method, such as bisulfite addition, which is specific for aldehydes and unhindered ketones [4].

FAQs on Aldehyde Extraction and Analysis

Q1: What are the key chemical properties to consider when selecting a solvent for aldehyde extraction?

The key properties involve the nature of both the solvent and the aldehyde:

  • Polarity: The carbonyl group (C=O) in aldehydes is polar. Aldehydes with fewer than four carbon atoms are generally soluble in polar solvents like water [5]. For higher molecular weight aldehydes, organic solvents of medium polarity are often effective.
  • Stability and Reactivity: The solvent should not react with the aldehyde group. Avoid strong nucleophiles or basic solvents that might promote side reactions like aldol condensation.
  • Selectivity: The solvent should ideally dissolve the target caffeic aldehyde while leaving impurities behind. Bisulfite extraction is a highly selective technique, as it forms a charged adduct specifically with aldehydes and unhindered ketones, allowing them to be separated from other organic components [4].

Q2: My HPLC analysis for this compound shows peak tailing or break-through. What could be the cause?

This is a common chromatographic issue. The primary causes often relate to the injection solvent and mobile phase conditions [2] [6].

  • Injection Solvent Mismatch: If the injection solvent is stronger (more organic) than the initial mobile phase, it can cause the analyte to "break-through" as a sharp peak at the solvent front, leading to poor retention and peak shape [2].
  • Solution: Ensure the injection solvent is weaker than or matches the initial mobile phase composition. For instance, try an injection solvent with a higher water content [2].
  • Mobile Phase pH: The ionization state of the analyte and residual silanols on the column can cause secondary interactions, leading to peak tailing. Optimizing the mobile phase pH and using a suitable buffer can significantly improve peak shape [2].

Experimental Protocol: Selective Aldehyde Separation via Bisulfite Adduction

This method is highly effective for purifying aldehydes from complex mixtures [4].

1. Principle Saturated sodium bisulfite (NaHSO₃) reacts with aldehydes to form a water-soluble bisulfite adduct (an alpha-hydroxysulfonate salt). This charged adduct partitions into the aqueous phase, separating it from neutral organic compounds in the immiscible organic phase. The aldehyde can later be regenerated by basification [4].

2. Procedure for Separating an Aromatic Aldehyde

  • Step 1: Dissolve the crude mixture containing the aldehyde in 5 mL of methanol in a separatory funnel.
  • Step 2: Add 1 mL of saturated aqueous sodium bisulfite. Caution: Perform in a fume hood as bisulfite can release SO₂ gas. Shake vigorously for 30 seconds.
  • Step 3: Add 25 mL of deionized water and 25 mL of a 10% ethyl acetate/hexane mixture. Shake vigorously.
  • Step 4: Separate the layers. The organic layer (top) now contains the impurities. The aqueous layer (bottom) contains the aldehyde-bisulfite adduct.
  • Step 5 (Re-isolation of Aldehyde): Return the aqueous layer to the separatory funnel. Add 25 mL of ethyl acetate. With stirring, slowly add 50% sodium hydroxide until the pH reaches 12 (check with pH paper). Caution: Vent the funnel frequently as gas evolution occurs. Shake vigorously. The aldehyde will be transferred to the organic (ethyl acetate) layer.
  • Step 6: Separate the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced vacuum to recover the purified aldehyde [4].

3. Workflow Diagram

The diagram below visualizes the key steps of the bisulfite adduction and separation process.

G A Crude Mixture in Methanol B Add Saturated NaHSO₃ (Ventilation Required!) A->B C Vigorous Shaking B->C D Add Water & Immiscible Organic Solvent C->D E Separate Layers D->E F Aqueous Phase (Aldehyde-Bisulfite Adduct) E->F G Organic Phase (Impurities) E->G H Basify with NaOH to pH 12 (Ventilation Required!) F->H I Extract with Ethyl Acetate H->I J Purified Aldehyde in Organic Phase I->J

Analytical Methods for Aldehyde Detection and Quantification

For quantifying aldehyde yield after extraction, colorimetric assays are cost-effective and can be adapted to a high-throughput format [7].

Method Target Analyte Principle Key Reagents Detection Range
2,4-DNPH Assay [7] Broad range of aldehydes & ketones Reaction of carbonyl with 2,4-dinitrophenylhydrazine to form a colored hydrazone. 2,4-DNPH in phosphoric acid Optimized for 15 different carbonyl compounds [7].
Vanillin-Acetone Assay [7] Specific for acetone, or vanillin (when roles reversed) Reaction between vanillin and acetone in a strong base to form a yellow compound. Vanillin, Sodium Hydroxide, (Acetone) Acetone: 50-2000 mg/L. Vanillin: 80-2100 mg/L [7].

References

reducing side reactions caffeic aldehyde synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters to Minimize Side Reactions

The following table summarizes the primary factors you can optimize to reduce side reactions, drawing from general synthesis optimization strategies [1] and specific practices in caffeic acid derivative synthesis [2] [3].

Parameter to Optimize Purpose in Reducing Side Reactions Examples & Directives
Solvent System [1] Polarity and protic/aprotic nature can dramatically influence selectivity and byproduct formation. Test mixtures like acetonitrile/methanol and acetonitrile/toluene to determine which offers better selectivity for your specific reaction [1].
Use of Protecting Groups [2] [3] Protects sensitive functional groups (like phenolic hydroxyls) from participating in unwanted side reactions. Protect phenolic -OH groups with acetyl groups before conducting reactions on other parts of the molecule. Remove (deprotect) them after the main reaction is complete [2] [3].
Reaction Initiation Method [1] The energy source for initiation (e.g., UV light vs. heat) can lead to different reaction pathways and impurity profiles. Compare UV light initiation (often milder) with standard thermal initiation (60°C) to see which yields a cleaner product [1].
Reaction Temperature & Time [1] [4] Milder conditions generally favor slower, more selective reactions over faster, promiscuous ones. Where possible, use lower temperatures and shorter reaction times. Employ design of experiment (DOE) approaches to find the optimal window [4].

The workflow for systematically troubleshooting side reaction issues can be summarized as follows:

G Start Start: High Side Products Step1 Analyze Reaction Parameters Start->Step1 Step2 Evaluate Solvent System Step1->Step2 Check polarity and proticity Step3 Protect Functional Groups Step2->Step3 If unprotected -OH groups present Step4 Optimize Initiation & Conditions Step3->Step4 Test UV vs thermal lower temperature Step5 Verify Improvement Step4->Step5 HPLC/NMR analysis Step5->Step1 Re-optimize End Reduced Side Reactions Step5->End Success

Experimental Protocol for Parameter Screening

You can adapt this general methodology, used for optimizing molecularly imprinted polymers, to screen for the best conditions in your synthesis [1].

  • Design a Reaction Matrix: Set up small-scale parallel reactions where you vary one parameter at a time (e.g., solvent, initiation method) while keeping all others constant.
  • Execute Reactions:
    • Solvent Comparison: Run one reaction in acetonitrile/methanol (80/20) and another in acetonitrile/toluene (80/20) [1].
    • Initiation Method: For the optimal solvent, run one reaction with thermal initiation (60°C for 24 h) and another with UV light initiation (365 nm for 24 h) using an appropriate photo-initiator like DMPAP [1].
  • Work-up and Analysis:
    • After the reaction time, concentrate the mixtures using a rotary evaporator [4].
    • Critical Step: Analyze the crude product from each reaction using HPLC to quantify the yield of your target caffeic aldehyde versus the formation of side products [1] [4]. NMR can help identify the nature of the impurities.
  • Selection: Choose the set of conditions that gives the highest selectivity and lowest level of side products for scaling up.

Frequently Asked Questions

Q: Why would I use a protecting group for this compound synthesis? A: Caffeic acid and its derivatives possess highly reactive phenolic hydroxyl groups that can readily undergo oxidation or participate in unwanted side reactions (e.g., ether formation with alkylating agents) [3]. Protecting these groups, for example with acetyl groups, before performing the key synthetic step can prevent this. The protecting groups are removed in a final deprotection step [2] [3].

Q: How can the reaction initiation method affect side products? A: UV initiation is often a "milder" method compared to thermal initiation. It generates radicals at a lower temperature, potentially leading to a more controlled polymerization or reaction pathway and a cleaner product profile with fewer byproducts derived from thermal degradation [1].

Q: What are the best analytical techniques to monitor side reactions? A: High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the target compound from its side products in the reaction mixture [1] [4]. For identifying the chemical structure of the impurities, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable [2].

I hope this structured guide provides a solid foundation for troubleshooting your synthesis. The general principles of optimizing solvents, protecting groups, and initiation methods are highly effective across various chemical reactions.

References

Caffeic Acid Degradation Products & Analytical Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the degradation products of related compounds is a good starting point. The table below summarizes key products identified from caffeic acid degradation under subcritical water conditions, which are likely relevant to caffeic aldehyde research [1].

Degradation Product Identified By Key Notes on Antioxidant Activity
Hydroxytyrosol Liquid Chromatography-Diode Array Detection/Mass Spectrometry (LC-DAD/MS) Overall antioxidant activity of the solution remained unchanged during degradation [1].
Protocatechuic aldehyde Liquid Chromatography-Diode Array Detection/Mass Spectrometry (LC-DAD/MS)
4-Vinylcatechol Liquid Chromatography-Diode Array Detection/Mass Spectrometry (LC-DAD/MS)

The thermodynamic and kinetic aspects of caffeic acid's oxidative degradation have also been studied, indicating that new metabolites formed during degradation can exhibit antioxidant activity comparable to the original compound [2].

Suggested Experimental Protocols

Since direct protocols for this compound were not found, here are methodologies adapted from the analysis of caffeic acid and general aldehyde detection that you can apply.

Online HPLC-DPPH Assay for Antioxidant Activity

This method allows you to separate degradation products and simultaneously assess their antioxidant power [1].

  • Core Principle: The effluent from the HPLC column is mixed with a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution. When an antioxidant compound passes through the detector, it reduces the purple DPPH radical to a yellow product, causing a negative peak that can be measured spectrophotometrically.
  • Key Workflow Steps:
    • Separation: Use a C18 reverse-phase column. A mobile phase of water and methanol or acetonitrile, often with a gradient elution, is suitable for separating phenolic compounds.
    • Reaction: Connect the HPLC outlet to a mixing tee. Introduce a stable flow of DPPH solution in methanol (e.g., 0.2 mM) via a second pump or syringe pump.
    • Detection: Use a UV-Vis detector set to 515-517 nm to monitor the reduction of DPPH.
  • Troubleshooting:
    • No Negative Peaks: Ensure the DPPH solution is fresh and properly concentrated. Check for clogging in the reaction loop.
    • High Backpressure: The reaction coil might be too long; optimize its length to allow sufficient reaction time without excessive pressure.
UV-Vis Spectrophotometric Detection of Aldehydes

This is a convenient and sensitive method for detecting and quantifying aldehydes in solution [3].

  • Core Principle: The method uses O-(carboxymethyl) hydroxylamine, which reacts specifically with carbonyl groups to form an oxime bond. This reaction produces a product with strong UV absorption.
  • Key Workflow Steps:
    • Sample Preparation: Dissolve or dilute your degradation mixture in an appropriate solvent (e.g., water, buffer, or methanol).
    • Derivatization: Mix the sample with an excess of O-(carboxymethyl) hydroxylamine reagent.
    • Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature for a set period.
    • Measurement: Measure the UV absorbance of the solution. The specific wavelength for maximum absorption should be determined experimentally, but it will typically be in the range of 210-250 nm [3].
  • Troubleshooting:
    • Low Sensitivity: Confirm the pH is suitable for the derivatization reaction. Ensure the derivatizing reagent is in excess.
    • High Background Noise: Use high-purity solvents. Run a blank sample containing only the reagent to subtract the background.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for analyzing this compound degradation, integrating the methods discussed above.

workflow Start Start: this compound Degradation Mixture SamplePrep Sample Preparation (Filtration/Dilution) Start->SamplePrep HPLC HPLC Separation SamplePrep->HPLC DecisionPoint Primary Analysis Goal? HPLC->DecisionPoint PathA UV-Vis Detection (Quantify Total Aldehydes) DecisionPoint->PathA Routine Quantification PathB Online HPLC-DPPH (Antioxidant Metabolites) DecisionPoint->PathB Activity Screening PathC LC-DAD/MS Analysis (Identify Unknown Products) DecisionPoint->PathC Discovery DataAnalysis Data Analysis & Product Identification PathA->DataAnalysis PathB->DataAnalysis PathC->DataAnalysis End Final Report DataAnalysis->End

Frequently Asked Questions

Q1: Why might I not see the expected aldehydic degradation products in my HPLC analysis?

  • A: Aldehydes are reactive and can oxidize further to carboxylic acids if exposed to air or oxidants during sample preparation or storage [4]. Ensure your samples are handled under inert atmosphere if possible and analyzed promptly. Also, consider that under subcritical water conditions, aldehydes can be transient intermediates [1].

Q2: How can I distinguish between different aldehyde products?

  • A: Coupling HPLC with Mass Spectrometry (LC-MS) is the most reliable method, as it provides molecular weight and fragmentation data for definitive identification [1]. UV-Vis spectroscopy can also be used for detection and quantification with appropriate derivatization [3].

Q3: Can antioxidants affect the degradation pathway?

  • A: Yes. Research on related processes like Strecker degradation has shown that the presence of other antioxidants (e.g., chlorogenic acid) can inhibit degradation reactions by competing with oxidizing agents [5].

References

optimizing caffeic aldehyde reaction time temperature

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Optimization Data

The table below summarizes successful reaction conditions for synthesizing caffeic aldehyde and its derivatives from recent literature.

Synthetic Goal Reaction Type Optimal Temperature Optimal Time Key Observations Citation
General synthesis of caffeic acid derivatives Horner-Wadsworth-Emmons (HWE) in water 90 °C 30 minutes - 1 hour Yields for trihydroxy precursors decreased with longer times (decomposition). [1]
Synthesis from trihydroxy benzaldehyde precursor Horner-Wadsworth-Emmons (HWE) in water 90 °C 1 hour Extended reaction time (5 hours) led to no product formation due to substrate decomposition. [1]
Autoxidation to carboxylic acid Light-induced autoxidation Ambient temperature Varies (slow) Reaction proceeds slowly in normal atmosphere; suitable for gram-scale synthesis. [2]
Autoxidation to peracid Light-induced autoxidation (O₂ atmosphere) Ambient temperature Varies (fast) Pure oxygen atmosphere suppresses over-oxidation to carboxylic acid. [2]

Detailed Experimental Protocols

Here are the step-by-step methodologies for the key optimized reactions.

HWE Reaction in Water for this compound Derivatives

This greener method uses water as the primary medium for high-yield synthesis [1].

  • Reagents & Materials:

    • Aromatic aldehyde precursor (e.g., 2,4,5-trihydroxybenzaldehyde)
    • Phosphonate ylide (e.g., (EtO)₂P(O)CH₂COOR for acids, Ph₃PCHCOCH₃ for ketones)
    • Deionized water
    • Base (e.g., K₂CO₃ or LiOH, if required by specific ylide)
  • Procedure:

    • Reaction Setup: Combine the aromatic aldehyde and the ylide in water. The mixture will be heterogeneous.
    • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
    • Monitoring: Monitor the reaction by TLC or HPLC. For trihydroxybenzaldehyde precursors, do not exceed 1 hour to prevent decomposition.
    • Work-up: After completion, cool the mixture to room temperature.
    • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate).
    • Purification: Purify the crude product via recrystallization or flash chromatography to obtain the pure this compound derivative, typically as the E-isomer.
Light-Induced Autoxidation of Aldehydes

This environmentally friendly protocol converts aldehydes to peracids or carboxylic acids using light and oxygen [2].

  • Reagents & Materials:

    • Aldehyde substrate
    • Solvent: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), or others reported
    • Oxygen or air source
    • Light source: Sunlight, blue LEDs, or green LEDs
  • Procedure:

    • Reaction Setup: Dissolve the aldehyde in the chosen solvent in a suitable reaction vessel.
    • Atmosphere Control:
      • For peracids: Bubble pure oxygen through the solution.
      • For carboxylic acids: Perform the reaction in a normal air atmosphere.
    • Irradiation: Expose the reaction mixture to light at ambient temperature.
      • Sunlight or LED: Use as the light source to initiate the reaction.
    • Monitoring: Monitor reaction progress by TLC or NMR spectroscopy.
    • Isolation: Upon completion, concentrate the mixture under reduced pressure.
    • Purification: Purify the resulting peracid or carboxylic acid as needed.

Troubleshooting & FAQs

This section addresses common problems you might encounter in these experiments.

  • Q1: My reaction yield is low when I use a precursor with multiple hydroxyl groups. What is wrong?

    • A: This is a known issue. Electron-donating groups like hydroxyls reduce the rate of the HWE reaction. Furthermore, substrates with three unprotected hydroxyl groups are prone to decomposition under prolonged heating. Strictly adhere to the recommended short reaction times (e.g., 1 hour or less at 90°C) to minimize this side reaction [1].
  • Q2: I am getting a mixture of peracid and carboxylic acid. How can I achieve selective synthesis?

    • A: Selectivity is controlled by the atmosphere. Using a pure oxygen atmosphere favors the formation of the peracid and suppresses its further conversion. Conversely, running the reaction in a normal air atmosphere allows the reaction to proceed slowly to the carboxylic acid via the peracid intermediate [2].
  • Q3: Why is water an effective medium for the HWE reaction when the reactants are not soluble?

    • A: Although the starting materials and products have poor solubility, the rate of the HWE reaction in water is fast. It is believed that the high dielectric constant and unique properties of water at elevated temperatures promote the reaction, leading to high yields and excellent E-selectivity without the need for organic solvents [1].

Experimental Workflow Diagram

The diagram below outlines the logical decision process for selecting and optimizing your synthesis method.

G cluster_synth Select Synthetic Goal cluster_method1 HWE Reaction in Water cluster_method2 Light-Induced Autoxidation Start Start: Plan Caffeic Aldehyde Experiment Goal1 Synthesis of Caffeic Aldehyde Derivatives Start->Goal1 Goal2 Oxidation of Caffeic Aldehyde Start->Goal2 M1_Step1 Heat in Water at 90°C Goal1->M1_Step1 M2_Decision Desired Product? Goal2->M2_Decision M1_Step2 Monitor Reaction Time Crucial: ≤1h for sensitive precursors M1_Step1->M1_Step2 M1_Step3 Isolate Product M1_Step2->M1_Step3 M2_Option1 Carboxylic Acid M2_Decision->M2_Option1 M2_Option2 Peracid M2_Decision->M2_Option2 M2_Condition1 Atmosphere: Air Proceeds slowly M2_Option1->M2_Condition1 M2_Condition2 Atmosphere: Pure O₂ Fast reaction M2_Option2->M2_Condition2

References

Understanding Caffeic Aldehyde and Its Stereochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Caffeic aldehyde, also known as 3,4-Dihydroxycinnamaldehyde, is a phenolic aldehyde found in some plants [1]. Its molecular structure features a catechol group (3,4-dihydroxyphenyl) and an acrylaldehyde chain [2].

The core of the stereochemistry lies in the prop-2-enal chain. The presence of a double bond between the α- and β-carbons means that this compound can exist as E (trans) or Z (cis) stereoisomers [3]. The (2E)-form is the one typically specified in chemical databases [1] [4]. Separating these E and Z isomers is likely the challenge your experiments would encounter.

A Potential Method: Bisulfite Extraction

While not applied directly to this compound in the search results I obtained, a bisulfite extraction protocol is a well-established method for separating aldehydes and certain reactive ketones from complex mixtures [5] [6]. This method could potentially be adapted for separating the aldehyde group of this compound from other compounds, though its effectiveness for E/Z isomer separation is not confirmed.

The principle relies on the formation of a charged, water-soluble bisulfite adduct with the carbonyl group, allowing for separation from other organic compounds via liquid-liquid extraction [5] [6].

Detailed Protocol for Aldehyde Separation [5] [6]:

  • Dissolve the Mixture: Transfer your mixture containing the aldehyde to a separatory funnel. For an aromatic aldehyde like this compound, methanol is the recommended miscible solvent. If solubility is poor, dimethylformamide (DMF) can be used.
  • Form the Bisulfite Adduct: Add a volume of saturated aqueous sodium bisulfite (e.g., 1 mL for a small scale). Shake the funnel vigorously for about 30 seconds.
    • Caution: Perform this step in a fume hood, as sodium bisulfite can generate sulfur dioxide gas [5].
  • Dilute and Extract: Add significant volumes of deionized water and a water-immiscible organic solvent like 10% ethyl acetate in hexanes. Shake vigorously. The non-aldehyde components will partition into the organic layer, while the aldehyde-bisulfite adduct remains in the aqueous layer.
  • Separate and Recover: Drain and save the organic layer. To recover the purified aldehyde from the aqueous layer, add an organic solvent like ethyl acetate and basify the aqueous phase with sodium hydroxide (e.g., to pH 12). The aldehyde is released and will partition into the organic layer, which can then be separated, dried, and concentrated.

The workflow below summarizes the key steps of this separation method.

Start Reaction Mixture Containing Aldehyde Step1 Dissolve in Miscible Solvent (Methanol or DMF) Start->Step1 Step2 Add Saturated NaHSO₃ (Form Charged Bisulfite Adduct) Step1->Step2 Step3 Add Water & Immiscible Organic Solvent (e.g., 10% EtOAc/Hexanes) Step2->Step3 Step4 Vigorous Shaking and Layer Separation Step3->Step4 AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) Step4->AqLayer OrgLayer1 Organic Layer (Purified Other Components) Step4->OrgLayer1 Step5 Basify Aqueous Layer (e.g., with NaOH to pH 12) AqLayer->Step5 Step6 Add Ethyl Acetate and Shake Step5->Step6 Step7 Layer Separation Step6->Step7 OrgLayer2 Organic Layer (Recovered Purified Aldehyde) Step7->OrgLayer2 AqWaste Aqueous Waste Step7->AqWaste

FAQs and Troubleshooting

Based on the bisulfite extraction method, here are answers to potential issues:

Question/Troubleshooting Area Key Points & Guidance
What types of carbonyls does this separate? Effective for: Most aldehydes (aliphatic, aromatic, hindered). Selective for: Sterically unhindered cyclic & methyl ketones. Ineffective for: Hindered, aryl, or α,β-unsaturated ketones [5].

| My separation efficiency is poor. | • Ensure you are using a miscible solvent (MeOH or DMF) for initial dissolution [5]. • For aliphatic aldehydes/ketones, DMF is preferred over methanol [5] [6]. • Perform a second wash of the aqueous layer to remove residual organics [5]. | | Handling sensitive functional groups | • If the mixture contains alkenes, use pure hexanes (not EtOAc/hexanes) as the immiscible solvent to minimize side reactions with SO₂ [5]. • The method is compatible with esters, alkanes, alcohols, carboxylic acids, and many other functional groups [5]. | | Can I recover the purified aldehyde? | Yes. The bisulfite addition is reversible. Basification of the aqueous layer (e.g., with NaOH to pH 12) liberates the pure aldehyde, which can then be extracted into an organic solvent like ethyl acetate [5] [6]. |

Alternative Approaches to Consider

Since a direct method for this compound stereoisomer separation is not available, you might need to explore these techniques:

  • Analytical Separation: For analysis and quantification, High-Performance Liquid Chromatography (HPLC) is highly effective. Using a C18 column with gradient elution (e.g., methanol and aqueous phosphoric acid) and electrochemical detection has been successfully used for similar phenolic aldehydes [7].
  • Preparative Separation: For isolating larger quantities of pure E and Z isomers, preparative HPLC or chiral chromatography would be the most reliable modern approaches.

References

caffeic aldehyde vs ferulic acid antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Activity

The table below summarizes key experimental data on the antioxidant activities of ferulic acid and caffeic acid from various in vitro assays.

Assay Method Ferulic Acid Activity Caffeic Acid Activity Notes & Experimental Conditions
DPPH• Scavenging [1] [2] Moderate activity Higher activity Activity decreases in the order: Caffeic acid > Sinapic acid > Ferulic acid > p-Coumaric acid [2].
ABTS+• Scavenging [1] 10 μM concentration tested 10 μM concentration tested Both compounds were evaluated at a single concentration; direct comparative % scavenging not fully detailed [1].
Hydroxyl Radical (•OH) Scavenging [1] >85% scavenging (at 25 μM) >85% scavenging (at 25 μM) Most phenolic compounds tested showed very high efficiency in this assay due to the high reactivity of the •OH radical [1].
Inhibition of Lipid Peroxidation [3] Concentration-dependent Concentration-dependent Both effectively inhibited AAPH-induced lipid peroxidation in microsomal membranes and reduced ROS in splenic lymphocytes [3].
Reducing Power [1] Moderate Higher Phenolic compounds with multiple hydroxyl groups, like caffeic acid, exhibited higher redox potential [1].

Detailed Experimental Protocols

The comparative data is derived from standardized, widely recognized antioxidant activity assays.

  • DPPH Radical (DPPH•) Scavenging Assay

    • Principle: Measures hydrogen-donating ability of antioxidants by tracking the disappearance of the purple DPPH• radical at 517 nm [1] [4].
    • Typical Protocol: A methanolic solution of the test compound (e.g., 0.1 ml of 15 μM) is added to a DPPH• solution (2.9 ml of 60 μM). The decrease in absorbance is monitored for up to 30 minutes. The percentage of scavenged DPPH• is calculated [1].
  • ABTS Radical Cation (ABTS+•) Decolorization Assay

    • Principle: Antioxidants reduce the pre-formed blue-green ABTS+• radical, measured by a decrease in absorbance at 734 nm [1] [4].
    • Typical Protocol: ABTS is reacted with potassium persulfate to generate the ABTS+• radical. The test compound (e.g., 10 μM) is added, and the reduction in absorbance is measured. Scavenging capacity is calculated relative to a control [1].
  • Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

    • Principle: Assesses the ability of a compound to prevent •OH radicals from degrading deoxyribose, which forms a pink chromogen upon heating with TBA [1] [3].
    • Typical Protocol: The reaction mixture contains the test compound (e.g., 25 μM), deoxyribose, H₂O₂, Fe³⁺-EDTA, and ascorbic acid (to reduce Fe³⁺ to Fe²⁺). It is incubated at 37°C for 1 hour, followed by the addition of TBA and TCA, and heating. The absorbance of the chromogen is measured at 532 nm [1].
  • Inhibition of Lipid Peroxidation

    • Principle: Measures the antioxidant's effectiveness in preventing the oxidation of lipids in biological membranes (e.g., microsomal membranes) or model systems.
    • Typical Protocol: Lipid peroxidation is induced by a free radical generator like AAPH. The test compounds at various concentrations are added. The extent of peroxidation is measured by the formation of thiobarbituric acid reactive substances (TBARS), which are indicative of malondialdehyde (MDA) production [3].

Structure-Activity Relationships

The antioxidant potency of phenolic acids is largely governed by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring. The following diagram illustrates the structural differences and their impact on radical stabilization.

G cluster_structure Molecular Structure cluster_substituents Key Substituents cluster_effect Biochemical Effect Title Structural Influence on Antioxidant Activity CaffeicAcid Caffeic Acid (3,4-dihydroxycinnamic acid) OrthoDihydroxy Ortho-Dihydroxy Group (3,4 -OH) CaffeicAcid->OrthoDihydroxy FerulicAcid Ferulic Acid (3-methoxy, 4-hydroxycinnamic acid) Methoxy Methoxy Group (-OCH₃) FerulicAcid->Methoxy HigherActivity Higher Radical Scavenging Activity OrthoDihydroxy->HigherActivity ModerateActivity Moderate Radical Scavenging Activity Methoxy->ModerateActivity

  • The Ortho-Dihydroxy Effect: Caffeic acid possesses an ortho-dihydroxy (catechol) group on its aromatic ring. This structure allows the phenoxy radical to be stabilized through intramolecular hydrogen bonding and extensive electron delocalization (resonance), making it a superior hydrogen donor [1] [3].
  • The Impact of Methoxylation: Ferulic acid has a single hydroxyl group at the 4-position and a methoxy group at the 3-position. The methoxy group is an electron-donating group, which still provides good stabilization to the resulting phenoxy radical, but it is less effective than a second hydroxyl group [5] [2]. This explains its moderate but significant antioxidant power.

Research Considerations and Pro-Oxidant Effects

For a comprehensive research guide, it's important to consider the following nuances and potential pitfalls.

  • Assay Selection is Critical: No single assay can fully represent antioxidant capacity in biological systems. The reducing power assay reflects electron-transfer potential, while DPPH and ABTS are hydrogen-atom transfer assays. Results can vary between assays, so using multiple methods is essential for a reliable comparison [4].
  • Concentration-Dependent Duality: At higher concentrations or in the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺), phenolic antioxidants like ferulic and caffeic acids can exhibit pro-oxidant activity, promoting oxidative damage rather than preventing it. This is a crucial consideration for dose determination in drug development [3].
  • Solubility and Delivery: The practical application of these antioxidants, especially in topical formulations, is challenged by their poor bioavailability and stability. Research shows that advanced delivery systems like water-in-oil-in-water (W/O/W) multiple emulsions can significantly improve the stability and skin delivery of ferulic acid compared to simple emulsions [5].

How to Proceed with Your Comparison

While direct data on caffeic aldehyde is scarce, you can build a strong research guide by:

  • Acknowledging the Data Gap clearly for your audience of researchers.
  • Using Caffeic Acid as the Primary Comparator to illustrate the core principles of structure-activity relationships.
  • Focusing on the Robust Methodologies that can be applied to test this compound when it becomes available.

References

Comparative DPPH Antioxidant Data for Caffeic Acid and Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Although data for caffeic aldehyde is missing, the table below summarizes the DPPH radical scavenging activity of its direct relative, caffeic acid, and other common antioxidants for context. This can serve as a useful reference point.

Antioxidant Compound Reported IC50 (μM) Context & Notes
Caffeic Acid > 1,000 μM (1 mM) Data from a 2022 study; considered a weak MAO-A inhibitor, with DPPH activity implied through related research [1].
Caffeic Acid Derivatives (Examples) 7.03 - 10.80 μM Synthesized hybrid compounds (e.g., eugenol ester of caffeic acid) showed significantly improved activity [1].
Standard (Trolox) 5.0 μM (from example data) Common water-soluble vitamin E analog used as a standard reference in DPPH assays [2].
Quercetin Information missing A common flavonoid used as an antioxidant standard in DPPH assays [3] [4].
Ascorbic Acid (Vitamin C) Information missing A common antioxidant standard used in DPPH assays [3] [4].

The significant boost in activity from caffeic acid to its derivatives highlights that structural modifications profoundly influence antioxidant potency [1]. This compound, with an aldehyde group instead of a carboxylic acid, may exhibit different reactivity.

Detailed DPPH Assay Experimental Protocol

To ensure your results are accurate and comparable, follow this standardized protocol based on established methodologies [2] [5].

1. Principle: The assay measures an antioxidant's ability to donate a hydrogen atom or electron to the stable, purple-colored DPPH• radical, reducing it to a yellow-colored hydrazine (DPPH-H). The degree of color change is proportional to the antioxidant capacity [2] [5].

2. Reagent Preparation:

  • DPPH Stock Solution: Dissolve DPPH in methanol or ethanol to a final concentration of 0.1-0.3 mM [2] [6]. Protect from light and prepare fresh daily.

3. Sample Preparation:

  • Prepare a serial dilution of this compound in the same solvent used for the DPPH solution.

4. Assay Procedure:

  • Mix a fixed volume of your this compound solution (e.g., 1 mL) with an equal volume of the DPPH working solution (e.g., 1 mL).
  • Incubate the mixture in the dark at room temperature for 30 minutes [2] [6].
  • Measure the absorbance at 517 nm against a blank of solvent and DPPH solution.

5. Data Analysis and IC50 Calculation:

  • Calculate % Inhibition for each concentration using the formula: ( % \text{Inhibition} = \left( \dfrac{A_{control} - A_{sample}}{A_{control}} \right) \times 100 ) [2]
  • Plot % Inhibition against the log of the antioxidant concentration.
  • Determine IC50 using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism [3] [7]. The following diagram illustrates the workflow.

DPPH_Workflow Start Start DPPH Assay Prep Prepare DPPH Solution (0.1-0.3 mM in methanol/ethanol) Start->Prep Sample Prepare Serial Dilutions of this compound Prep->Sample Mix Mix Sample with DPPH Solution Sample->Mix Incubate Incubate in Dark (30 min, room temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Log(Concentration) Calculate->Plot IC50 Determine IC50 via Non-linear Regression Plot->IC50 End Report IC50 Value IC50->End

Critical Factors for Accurate IC50 Measurement

Several technical factors can significantly impact your IC50 results. Pay close attention to these for valid and reproducible data [8] [2] [4].

  • Standardized Units: Express antioxidant concentration as ng antioxidant per nmol DPPH. This eliminates the influence of varying DPPH concentrations on the IC50 value, allowing for valid comparisons between studies [4].
  • Solvent Selection: The solvent (e.g., methanol, ethanol, aqueous mixtures) can affect the reaction kinetics and mechanism. Use a solvent that properly dissolves your compound and be consistent. Methanol or ethanol are commonly used [2] [5] [6].
  • Reaction Time: The reaction between DPPH and some antioxidants can be slow. A fixed time of 30 minutes is standard, but ensure the reaction has reached a steady state for your specific compound [2] [6].
  • Controlled Conditions: Errors from the analyst, instrument calibration, reagent purity, and room conditions (like light exposure) can lead to poor regression curves and invalid IC50 values. Meticulous technique is essential [8].

References

Comparative Overview: Caffeic Aldehyde vs. Commercial Preservatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and antibacterial data for caffeic aldehyde and common classes of commercial preservatives.

Preservative Classification Reported Antibacterial Activity (MIC or Efficacy) Primary Mechanism of Action Key Applications

| This compound (Protocatechualdehyde) | Natural Phenolic Compound | • MRSA: MIC 1.56–3.13 µg/mL [1]Micrococcus luteus, Ralstonia solanacearum, Yersinia enterocolitica: Demonstrated activity and antibiofilm [2] | Multi-target: Damages cell membranes; inhibits enzymes & biofilm formation [1] [2] | Pharmaceutical R&D, potential food preservation [2] | | Caffeic Acid (Related Phenolic Compound) | Natural Polyphenol | • E. coli O157:H7 & S. Typhimurium: >5 log reduction with 3 mM + UV-A (3-4 J/cm²) [3]L. monocytogenes: 3.10 log reduction with 3 mM + UV-A (5 J/cm²) [3] | Photosensitizer; generates reactive oxygen species (ROS) causing oxidative damage to cells [3] | Photodynamic inactivation in liquid foods (e.g., apple juice) [3] | | Essential Oils (e.g., from rosemary, clove, thyme) | Natural Plant Extracts | • Varies widely by oil and bacteria. • Generally more active against Gram-positive (e.g., S. aureus) than Gram-negative bacteria [4] [1]. | Disruption of cell membrane; leakage of cellular contents; enzyme inhibition [4] | Food preservation (e.g., "DMC Base Natural"), aromatherapy, feed supplements [4] | | Organic Acid Preservatives (e.g., Sodium Benzoate, Sorbic Acid) | Synthetic / Natural | • Effective at low concentrations in acidic conditions (pH < 4.5) [5]. Widely used to prevent microbial growth in beverages, baked goods, and cosmetics [6] [7]. | Acidification of cell cytoplasm; disruption of energy production and osmotic balance [5] | Beverages, condiments, baked goods, personal care products [6] [7] | | Parabens (e.g., Methylparaben) | Synthetic | • Broad-spectrum activity against bacteria and fungi at low concentrations [6]. | Membrane disruption; inhibition of cellular processes [5] | Cosmetics, pharmaceuticals, personal care products [6] |

Antibacterial Mechanisms and Experimental Protocols

Understanding how these compounds work and how their efficacy is tested is crucial for interpretation.

Mechanisms of Antibacterial Action

The antibacterial mechanisms of phenolic compounds like this compound and commercial preservatives involve targeting key cellular structures and functions. The diagram below illustrates the primary mechanisms of action for this compound and related phenolic compounds.

G cluster_cellular Bacterial Cell CM Cell Membrane DNA DNA / Genetic Material ENZ Enzymes & Proteins BIO Biofilm Matrix PCA This compound (Phenolic Compound) MECH1 Membrane Disruption (Increased Permeability, Leakage) PCA->MECH1 Primary Path MECH3 Enzyme Inhibition & Protein Binding PCA->MECH3 MECH4 Biofilm Inhibition & Disruption PCA->MECH4 ROS ROS Generation (With Light Exposure) MECH2 Oxidative Damage (Lipids, Proteins, DNA) ROS->MECH2 Photosensitizer Path MECH1->CM OUT1 Loss of Cellular Contents MECH1->OUT1 MECH2->CM MECH2->DNA MECH2->ENZ OUT2 Cell Lysis and Death MECH2->OUT2 MECH3->ENZ MECH4->BIO OUT1->OUT2

For commercial preservatives, the mechanisms can differ:

  • Organic Acids (e.g., Sodium Benzoate): In acidic environments, the protonated form of the acid diffuses into the bacterial cell. Inside the cell (with a more neutral pH), it dissociates, releasing protons (H⁺) and acidifying the cell's interior. The cell expends energy to pump out these protons, leading to energy depletion and disruption of internal pH, ultimately causing cell death [5].
  • Surfactant-Based Preservatives: These are amphiphilic molecules that can integrate into and destabilize the lipid bilayer of the bacterial cell membrane, leading to rupture and cell death [5].
Key Experimental Protocols for Evaluation

To generate the data shown in the comparison table, researchers use standardized laboratory methods. Here are some of the key protocols:

  • Minimum Inhibitory Concentration (MIC) Assays: This is a fundamental dilution method to determine the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. It involves preparing a series of doubling dilutions of the preservative in a broth, inoculating with a standardized number of bacteria, and incubating. The lowest concentration with no visible turbidity is the MIC [4] [1].
  • Time-Kill Kinetics Studies: These assays evaluate the rate at which a preservative kills bacteria over time. Samples are taken at intervals, and the number of viable bacteria is counted to determine the log reduction in colony-forming units (CFU/mL) [3].
  • Cell Membrane Integrity Assessment: The uptake of fluorescent dyes like Propidium Iodide (PI) is a common method. PI cannot cross intact membranes but will stain the DNA of cells with compromised membranes. An increase in fluorescence directly indicates cell membrane damage [3].
  • Industrial Challenge Tests: For commercial products, preservative efficacy is validated through challenge tests. For example, in the paint industry, this involves inoculating a product with a known cocktail of microorganisms and monitoring their survival over time to prove the product's resistance to spoilage [8].

Research Considerations and Data Gaps

When interpreting this data for your own research or development, please consider the following critical points:

  • Direct Comparative Data is Lacking: The most significant limitation is the absence of studies that directly pit this compound against commercial preservatives under identical conditions. The provided comparison is synthesized from separate sources, which can vary in experimental parameters.
  • Synergistic Potential: A prominent trend in research is the use of natural compounds in combination with other treatments. As seen with caffeic acid and UV-A light, combining agents can lead to significantly enhanced efficacy, offering a path to reduce required concentrations and potential side effects [3] [1].
  • Gram-Positive vs. Gram-Negative Sensitivity: Note that natural compounds like essential oils and polyphenols are often reported to be more effective against Gram-positive bacteria than Gram-negative ones. This is likely due to the complex outer membrane of Gram-negative bacteria, which acts as a barrier to many antimicrobials [4] [1].
  • Solubility and Stability: The application of polyphenolic compounds like this compound in real-world products is often challenged by their low solubility in water and potential instability during processing and storage, which are key formulation hurdles to overcome [1].

References

caffeic aldehyde cytotoxicity assessment cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Mechanisms of Caffeic Acid

The table below summarizes key findings from studies on caffeic acid (not caffeic aldehyde) to provide context for the type of data typically included in such assessments.

Cell Line Cell Type / Origin Key Findings on Caffeic Acid Concentrations Tested Experimental Endpoints
HCT116 [1] Human Colorectal Carcinoma Exhibited antiproliferative, apoptotic, and anti-invasive activity. Reduced oxidative stress and GST enzyme activity. Not specified in abstract MTT assay, Annexin-V, Matrigel invasion, TAS-TOS, GST activity, Real-Time PCR
L-02 [2] Human Hepatocyte Low concentration (10 µM) increased cell viability; high concentrations (≥40 µM) decreased it. Attenuated H₂O₂-induced DNA damage via ERK pathway. 5 - 160 µM Cell Viability (CCK-8), ROS detection, Western Blot, γ-H2AX expression (DNA DSBs)
Normal Human Dermal Fibroblasts [3] Human Skin (Normal) Synthesized caffeic acid derivatives displayed no cytotoxicity. Not specified for cytotoxicity Antioxidant activity tests (e.g., DPPH assay)

Experimental Protocols for Cytotoxicity Assessment

Here are the standard methodologies used in the cited studies, which can serve as a reference for designing experiments on this compound.

  • Cell Viability (Proliferation/Survival)

    • MTT Assay: Used to measure the metabolic activity of cells (HCT116 line) [1]. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
    • CCK-8 Assay: Employed with L-02 cells [2]. This method uses a water-soluble tetrazolium salt that produces a water-soluble formazan dye, making the process simpler.
  • Apoptosis Detection

    • Annexin-V Staining: Used to detect phosphatidylserine externalization on the cell membrane, an early indicator of apoptosis (HCT116 line) [1]. This is often combined with a viability dye like propidium iodide.
  • Mechanistic and Pathway Analysis

    • Western Blotting: Used to analyze protein expression and phosphorylation (e.g., ERK, γ-H2AX) in L-02 cells [2].
    • Real-Time PCR: Applied to investigate changes in the expression levels of apoptosis, cell cycle, and invasion-related genes and microRNAs (HCT116 line) [1].
    • GST Enzyme Activity Assay: Measured to understand the compound's effect on detoxification enzymes (HCT116 line) [1].
  • Oxidative Stress and Antioxidant Activity

    • TAS-TOS Assays: Measure total antioxidant status (TAS) and total oxidant status (TOS) in a cellular environment (HCT116 line) [1].
    • DPPH Assay: A common method to evaluate the free radical scavenging ability of compounds (used for caffeic acid derivatives) [3].
    • DCFDA Assay: Used to measure intracellular levels of reactive oxygen species (ROS) in L-02 cells [2].

Proposed Mechanism of Action for Caffeic Acid

Based on the study in L-02 human liver cells, the proposed protective mechanism of caffeic acid against oxidative stress can be visualized as follows. This diagram illustrates a potential pathway that could also be relevant for investigating aldehyde derivatives.

G Caffeic Acid Protective Mechanism start Low Concentration Caffeic Acid A Induces Mild ROS start->A B Activates ERK Signaling Pathway A->B C Cellular Pre-conditioning (Hormetic Effect) B->C D Subsequent H₂O₂ Exposure C->D E Reduced ROS Buildup D->E F Decreased DNA Double-Strand Breaks E->F G Improved Cell Viability F->G

References

structure-activity relationship caffeic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for SAR Studies

The SAR data for caffeic acid derivatives are primarily derived from two types of studies: computational molecular docking and in vitro enzymatic assays.

  • Computational Molecular Docking for Anti-COVID-19 Activity: This protocol is used to predict how caffeic acid derivatives bind to and inhibit specific SARS-CoV-2 proteins [1].

    • Protein Preparation: Three-dimensional structures of key SARS-CoV-2 proteins are obtained from the Protein Data Bank. These include the main protease (Mpro, PDB: 6LU7), the endoribonuclease Nsp15 (PDB: 6VWW), and the spike protein in different states [1].
    • Cavity Selection: The binding site on each protein is defined. For Mpro, the site is the known binding pocket of a natural inhibitor called N3 [1].
    • Ligand Preparation: The 3D chemical structures of the caffeic acid derivatives are sourced from databases like PubChem [1].
    • Docking Simulation: Docking is performed using software like Molegro Virtual Docker (MVD). The process is repeated multiple times for each ligand, and the binding energy is calculated. The results are analyzed with visualization tools to understand the specific interactions between the compound and the protein's active site [1].
  • In Vitro Enzymatic Assay for Anti-Alzheimer's Activity: This protocol directly measures a compound's ability to inhibit enzymes relevant to Alzheimer's Disease, such as BACE-1 (β-secretase 1) and AChE (acetylcholinesterase) [2].

    • Enzyme and Substrate: The target enzyme and its specific substrate are prepared in a buffer solution [2].
    • Inhibition Reaction: The test compound is incubated with the enzyme, followed by the addition of the substrate. The reaction is allowed to proceed for a set time [2].
    • Activity Measurement: The enzymatic activity is measured, often by detecting a fluorescent or colored product generated from the substrate cleavage [2].
    • IC₅₀ Calculation: The concentration of the test compound that reduces the enzyme's activity by 50% (IC₅₀) is determined from dose-response curves. This value allows for the comparison of inhibitory potency between different compounds [2].

Summary of Key SAR Findings

The tables below consolidate quantitative data from recent studies, highlighting how structural changes in caffeic acid derivatives influence their biological activity.

Table 1: Anti-SARS-CoV-2 Activity of Select Caffeic Acid Derivatives [1] This table shows the binding energy (in kcal/mol) of derivatives against different viral targets, with more negative values indicating stronger predicted binding.

Derivative Name Mpro (6LU7) Nsp15 (6VWW) Spike S2 (6LXT) Spike Open (6VYB) Spike Closed (6VXX)
Khainaoside C - -195.4 - - -188.6
6-O-Caffeoylarbutin - - -191.7 - -
Khainaoside B - - - -184.4 -
Vitexfolin A -177.9 - - - -
Calceolarioside B -187.2 -184.5 -192.6 -190.8 -
Nelfinavir (Control) -173.3 -163.1 -163.8 -152.8 -148.7

Table 2: Inhibitory Activity against Alzheimer's Disease-Related Enzymes [2] This table presents experimental IC₅₀ values, where a lower number indicates more potent inhibition.

Derivative Name / Control BACE-1 (IC₅₀ in nM) AChE (IC₅₀ in μM)
Compound 4 69 ± 5 -
Compound 3 - 1.93 ± 0.16
Caffeic Acid >10,000 >100
Chlorogenic Acid >10,000 >100
LY2811376 (Control) 173 ± 8 -
Tacrine (Control) - 0.30 ± 0.01

Molecular Interactions and Key SAR Insights

The quantitative data is explained by the specific molecular interactions facilitated by the structure of these compounds.

  • Key Pharmacophores: The catechol group (3,4-dihydroxyphenyl) is a core feature of caffeic acid and is critical for forming hydrogen bonds with enzyme active sites [3]. Esterification or glycosylation can alter the compound's hydrophobicity and molar refractivity, which are key properties influencing their activity across different biological systems [4].
  • Anti-COVID-19 Activity: Derivatives like Calceolarioside B show broad-spectrum inhibition because their structure allows them to interact with the amino acid residues in the active sites of multiple SARS-CoV-2 proteins. The study identified that Khainaoside C, for example, forms a strong hydrogen bond with the ASP-295 residue of the Nsp15 protein [1].
  • Anti-Alzheimer's Activity: The hybrid compound 4, which incorporates features of both caffeic acid and resveratrol, showed a dramatic increase in BACE-1 inhibition compared to the parent caffeic acid. Molecular docking revealed that this compound establishes multiple interactions within the BACE-1 active site, validating the hybrid design strategy [2].

Strategic Workflow for SAR Analysis

The following diagram maps out the general workflow for conducting an SAR study on caffeic acid derivatives, from initial setup to final analysis.

workflow start Start: Define Biological Target comp Computational SAR Analysis start->comp exp Experimental SAR Validation start->exp comp_method Method: Molecular Docking comp->comp_method exp_method Method: In Vitro Enzymatic Assay exp->exp_method analysis SAR Data Integration & Lead Identification correlate Correlate Structure with Activity analysis->correlate comp_output Output: Binding Energy & Pose comp_method->comp_output comp_output->analysis exp_output Output: IC₅₀ Value exp_method->exp_output exp_output->analysis

Conclusion and Research Implications

The compiled data demonstrates that caffeic acid derivatives are promising multi-target agents against diseases like COVID-19 and Alzheimer's. The SAR insights are clear:

  • Structural modification of the core caffeic acid structure, particularly through esterification or the creation of hybrid molecules, significantly enhances potency and selectivity.
  • Hydrophobicity and specific molecular interactions (e.g., hydrogen bonding) are key drivers of their activity [4] [1] [2].

For your comparison guides, you could objectively position different derivatives by highlighting their unique SAR profiles. For instance, you could contrast the broad-spectrum anti-viral potential of Calceolarioside B with the highly specific, potent BACE-1 inhibition of Compound 4.

References

caffeic aldehyde metal chelation capacity vs other phenolics

Author: Smolecule Technical Support Team. Date: February 2026

Metal Chelation Capacity of Selected Phenolics

While quantitative data for caffeic aldehyde is lacking, the table below summarizes the metal chelation potential of other phenolic compounds for comparison.

Phenolic Compound Reported Metal Chelation Ability & Notes
Caffeic Acid Demonstrated protective effects in cells by binding transition metals like Cu(II) and Fe(III) [1].
Protocatechuic Acid (PCA) Shows significant chelation ability. Theoretical studies indicate its deprotonated form can form stable complexes with metal ions [2] [3].
Gallic Acid Used as a standard in a validated method to quantify iron chelation capacity, confirming its activity [4].
Rosmarinic Acid Identified as the most promising compound in a study for its capacity to bind transition metals and protect cells [1].
Chlorogenic & Ferulic Acids Exhibited metal-chelating properties and protected cell membranes from metal-induced damage [1].
Pyrogallol Known in research for its ability to act as a natural chelating agent for metal ion removal [5].

Experimental Protocols for Assessing Chelation Capacity

To objectively compare this compound with other phenolics, you can adapt the following established experimental methodologies.

UV-Vis Spectrophotometric Method using Gallic Acid

This validated method substitutes expensive reagents like ferrozine with gallic acid and can be adapted to test various compounds [4].

G Start Start Method Development Prep Prepare Stock Solutions (Iron ions, sample phenolics, buffer) Start->Prep React Incubate phenolic sample with iron ions and gallic acid Prep->React Measure Measure absorbance at λmax (~570 nm) React->Measure Calc Calculate % Iron Ion Chelation (PIC%) Measure->Calc Validate Validate Method (Specificity, Linearity, Precision, Accuracy) Calc->Validate End Compare PIC% across compounds Validate->End

  • Key Steps:
    • Reaction Mixture: Incubate the phenolic compound with Fe²⁺ or Fe³⁺ ions, then add gallic acid and acetate buffer (pH 5.6) [4].
    • Measurement: The gallic acid reacts with free (unchelated) iron to form a colored complex. Measure its intensity at ~570 nm [4].
    • Calculation: The Percentage of Iron Ion Chelation (PIC%) is calculated based on the reduced color formation, indicating the test compound's chelation efficiency [4].
    • Validation: Parameters like specificity, linearity, precision, and accuracy should be assessed for a robust assay [4].
Cell-Based and Theoretical Assessment Methods
  • Cell-Based Models: Evaluate protective effects of phenolics in rat hepatocytes or erythrocytes damaged by transition metals like Cu(II) and Fe(III). Correlation between this cytoprotection and metal-chelation capacity has been demonstrated [1].
  • Theoretical Calculations: Use Density Functional Theory (DFT) to investigate interactions between a deprotonated phenolic compound and metal ions, calculating parameters like binding energy and complex stability [2] [3].

How to Proceed with Your Comparison

To build a comprehensive comparison guide for this compound:

  • Benchmark with Positive Controls: Include Gallic acid and EDTA as well-established chelators in your experiments [4] [1].
  • Investigate Related Compounds: Note that caffeic acid (closely related to this compound) shows measurable activity [1]. You can hypothesize that the aldehyde form may share similar metal-binding sites.
  • Combine Multiple Methods: Use both the UV-Vis spectrophotometric method and cell-based assays to provide complementary data on chemical and biological efficacy [4] [1].

References

comparative antioxidant mechanisms caffeic aldehyde analogs

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Parameters

The following table summarizes key thermodynamic and kinetic parameters for caffeic acid and other antioxidants from a study conducted in acetonitrile [1]. These parameters help explain the inherent antioxidant potential.

Antioxidant Bond Dissociation Free Energy, ΔG°(XH) (kcal mol⁻¹) Self-exchange HAT Activation Free Energy, ΔG≠XH/X (kcal mol⁻¹) Thermo-kinetic Parameter, ΔG≠°(XH) (kcal mol⁻¹)
Caffeic Acid 77.00 16.68 46.84
(+)-Catechin 76.20 17.02 46.61
iAscH⁻ (Vitamin C analogue) 65.40 10.81 38.11
BNAH (NADH analogue) 65.80 22.90 44.35
F420H 66.40 26.99 46.70

Parameter Interpretation:

  • ΔG°(XH): Represents the thermodynamic ease of donating a hydrogen atom. A lower value indicates a stronger antioxidant [1]. Caffeic acid has the highest value in this group, making it the weakest hydrogen atom donor thermodynamically among the compounds listed.
  • ΔG≠XH/X: Represents the intrinsic kinetic barrier for the Hydrogen Atom Transfer (HAT) reaction. A lower value means the reaction proceeds faster [1].
  • ΔG≠°(XH): A composite thermo-kinetic parameter that gives an overall assessment of antioxidant ability, calculated as 1/2[ΔG≠XH/X + ΔG°(XH)]. A lower value indicates a better antioxidant [1].

Experimental Protocols for Assessing Antioxidant Activity

The following are standard methodologies used to evaluate the antioxidant activity of caffeic acid, which could be applied to analogous compounds [2] [3].

Assay Name Measurement Principle Key Findings for Caffeic Acid
DPPH•/ABTS•+ Scavenging Reduction of stable radical cations (DPPH• or ABTS•+), measured by absorbance decay. Caffeic acid shows significant radical capturing capacity [2].
Superoxide Anion (O₂•⁻) Capture Measures the ability to scavenge superoxide radical anions. Caffeic acid effectively captures superoxide radicals [2].
Crocin Bleaching Assay Measures protection of the carotenoid crocin from oxidative bleaching. Caffeic acid demonstrates antioxidant activity in this model [2].
Hypochlorous Acid (HOCl) Capture Assesses the ability to scavenge hypochlorous acid. Caffeic acid has shown hypochlorous acid capturing ability [2].
Hydrogen Peroxide (H₂O₂) Capture Measures the direct scavenging of hydrogen peroxide. The compound can capture H₂O₂ [2].
Fenton Reaction Protection Evaluates protection against DNA strand breaks caused by •OH from H₂O₂. A low concentration (10 µM) of caffeic acid decreased H₂O₂-induced DNA double-strand breaks in human liver cells [4].
GST Inhibition Assay Measures inhibition of Glutathione S-transferase (GST) enzyme activity. Caffeic acid exhibited GST enzyme inhibitory activity in colon cancer cells (HCT116) [5].
Ferric Reducing Antioxidant Power (FRAP) Assesses the ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). This is a common test for antioxidant activity, though specific data for caffeic acid was not highlighted in the results [3].

Cellular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, caffeic acid exerts antioxidant effects through modulation of complex cellular signaling pathways. The following diagram illustrates the key pathways identified in the research.

G cluster_oxstress Oxidative Stress cluster_pathway Protective Signaling Pathway CA Caffeic Acid ERK ERK1/2 Activation CA->ERK H2O2 H₂O₂ ROS High ROS Levels H2O2->ROS DSB DNA Damage (Double-Strand Breaks) ROS->DSB Phosphorylation Phosphorylation ERK->Phosphorylation CellViability Improved Cell Viability Phosphorylation->CellViability DNARepair Protection Against DNA Damage Phosphorylation->DNARepair

Figure 1: Caffeic Acid Activates a Protective ERK Signaling Pathway. Caffeic acid treatment triggers the activation (phosphorylation) of the ERK1/2 signaling pathway. This activated pathway counteracts the negative effects of H₂O₂-induced oxidative stress, leading to improved cell viability and protection against DNA damage [4] [6].

How to Proceed with Your Comparison Guide

Given the lack of direct data on caffeic aldehyde, here are some suggestions to move forward:

  • Refine the Search Scope: The current search results are heavily focused on caffeic acid. You may need to perform a more targeted search using specific this compound analogs or their chemical identifiers (e.g., ZINC IDs, CAS numbers) to find relevant studies.
  • Explore Broader Databases: Utilize specialized scientific databases like SciFinder, Reaxys, or PubChem, which can provide information on related compounds and their biological activities.
  • Extrapolate from Known Mechanisms: As this compound shares the core catechol structure with caffeic acid, it may operate through similar mechanisms, such as radical scavenging and metal chelation. However, the aldehyde group could significantly alter its reactivity, bioavailability, and specific molecular targets, which would be a critical point of comparison.

References

validating caffeic aldehyde purity HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding HPLC Method Validation

HPLC method validation scientifically ensures that an analytical procedure is suitable for its intended purpose. The process involves testing several key performance parameters [1].

The workflow below illustrates the main stages of developing and validating an HPLC method.

cluster_validation Key Validation Parameters Start Method Development MD Scouting & Optimization Start->MD V Method Validation MD->V A Application V->A Linearity Linearity V->Linearity Precision Precision Accuracy Accuracy LOD_LOQ LOD & LOQ Specificity Specificity

Validation Parameters and Reported Data from Related Methods

While data for caffeic aldehyde is unavailable, the table below summarizes validation data for structurally related compounds, which can serve as a reference.

Compound Analyzed Key Validation Parameters Reported Data HPLC Method Conditions

| Caffeic Acid in Emulsions [2] | Linearity: Accuracy (Recovery): Excellent Precision: N/S LOD/LOQ: 1.44 µg/mL / 4.38 µg/mL | Range: 10-60 µg/mL (R² = 0.9999) | Column: RP18 XDB Waters Mobile Phase: Ethanol:Water (40:60), pH 2.5 Flow Rate: 0.7 mL/min Detection: UV @ 325 nm | | Phenolic Acids & Aldehydes in Wood [3] | Linearity: Good Accuracy (Recovery): >90% for most compounds Precision (Repeatability): RSD 0.25% - 2.21% LOD/LOQ: Very low (e.g., 0.03 µg/L for Umbelliferone) | Not specified for individual analytes | Detection: UV and Fluorescence detectors in series Focus: Characterization of complex mixtures | | Caffeine from Coffea arabica [4] | Linearity: R² > 0.999 Accuracy (Recovery): 98.78% - 101.28% Precision (Repeatability): RSD < 1% LOD/LOQ: Low (enabling low-concentration detection) | Excellent correlation and high precision | Column: C18 Mobile Phase: Water:Methanol (50:50) Flow Rate: 1.0 mL/min Detection: UV @ 272 nm |

Experimental Protocols and Considerations

From the searched studies, here are the core experimental steps and considerations for establishing a validated method:

  • Sample Preparation: This is critical for success. Common techniques include [1]:

    • Liquid-Liquid Extraction (LLE): Used to isolate phenolic compounds from a bioconverted plant extract into an ethyl acetate layer [5].
    • Filtration: Essential for removing particulates that could damage the HPLC system [3] [1].
    • Derivatization: In some cases, compounds are chemically derivatized for better detection, as seen in aldehyde analysis using DNPH [6].
  • Method Development & Optimization: This involves selecting the right column chemistry and mobile phase composition to achieve separation [1]. Isocratic elution with a methanol-acetate buffer was effective for separating multiple phenolic acids and aldehydes [7], while a gradient elution with acidified water and acetonitrile provided good resolution for complex samples [5].

  • Forced Degradation (Stress Testing): To prove the method's specificity—its ability to measure the analyte despite potential interferences—the sample is intentionally degraded. For caffeic acid, this involved subjecting it to oxidation, acid, base, heat, and light stress. A validated method shows no interfering peaks from degradation products [2].

How to Proceed with Your Research

The lack of direct information on this compound indicates a potential gap in the published literature.

  • Broaden Your Search: You might find more specific data by searching for This compound under its alternative chemical name, coniferaldehyde. One study listed coniferaldehyde among the compounds analyzed in toasted wood, though without providing its specific validation data [3].
  • Consult Official Standards: Look for monographs in pharmacopoeias like the USP (United States Pharmacopeia) or European Pharmacopoeia, which can provide validated methods for official compounds [1].
  • Adapt Existing Methods: Given the structural similarity, the methods used for caffeic acid and syringaldehyde are excellent starting points. You would need to systematically adapt and re-validate these conditions specifically for this compound.

References

Comparative Efficacy: Caffeic Acid vs. Synthetic Antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance and characteristics of caffeic acid and common synthetic antioxidants based on experimental findings.

Antioxidant Reported Efficacy & Experimental Data Key Advantages Key Limitations & Concerns

| Caffeic Acid (Natural) | Antimicrobial: Successively inhibited S. aureus in chicken soup, improving organoleptic characteristics [1]. Antioxidant: Showed good in situ antioxidant activity in food systems (pork meat, chicken soup) [1]. Multi-functional: Exhibits significant anti-inflammatory and anticancer properties in pharmacological studies [2] [3]. | • Broad-spectrum biological activity (antioxidant, antimicrobial, anti-inflammatory) [1] [3]. • Generally recognized as safer; better consumer acceptance [4]. • Potential for health-promoting effects beyond preservation [2]. | • Can be susceptible to degradation (auto-oxidation) during processing and storage, leading to browning [5] [6]. • Effects can be matrix-dependent and less consistent than synthetics [4]. | | Synthetic Antioxidants (e.g., BHA, BHT, TBHQ) | Preservation Efficacy: More effective in preserving high-lipid content foods and delaying rancidity compared to some natural options [4]. Clinical Ambiguity: Therapeutic efficacy is often ambiguous; benefits may stem from non-antioxidant mechanisms [7]. | • High Stability and Efficacy: Often more effective and stable in high-lipid foods, providing longer shelf-life [4] [7]. • Cost-Effective: Generally cheaper to produce and standardize [4]. | • Safety Concerns: Associated with potential health risks and strict regulatory limits [4] [7]. • Consumer Perception: Growing consumer distrust and demand for "clean-label" products [4] [6]. |

Experimental Protocols for Efficacy Assessment

For researchers looking to replicate or design comparative studies, here are methodologies from the cited literature.

  • In Situ Food System Models: A 2013 study assessed caffeic acid by incorporating it into actual food matrices [1].

    • Methodology: Chicken soup and pork meat were used as food systems. The phenolics were applied, and their efficacy was evaluated.
    • Antimicrobial Assay: Inhibition of Staphylococcus aureus growth in the chicken soup was monitored.
    • Antioxidant Assessment: Antioxidant activity was measured directly within the food systems.
    • Organoleptic Evaluation: A panel of judges assessed improvements in the sensory characteristics of the food.
  • Computational & In Vitro Synergy for Mechanism Elucidation: A 2025 study on gastric cancer combined computational and lab methods to explore caffeic acid's mechanism [2].

    • Multi-omics & Machine Learning: Transcriptomic data from public databases (e.g., TCGA, GEO) was analyzed using algorithms (WGCNA, Random Forest, LASSO) to identify key targets.
    • Molecular Dynamics (MD) Simulations: The stability of binding between caffeic acid and its predicted protein target (FZD2) was simulated at an atomic level.
    • In Vitro Validation: An EMT model in human gastric cancer cells was established using TGF-β1. Cells were treated with caffeic acid, and effects on migration, invasion, and protein expression were measured.

Mechanisms of Action

Understanding how these antioxidants work is crucial for selecting the right one for an application. The following diagram illustrates the primary mechanisms by which antioxidants like caffeic acid function to neutralize free radicals and prevent oxidation.

G A Free Radical (R•) Unstable, highly reactive C Stabilized Radical (A•) Low reactivity, stable A->C  Becomes Stabilized D Protected Biomolecule (Lipids, Proteins, DNA) A->D  Attacks & Damages B Antioxidant (AH) e.g., Caffeic Acid B->A  Donates Hydrogen Atom (H+) D->B  Remains Protected

The molecular structure of antioxidants is key to their function. Caffeic acid, for instance, belongs to the hydroxycinnamic acid family. The diagram below shows its core structure and how it relates to its potent antioxidant activity.

G A        Caffeic Acid Core Structure• Phenolic Ring: Electron delocalization• Acrylic Side Chain: Conjugated system• Catechol Group (2 OH groups): Key for radical scavenging     B        Structure-Activity RelationshipThe catechol group (ortho-dihydroxy) is particularly effective at donating electrons/hydrogen to stabilize free radicals, making caffeic acid a potent antioxidant.    

Research Implications and Future Directions

The replacement of synthetic antioxidants with natural ones like caffeic acid is a growing trend driven by consumer demand and health considerations [4]. This shift has several implications:

  • Enhanced Food Quality & Health Value: Using natural antioxidants can broaden the role of food to include health promotion, potentially helping to prevent chronic diseases [4].
  • Eco-friendly & Circular Systems: It promotes the use of natural by-products and a more sustainable food economy [4].
  • Technical Challenges: The main hurdles are the lower stability of natural antioxidants and their variable performance in different food matrices. Research into technologies like encapsulation, controlled release systems [7], and combinatorial use with other preservatives is crucial to overcome these challenges [4].

References

×

XLogP3

1.1

Wikipedia

Caffeic aldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types